Product packaging for 1,4-Phenylenediacrylic acid(Cat. No.:CAS No. 23713-85-1)

1,4-Phenylenediacrylic acid

Cat. No.: B3422011
CAS No.: 23713-85-1
M. Wt: 218.20 g/mol
InChI Key: AAFXQFIGKBLKMC-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Phenylenediacrylic acid (PDA), a compound with the molecular formula C 12 H 10 O 4 and a molecular weight of 218.21 g/mol, is a valuable building block in materials science and supramolecular chemistry . This compound appears as a white to light yellow crystalline powder and has a high melting point, typically above 300 °C . Its primary research value lies in its role as a ligand for constructing metal-organic frameworks (MOFs) and coordination polymers . The molecule features two terminal acrylic acid groups connected by a rigid phenylene spacer, making it an ideal linker for creating extended porous network structures with metals like Zn, Ni, and Co . These frameworks are of significant interest for their potential applications in gas storage, separation, and catalysis. Furthermore, the conjugated system and the presence of photoreactive double bonds make it a subject of interest in topochemical solid-state reactions, where it can undergo [2+2] photoaddition under specific crystalline conditions . Recent research also explores its electronic structure and self-assembly on advanced carbon substrates like graphene and bilayer graphite, opening avenues for developing new electronic and optical materials . Handling and Safety: This product is For Research Use Only. It is not intended for human or veterinary use. The compound may cause skin irritation (H315) and serious eye irritation (H319) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and handle the material in a well-ventilated area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B3422011 1,4-Phenylenediacrylic acid CAS No. 23713-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFXQFIGKBLKMC-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20893
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3,3'-(1,4-phenylene)bis-2-propenoic acid appears as yellow powder or solid. (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20893
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20893
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

16323-43-6, 23713-85-1
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20893
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-Phenylenediacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Benzenediacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3,3'-(1,4-phenylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-(p-phenylene)diacrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-PHENYLENEDIACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F7E4O8Q8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

greater than 572 °F (NTP, 1992)
Record name 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20893
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Synthesis of 1,4-Phenylenediacrylic Acid: A Technical Guide to the Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: This guide provides a comprehensive technical overview for the synthesis of 1,4-phenylenediacrylic acid from terephthalaldehyde and malonic acid. The synthesis is achieved via the Knoevenagel-Doebner condensation, a robust and fundamental reaction in organic chemistry. This document delves into the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, and discusses process optimization and characterization. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a practical and scientifically grounded understanding of this synthesis.

Introduction and Significance

This compound is a symmetrical aromatic dicarboxylic acid featuring a rigid phenylene core flanked by two acrylic acid moieties. Its structure, (HOOC-CH=CH)₂C₆H₄, lends itself to a variety of applications, particularly as a linker in the synthesis of metal-organic frameworks (MOFs) and as a monomer for specialty polyamides and other polymers.[1] The conjugated system of double bonds also imparts interesting photochemical properties.[2]

The synthesis from terephthalaldehyde and malonic acid is a classic example of the Knoevenagel condensation, specifically the Doebner modification.[3][4] This reaction is a cornerstone of C-C bond formation, valued for its efficiency in creating α,β-unsaturated carboxylic acids.[5] Understanding this process provides not only a reliable method for producing this compound but also a foundational technique applicable to the synthesis of a wide array of similar structures.

The Core Chemistry: Mechanism and Principles

The synthesis proceeds via a Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] The use of malonic acid as the active methylene source and pyridine as the solvent/base constitutes the Doebner modification, which includes a subsequent decarboxylation step.[6]

2.1. The Knoevenagel Condensation Mechanism

The overall reaction can be broken down into three primary stages:

  • Deprotonation: A weak base, typically pyridine or a catalytic amount of a stronger amine like piperidine, deprotonates the active methylene group of malonic acid. The two electron-withdrawing carboxylic acid groups make these protons acidic enough to be removed by a mild base, forming a nucleophilic enolate ion.[5][7]

  • Nucleophilic Attack: The enolate ion attacks one of the carbonyl carbons of terephthalaldehyde. Given the symmetrical nature of terephthalaldehyde, this process occurs sequentially at both aldehyde groups. This addition forms a tetrahedral intermediate.[7]

  • Dehydration and Decarboxylation: The intermediate undergoes proton transfer and then eliminates a molecule of water to form a double bond.[7] When conducted in refluxing pyridine, the β-keto acid intermediate readily undergoes a concerted decarboxylation (loss of CO₂) and elimination to yield the final α,β-unsaturated product.[3][6]

2.2. Causality of Reagent Choices

  • Terephthalaldehyde: A symmetrical dialdehyde that serves as the electrophilic backbone of the final molecule.

  • Malonic Acid: The quintessential active methylene compound for this modification. Its structure is critical as one carboxylic acid group participates in the condensation while the other is eliminated as CO₂, driving the reaction to completion.[3]

  • Pyridine: Functions as both the solvent and the base. Its basicity is sufficient to facilitate the initial deprotonation. In the Doebner modification, it is also instrumental in promoting the final decarboxylation step.[6][8]

  • Piperidine (Catalyst): Often added in catalytic amounts, piperidine is a stronger base than pyridine and significantly accelerates the reaction rate.[8] It can form a more reactive iminium ion intermediate with the aldehyde, which is then more susceptible to attack by the malonic acid enolate.[6] This organocatalytic cycle enhances the efficiency of the condensation.

Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Charging - Assemble reflux apparatus. - Add terephthalaldehyde, malonic  acid, and pyridine to flask. B 2. Catalyst Addition - Add catalytic piperidine  to the reaction mixture. A->B C 3. Reaction - Heat mixture to reflux (~115°C). - Stir for 4-6 hours. B->C D 4. Work-up & Precipitation - Cool mixture to room temp. - Pour into 2M HCl solution. - Stir in ice bath to maximize precipitation. C->D E 5. Isolation - Collect solid via vacuum filtration. - Wash with cold water and ethanol. D->E F 6. Drying & Characterization - Dry product under vacuum. - Obtain mass and calculate yield. - Characterize via MP, NMR, IR. E->F

References

An In-depth Technical Guide to the Purification of 1,4-Phenylenediacrylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Phenylenediacrylic acid (p-PDA) is a key organic compound utilized in the synthesis of polymers and various pharmaceutical agents. Its purity is paramount to the successful outcome of these applications. This guide provides a comprehensive, in-depth exploration of the purification of this compound utilizing the robust technique of recrystallization. We will delve into the foundational principles of recrystallization, a detailed, step-by-step protocol for p-PDA, methods for purity assessment, and troubleshooting common challenges. This document is designed to serve as a practical and authoritative resource for researchers and professionals in the field.

Introduction: The Significance of Purity for this compound

This compound, with the chemical formula C₁₂H₁₀O₄, is a dicarboxylic acid characterized by a central benzene ring with two acrylic acid groups in a para configuration. This symmetrical structure lends itself to applications in polymer chemistry, where it can act as a monomer, and in medicinal chemistry as a building block for more complex molecules.

The presence of impurities, which can originate from the synthetic route (e.g., unreacted starting materials, byproducts) or degradation, can significantly impact the performance and safety of the final product. For instance, in polymerization, impurities can act as chain terminators or alter the polymer's properties. In pharmaceutical applications, even trace impurities can lead to undesirable side effects or reduced efficacy. Therefore, a reliable and efficient purification method is essential. Recrystallization stands out as a powerful and widely used technique for purifying solid organic compounds.

The Cornerstone of Purification: Understanding Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The core principle is that most solids are more soluble in a hot solvent than in a cold one.

The Ideal Recrystallization Solvent:

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound completely.

  • Low solubility at low temperatures: To allow for maximum recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Strategic Solvent Selection for this compound

A common and effective solvent for the recrystallization of similar aromatic carboxylic acids is acetic acid . Ethanol and methanol are also potential candidates, but their higher volatility might require more careful handling to prevent premature crystallization. For this guide, we will focus on the use of glacial acetic acid.

Table 1: Solvent Selection Considerations for this compound

SolventRationale for ConsiderationPotential Drawbacks
Glacial Acetic Acid Proven to be an effective recrystallization solvent for p-PDA. Good solvency for carboxylic acids.Corrosive, requires careful handling. Higher boiling point requires longer drying times.
Ethanol/Methanol Polar protic solvents that can dissolve carboxylic acids. Lower boiling points for easier removal.May have high solubility even at low temperatures, leading to lower recovery.
Water Generally a poor solvent for p-PDA, but could be used as an anti-solvent in a mixed solvent system.Very low solubility of p-PDA.
Toluene Can be effective for recrystallizing some aromatic compounds.Potential for impurities to co-crystallize.

Experimental Protocol: A Step-by-Step Guide to Recrystallization of this compound

This protocol provides a detailed methodology for the purification of crude this compound using glacial acetic acid.

4.1. Materials and Equipment

  • Crude this compound

  • Glacial acetic acid

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

4.2. Workflow Diagram

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4-Phenylenediacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Phenylenediacrylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the structural elucidation of this highly symmetric molecule. We will explore spectral predictions based on molecular structure, detailed interpretation of experimental data, and a robust, field-proven protocol for sample preparation and data acquisition. The causality behind experimental choices is emphasized to ensure a deep, applicable understanding of the spectroscopic techniques.

Introduction: The Molecule and the Method

Chemical Structure and Properties of this compound

This compound, also known as p-benzenediacrylic acid, is a dicarboxylic acid featuring a central benzene ring substituted at the para positions with acrylic acid moieties.[1][2] Its chemical formula is C₁₂H₁₀O₄.[1][3] The molecule's structure is characterized by its high degree of symmetry and the presence of multiple key functional groups: a 1,4-disubstituted aromatic ring, two carbon-carbon double bonds, and two carboxylic acid groups. The IUPAC name, (2E,2'E)-3,3'-(1,4-phenylene)diacrylic acid, indicates that the stereochemistry of the double bonds is typically in the trans (E) configuration.[3]

Physically, it is a yellow powder or solid with a very high melting point (greater than 300 °C) and poor solubility in water (less than 1 mg/mL).[1][2] These properties are critical considerations for selecting the appropriate NMR solvent and sample preparation techniques. Its rigid, conjugated structure makes it a valuable building block in the synthesis of polymers and other advanced materials.

The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for determining the structure of organic molecules.[4] For a molecule like this compound, NMR provides definitive information on:

  • Chemical Environment: The chemical shift (δ) of each nucleus reveals its electronic environment.

  • Molecular Connectivity: Scalar (J) coupling between nuclei in ¹H NMR provides information about which atoms are bonded to each other through the number of intervening bonds.

  • Symmetry: The number of distinct signals in both ¹H and ¹³C NMR spectra is directly related to the molecular symmetry.[5][6]

  • Stereochemistry: The magnitude of coupling constants, particularly across the double bonds, confirms the trans geometry.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra to verify the structure of this compound.

Molecular Symmetry and Predicted Spectral Features

The structure of this compound possesses a high degree of symmetry, specifically a C₂h point group if planar. This symmetry dictates that chemically equivalent nuclei will be magnetically equivalent and thus produce a single resonance signal.[5] This greatly simplifies the expected NMR spectra.

Based on the molecular symmetry, we can predict the number of unique signals:

  • ¹H NMR: There are only three sets of chemically non-equivalent protons.

  • ¹³C NMR: There are only four sets of chemically non-equivalent carbons.

The diagram below illustrates the structure with the non-equivalent atoms labeled for clarity in the subsequent spectral analysis.

Caption: Structure of this compound with non-equivalent protons (Hₐ, Hₑ, Hₒ) and carbons labeled.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show three distinct signals, corresponding to the three unique proton environments (Hₐ, Hₑ, and Hₒ in the diagram).

Theoretical Chemical Shifts and Coupling Constants
  • Carboxylic Acid Protons (-COOH): These protons are highly deshielded and typically appear as a broad singlet far downfield, often >12 ppm. Their broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Hₒ): The four protons on the benzene ring are chemically equivalent due to symmetry. They are in an aromatic environment, which induces a downfield shift.[7] They are expected to appear as a singlet in the aromatic region (7.0-8.0 ppm) because they are not coupled to any non-equivalent neighboring protons.

  • Vinylic Protons (Hₐ and Hₑ): These two protons on the acrylic acid moiety are non-equivalent.

    • Hₑ: This proton is trans to the benzene ring and is deshielded by the anisotropic effect of the carbonyl group. It is expected to appear further downfield than Hₐ.

    • Hₐ: This proton is cis to the benzene ring.

    • Coupling: Hₐ and Hₑ are on adjacent carbons and will split each other into doublets. The coupling constant (J-value) between them is expected to be large (~16 Hz), which is characteristic of a trans relationship across a double bond.[8]

Experimental Data Interpretation

A ¹H NMR spectrum of this compound recorded in DMSO-d₆ shows the following key features, consistent with theoretical predictions.[9]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-H OOC)~12.5Broad Singlet-2H
Aromatic (H -Ar)~7.70Singlet-4H
Vinylic (H ₑ-C=C)~7.58Doublet~16.02H
Vinylic (H ₐ-C=C)~6.56Doublet~16.02H

Causality and Insights:

  • The observation of a single peak for the four aromatic protons at ~7.70 ppm is definitive proof of the 1,4- (para) substitution pattern.[10] Any other substitution pattern (ortho or meta) would break this symmetry and result in a more complex multiplet.[5]

  • The large coupling constant of ~16.0 Hz between the vinylic protons confirms the (E,E)- or trans,trans-stereochemistry of the two acrylic acid side chains. A cis configuration would result in a much smaller coupling constant (typically 6-12 Hz).

  • The broad singlet for the carboxylic acid protons is characteristic and its integration to 2H confirms the presence of both acidic groups.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is simplified by the molecule's symmetry, showing only four signals for the twelve carbon atoms.

Theoretical Chemical Shifts
  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms. It is expected to appear in the range of 165-175 ppm.

  • Aromatic Carbons (C-Ar):

    • Quaternary Carbons: The two carbons of the benzene ring attached to the acrylic acid groups are quaternary (no attached protons) and will appear further downfield than the protonated aromatic carbons.

    • Protonated Carbons: The four carbons of the benzene ring attached to protons are equivalent and will appear in the typical aromatic region of 120-140 ppm.

  • Vinylic Carbons (-CH=CH-): The two vinylic carbons are in different environments and will have distinct chemical shifts, typically in the 115-145 ppm range. The carbon beta to the carbonyl (closer to the ring) will likely be at a different shift than the carbon alpha to the carbonyl.

Experimental Data Interpretation

The ¹³C NMR spectrum confirms the presence of four unique carbon environments.

Signal AssignmentChemical Shift (δ, ppm)Rationale
Carbonyl (C =O)~167.2Most deshielded due to two attached oxygens.
Vinylic (Ar-CH=C H)~143.5Vinylic carbon β to the carbonyl group.
Aromatic (C -Ar, Quaternary)~135.9Quaternary aromatic carbon attached to the substituent.
Aromatic (C H-Ar, Protonated)~128.8Protonated aromatic carbon.
Vinylic (HOOC-C H=CH)~122.1Vinylic carbon α to the carbonyl group.

Causality and Insights:

  • The presence of only four signals is the strongest evidence for the molecule's high symmetry and the para-substitution pattern.[5] A less symmetric isomer would exhibit more signals. For example, an asymmetrical para-substituted benzene ring would have four aromatic carbon signals, while ortho and meta isomers would show six.[5]

  • The chemical shifts are consistent with values reported for similar structures like trans-cinnamic acid and its derivatives, providing confidence in the assignments.[11][12]

Experimental Protocol for NMR Analysis

The following protocol is a self-validating system designed for acquiring high-quality NMR data for this compound.

Sample Preparation

Rationale for Solvent Choice: Due to the compound's high polarity and poor solubility in common NMR solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. DMSO-d₆ effectively dissolves the analyte and has the added benefit of slowing the exchange rate of the acidic carboxylic acid protons, which allows for their clean observation in the ¹H spectrum.

Procedure:

  • Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the tube securely and gently vortex or sonicate the sample until the solid is completely dissolved. A brief, gentle warming may be required to aid dissolution.

  • Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

Spectrometer Configuration and Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans (NS): 16 (increase for dilute samples)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): 20 ppm (centered around 6 ppm)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse (zgpg30)

  • Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1.5 seconds

  • Spectral Width (SW): 240 ppm (centered around 110 ppm)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 10-15 mg of Analyte add_solvent 2. Add ~0.6 mL DMSO-d6 weigh->add_solvent dissolve 3. Sonicate to Dissolve add_solvent->dissolve setup 4. Load Sample & Lock/Shim dissolve->setup acq_h1 5. Acquire 1H Spectrum (NS=16, D1=2s) setup->acq_h1 acq_c13 6. Acquire 13C Spectrum (NS=1024, D1=2s) acq_h1->acq_c13 process 7. Fourier Transform & Phase Correction acq_c13->process integrate 8. Integrate 1H Signals & Reference (TMS/Solvent) process->integrate assign 9. Assign Peaks & Analyze Coupling integrate->assign report 10. Final Structure Validation assign->report

Caption: Standardized workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and serve as a textbook example of how molecular symmetry profoundly simplifies spectral data. The analysis confirms the 1,4-disubstituted pattern of the central aromatic ring, the (E,E)-stereochemistry of the vinylic double bonds, and the presence of all requisite functional groups. The number of unique signals in both spectra—three for ¹H and four for ¹³C—is in perfect agreement with the molecule's symmetrical structure. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra for the unambiguous structural verification of this important chemical building block.

References

Solubility of 1,4-Phenylenediacrylic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,4-Phenylenediacrylic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (p-PDA), a molecule of significant interest in materials science and pharmaceutical development. Given the limited availability of direct quantitative solubility data for p-PDA, this guide synthesizes its known physicochemical properties with solubility data from structurally analogous compounds to provide a robust predictive framework for its behavior in common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of p-PDA solubility is presented, empowering researchers to generate precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of p-PDA's solubility characteristics for formulation, synthesis, and purification processes.

Introduction: The Scientific Imperative for Understanding this compound Solubility

This compound (p-PDA) is a rigid, aromatic dicarboxylic acid with a symmetric structure that lends itself to the formation of highly ordered crystalline lattices and polymers. Its applications are diverse, ranging from a monomer in the synthesis of photodegradable polymers to a component in metal-organic frameworks (MOFs) and as a potential linker in drug delivery systems. The successful application of p-PDA in these fields is fundamentally dependent on an understanding of its solubility. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the ability to formulate p-PDA into functional materials.

The core challenge addressed in this guide is the scarcity of publicly available, quantitative solubility data for p-PDA in common organic solvents. To overcome this, we will employ a logical, evidence-based approach, leveraging the known physicochemical properties of p-PDA and drawing parallels with structurally similar and well-characterized molecules, namely cinnamic acid and p-coumaric acid. This approach, combined with a detailed experimental protocol, provides a comprehensive pathway to understanding and mastering the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of p-PDA are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₀O₄[1][2]
Molecular Weight218.21 g/mol [1][2]
AppearanceWhite to light yellow crystalline powder or solid[1][3]
Melting Point>300 °C (decomposes)[3][4][5]
Water Solubility< 1 mg/mL at 20°C (insoluble)[1][2]
pKa(Estimated) ~4-5 (for the carboxylic acid groups)Inferred
XLogP32.61[2]

The high melting point of p-PDA is indicative of a stable crystal lattice with strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and π-stacking of the phenyl rings. These strong intermolecular forces must be overcome by solvent-solute interactions for dissolution to occur. The low water solubility is consistent with the molecule's significant non-polar character, despite the presence of two polar carboxylic acid groups.[1][2]

Predicted Solubility of this compound in Organic Solvents: An Analog-Based Approach

In the absence of direct quantitative data, we can infer the solubility of p-PDA by examining the solubility of structurally related compounds. Cinnamic acid (a single phenylacrylic acid) and p-coumaric acid (a hydroxylated analog) provide valuable insights.

3.1. Structural Analogs for Solubility Prediction

  • Cinnamic Acid: This molecule represents one half of the p-PDA structure. It is described as being freely soluble in many organic solvents.[6] It is soluble in ethanol, methanol, acetone, diethyl ether, and benzene, but insoluble in hexane.[7]

  • p-Coumaric Acid: This analog introduces a hydroxyl group, increasing polarity. It is very soluble in ethanol and diethyl ether.[8] Its solubility in ethanol, DMSO, and dimethylformamide (DMF) is approximately 10, 15, and 20 mg/mL, respectively.[9]

3.2. Predicted Solubility Profile of p-PDA

Based on the properties of p-PDA and its analogs, we can predict its solubility in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted p-PDA SolubilityRationale
Polar Protic Methanol, Ethanol, Acetic AcidSparingly Soluble to SolubleThe carboxylic acid groups of p-PDA can hydrogen bond with the hydroxyl groups of these solvents. However, the large non-polar phenyl ring will limit solubility compared to smaller dicarboxylic acids. Acetic acid is noted as a solvent for decomposition at high temperatures, suggesting some degree of solubility.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, AcetonitrileSolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid protons of p-PDA. The high polarity of DMSO and DMF, in particular, is expected to effectively solvate the p-PDA molecule. Acetone is expected to be a moderate solvent.[7] Acetonitrile is likely to be a poorer solvent due to its lower polarity.[10]
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble to Sparingly SolubleThe dominant non-polar character of these solvents will not effectively overcome the strong intermolecular hydrogen bonding in the p-PDA crystal lattice. Diethyl ether may show some limited solubility due to its ability to accept hydrogen bonds.[7][8]

Experimental Protocol for the Determination of this compound Solubility

To obtain accurate, quantitative solubility data, a robust experimental protocol is essential. The following method is a standard approach in the pharmaceutical and chemical industries.[11][12][13]

4.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

4.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of p-PDA to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification of Dissolved p-PDA:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of p-PDA of known concentrations.

    • Determine the concentration of p-PDA in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of p-PDA in the original solvent by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

4.3. Self-Validating System: Ensuring Trustworthiness

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Method Validation: The analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision according to standard guidelines (e.g., ICH).

  • Duplicate Measurements: All experiments should be performed in at least duplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of p-PDA solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantification cluster_calc Calculation prep1 Add excess p-PDA to solvent prep2 Equilibrate at constant temperature prep1->prep2 24-48 hours samp1 Collect supernatant prep2->samp1 samp2 Filter (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 ana1 HPLC or UV-Vis analysis samp3->ana1 ana2 Compare to calibration curve ana1->ana2 calc1 Calculate solubility ana2->calc1

References

A Comprehensive Guide to the Thermal Properties of 1,4-Phenylenediacrylic Acid using TGA and DSC

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, the thermal properties of a compound are a cornerstone of pre-formulation and formulation studies. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide invaluable insights into the stability, purity, and physical nature of a drug substance.[1][2] This guide focuses on 1,4-Phenylenediacrylic acid (p-PDA), a molecule of interest in various chemical and pharmaceutical applications, and elucidates how TGA and DSC can be leveraged to characterize its thermal behavior comprehensively.

This compound (CAS No: 16323-43-6), with the molecular formula C12H10O4, is a dicarboxylic acid featuring a rigid aromatic core. Its structure suggests a high degree of thermal stability, a critical attribute for any potential API. The International Council for Harmonisation (ICH) guideline Q6A underscores the importance of establishing a comprehensive set of specifications for new drug substances, and thermal analysis plays a key role in fulfilling these requirements.[3][4][5][6] This guide will provide not only the theoretical underpinnings of TGA and DSC but also detailed, field-proven experimental protocols and data interpretation strategies tailored for the analysis of p-PDA.

The Synergy of TGA and DSC: A Dual-Pronged Approach to Thermal Characterization

TGA and DSC are complementary techniques that, when used in tandem, offer a holistic view of a material's response to heat.[1]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is essential for determining:

  • Thermal Stability and Decomposition: Identifying the temperature at which the material begins to degrade.[7]

  • Compositional Analysis: Quantifying the percentage of different components in a sample, such as volatiles, combustibles, and ash content.[9][10][11]

  • Moisture and Volatile Content: Measuring the amount of water or residual solvents present in the material.[12]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[13] DSC is instrumental in identifying and quantifying thermal events such as:

  • Melting and Crystallization: Determining the melting point, enthalpy of fusion, and crystallization behavior.[14][15][16][17]

  • Glass Transitions: Identifying the temperature at which an amorphous material transitions from a rigid to a more rubbery state.[15][16]

  • Polymorphism: Detecting different crystalline forms of a compound, which can have significant implications for its bioavailability and stability.[18]

  • Reactions: Observing exothermic or endothermic events associated with chemical reactions like decomposition.[19][20]

The combination of these techniques allows for a clear distinction between physical transitions (like melting) and chemical events (like decomposition), which may overlap in temperature.[21]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible thermal analysis of this compound, adhering to principles outlined in ASTM E1131 for TGA and ASTM D3418 for DSC.[1][9][10][14][16]

Thermogravimetric Analysis (TGA) Protocol

This protocol aims to determine the thermal stability and decomposition profile of p-PDA.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing prep1 Accurately weigh 5-10 mg of p-PDA prep2 Place sample in a clean, tared alumina or platinum crucible prep1->prep2 ensuring even distribution inst3 Equilibrate at 30 °C prep2->inst3 Load Sample inst1 Calibrate instrument for mass and temperature inst2 Set purge gas (Nitrogen) at 50 mL/min inst1->inst2 inst2->inst3 an1 Heat from 30 °C to 600 °C at 10 °C/min inst3->an1 Start Run an2 Record mass loss as a function of temperature data1 Plot mass (%) vs. temperature (°C) an2->data1 Collect Data data2 Determine onset of decomposition (Tonset) data1->data2 data3 Calculate derivative of the mass loss curve (DTG) data1->data3

Caption: TGA Experimental Workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared alumina or platinum crucible. Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Calibration: Perform mass and temperature calibrations as per the instrument manufacturer's recommendations.

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.[1]

    • Equilibrate the sample at 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[10]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.

    • Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to investigate the melting, decomposition, and other potential thermal transitions of p-PDA.

Instrumentation: A calibrated differential scanning calorimeter is required.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing prep1 Accurately weigh 2-5 mg of p-PDA prep2 Place sample in an aluminum DSC pan prep1->prep2 prep3 Hermetically seal the pan prep2->prep3 inst3 Equilibrate at 30 °C prep3->inst3 Load Sample inst1 Calibrate for temperature and enthalpy inst2 Set purge gas (Nitrogen) at 50 mL/min inst1->inst2 inst2->inst3 an1 Heat from 30 °C to 450 °C at 10 °C/min inst3->an1 Start Run an2 Record heat flow as a function of temperature data1 Plot heat flow (mW) vs. temperature (°C) an2->data1 Collect Data data2 Identify endothermic and exothermic peaks data1->data2 data3 Determine onset temperatures, peak maxima, and enthalpies data2->data3

Caption: DSC Experimental Workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material due to sublimation.

  • Instrument Calibration: Perform temperature and enthalpy calibrations using certified reference materials (e.g., indium).

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the sample at 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to 450 °C at a constant heating rate of 10 °C/min.[15]

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify and characterize any thermal events (endotherms or exotherms) by determining their onset temperature, peak maximum, and the enthalpy change (area under the peak).

Data Interpretation and Expected Thermal Behavior

Based on the known properties of similar aromatic dicarboxylic acids, such as terephthalic acid, a hypothetical yet scientifically plausible thermal profile for this compound can be predicted.[22][23][24][25]

Expected TGA Results

The TGA thermogram of p-PDA is expected to show high thermal stability, with significant mass loss occurring at elevated temperatures.

  • Initial Region (30-300 °C): Minimal to no mass loss is anticipated in this region, indicating the absence of significant amounts of moisture or volatile solvents. A stable baseline confirms the material's stability at lower temperatures.[7]

  • Decomposition Region (>350 °C): A sharp, single-step mass loss is expected, corresponding to the thermal decomposition of the molecule. The onset of this decomposition provides a quantitative measure of its thermal stability. Given that the melting point is reported as >360 °C with decomposition, the primary thermal event observed by TGA will be this decomposition.[14]

Expected DSC Results

The DSC thermogram will provide further details on the thermal events. Aromatic dicarboxylic acids often exhibit complex thermal behavior, including sublimation and melting with decomposition.[19][22]

  • Melting and Decomposition: A single, sharp endothermic peak is anticipated at a temperature above 360 °C. This peak will likely represent a combination of melting immediately followed by decomposition. The overlapping of these events can sometimes make it difficult to resolve the true melting point.[21] The onset of this endotherm should correlate with the onset of mass loss observed in the TGA.

The relationship between these expected thermal events can be visualized as follows:

Thermal_Events cluster_tga TGA Observations cluster_dsc DSC Observations cluster_interpretation Interpretation TGA_Stable Stable Mass (to ~350°C) High_Stability High Thermal Stability TGA_Stable->High_Stability TGA_Decomp Mass Loss (>350°C) Decomp_Event Decomposition is the primary thermal event TGA_Decomp->Decomp_Event DSC_Baseline Stable Baseline DSC_Baseline->High_Stability DSC_Endotherm Sharp Endotherm (Melting/Decomposition >360°C) DSC_Endotherm->Decomp_Event

Caption: Logical Relationship of TGA/DSC Observations for p-PDA.
Quantitative Data Summary

The following table summarizes the hypothetical, yet expected, quantitative data for the thermal analysis of this compound.

ParameterTechniqueExpected ValueSignificance
Onset of Decomposition (Tonset)TGA~360 - 380 °CIndicates the start of thermal degradation.
Temperature of Max. Mass Loss (Tmax)DTG~400 - 420 °CPoint of fastest decomposition.
Residual Mass @ 600 °CTGA< 5%Indicates near-complete decomposition.
Peak TemperatureDSC> 360 °CCorresponds to melting with decomposition.
Enthalpy of Transition (ΔH)DSCVariesEnergy associated with the melting/decomposition event.

Conclusion: A Foundation for Rational Drug Development

The comprehensive thermal characterization of this compound using TGA and DSC provides critical data for its development as a potential pharmaceutical ingredient. The high thermal stability, characterized by a decomposition onset above 360 °C, is a favorable attribute for an API, suggesting robustness during processing and storage. The combined TGA and DSC data confirm that decomposition is the primary thermal event at elevated temperatures. This in-depth understanding of the thermal properties of p-PDA, grounded in established analytical protocols, forms a solid foundation for subsequent formulation design, stability studies, and quality control, ultimately ensuring the development of a safe, effective, and stable drug product.[1][2]

References

Part 1: The Genesis of a Molecule: Discovery and Early Investigations

Author: BenchChem Technical Support Team. Date: January 2026

<A Technical Guide to the Historical Discovery and First Synthesis of p-Phenylenediacrylic Acid>

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical origins and foundational synthesis of p-phenylenediacrylic acid. By examining the pioneering methodologies, this document aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the evolution of organic synthesis and the enduring principles that continue to inform modern chemical innovation.

The discovery of p-phenylenediacrylic acid is rooted in the broader exploration of unsaturated aromatic acids, a field that garnered significant interest in the latter half of the 19th century. Early chemists were captivated by the unique reactivity of the carbon-carbon double bond, particularly when influenced by the aromaticity of a benzene ring. Foundational work on related compounds, such as cinnamic acid, paved the way for the eventual synthesis and characterization of p-phenylenediacrylic acid. These initial studies were crucial in elucidating the principles of condensation reactions, which became the cornerstone for constructing this and other similar molecular frameworks.

Part 2: The First Synthesis: A Landmark in Chemical Architecture

The inaugural synthesis of p-phenylenediacrylic acid marked a significant advancement in the ability of chemists to construct novel molecules. The most recognized early method for its preparation is an adaptation of the Perkin reaction, a robust technique for synthesizing α,β-unsaturated aromatic acids.[1][2]

The Perkin Reaction: A Conceptual Framework

Developed by Sir William Henry Perkin in 1868, the Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, facilitated by the alkali salt of the corresponding acid.[1][3] The alkali salt functions as a base catalyst, enabling the formation of an enolate from the anhydride, which then attacks the aldehyde.[3][4][5] Subsequent dehydration yields the α,β-unsaturated acid.[4]

Experimental Protocol: The First Synthesis of p-Phenylenediacrylic Acid

This protocol outlines the classical Perkin reaction as adapted for the synthesis of p-phenylenediacrylic acid from terephthalaldehyde.

Materials:

  • Terephthalaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Hydrochloric acid

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating apparatus (e.g., heating mantle)

  • Filtration equipment (e.g., Buchner funnel)

Procedure:

  • Reactant Charging: In a round-bottom flask, combine terephthalaldehyde, a significant molar excess of acetic anhydride, and anhydrous potassium acetate. The potassium acetate serves as the essential base catalyst.

  • Condensation Reaction: Equip the flask with a reflux condenser and heat the mixture. The reaction is typically maintained at an elevated temperature (often exceeding 180°C) for several hours to drive the condensation to completion.[5]

  • Hydrolysis of Excess Anhydride: Upon cooling, carefully add water to the reaction mixture. This step hydrolyzes the remaining acetic anhydride into acetic acid.

  • Acidification and Precipitation: Acidify the aqueous solution with hydrochloric acid. This protonates the carboxylate salt, causing the crude p-phenylenediacrylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate via suction filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Causality Behind Experimental Choices:
  • Excess Acetic Anhydride: Utilizing an excess of acetic anhydride ensures it acts as both a reactant and a solvent, maintaining a homogeneous reaction medium at high temperatures.

  • Anhydrous Conditions: The reaction's success hinges on anhydrous conditions. Any moisture would lead to the premature hydrolysis of acetic anhydride, impeding the formation of the critical enolate intermediate.[5]

  • High Temperature: The elevated temperature provides the necessary activation energy for the carbon-carbon bond formation and facilitates the elimination of water to form the double bonds.[5]

  • Acidification: This is a crucial step to convert the water-soluble carboxylate salt into the less soluble carboxylic acid, enabling its isolation.

  • Recrystallization: This classic purification technique leverages differences in solubility between the desired product and impurities to achieve a high degree of purity.

Data Presentation
ParameterDetails
Starting Aldehyde Terephthalaldehyde
Key Reagents Acetic anhydride, Potassium acetate
Reaction Type Perkin Reaction
Product p-Phenylenediacrylic acid
Purification Recrystallization

Visualization of the Synthesis

first_synthesis_p_phenylenediacrylic_acid cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification terephthalaldehyde Terephthalaldehyde heating Heating (Reflux) terephthalaldehyde->heating acetic_anhydride Acetic Anhydride acetic_anhydride->heating potassium_acetate Potassium Acetate (Catalyst) potassium_acetate->heating hydrolysis Hydrolysis heating->hydrolysis Cooling & H2O Addition acidification Acidification hydrolysis->acidification HCl Addition crude_product Crude p-Phenylenediacrylic Acid acidification->crude_product Precipitation purified_product Purified p-Phenylenediacrylic Acid crude_product->purified_product Recrystallization

Caption: Workflow of the first synthesis of p-phenylenediacrylic acid.

Part 3: Authoritative Grounding and Modern Relevance

The foundational principles demonstrated in the early synthesis of p-phenylenediacrylic acid remain integral to the field of organic chemistry. While contemporary methods may employ more sophisticated catalysts and milder reaction conditions, the core logic of the Perkin reaction and related condensation strategies continues to be a valuable tool.

Since its initial synthesis, p-phenylenediacrylic acid and its derivatives have found utility in a range of applications, including the development of polymers, photosensitive materials, and as synthons for more complex molecules, including pharmaceuticals.[6] The historical synthesis not only provides a window into the evolution of chemical science but also underscores the lasting impact of these early discoveries on modern research and development.

References

A Senior Application Scientist's Guide to the Theoretical Calculation of 1,4-Phenylenediacrylic Acid Molecular Orbitals

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Phenylenediacrylic acid (p-PDA), a planar, conjugated molecule, serves as a valuable scaffold in materials science and medicinal chemistry.[1] Its extended π-system, arising from alternating single and double bonds, governs its electronic and photophysical properties.[2][3] Understanding the spatial distribution and energy levels of its molecular orbitals is paramount for predicting its reactivity, charge transport capabilities, and interaction with biological targets. This guide provides a comprehensive framework for performing and interpreting theoretical calculations of p-PDA's molecular orbitals, leveraging Density Functional Theory (DFT) as the core computational engine. We will dissect the causality behind methodological choices, present a self-validating computational protocol, and illustrate the logical flow from molecular structure to predictable electronic properties.

Introduction: The Electronic Landscape of this compound

This compound (p-PDA), with the chemical formula C₆H₄(CH=CHCO₂H)₂, is a symmetrical organic compound characterized by a central benzene ring linked to two acrylic acid moieties.[4] This structure results in a conjugated system where the p-orbitals of the sp²-hybridized carbon and oxygen atoms overlap, creating a delocalized network of π-electrons.[2][3]

The behavior of these π-electrons is best described by Molecular Orbital (MO) theory, which posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[5] Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6] The energy and topology of these orbitals provide critical insights:

  • Reactivity and Stability: The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity).[7][8]

  • Electronic Properties: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key determinant of the molecule's electronic and optical properties.[8][9] A smaller gap often correlates with higher reactivity and absorption of longer wavelengths of light.[10]

  • Drug Design: In drug development, understanding the FMOs can help predict how a molecule might interact with protein active sites or other biological macromolecules.

This guide will focus on using Density Functional Theory (DFT), a powerful and versatile quantum mechanical method, to accurately model these crucial orbital characteristics.[11]

Theoretical Foundations: Why Density Functional Theory?

While simpler models like Hückel theory can provide a qualitative picture for conjugated systems, they lack the quantitative accuracy required for modern research.[3][12] DFT strikes an optimal balance between computational cost and accuracy for molecules of this size.[11] It is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties, including its energy and orbital characteristics.[7]

The core of a DFT calculation involves solving the Kohn-Sham equations, which model the complex many-electron system as a set of simpler one-electron problems.[11] The key to DFT's accuracy lies in the choice of the exchange-correlation functional , which approximates the quantum mechanical interactions between electrons.

Causality of Method Selection:

  • Choice of Functional: For organic molecules like p-PDA, hybrid GGA (Generalized Gradient Approximation) functionals are a proven choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, for instance, incorporates a portion of exact Hartree-Fock exchange, which tends to improve the prediction of orbital energies and HOMO-LUMO gaps compared to pure GGA functionals.[13][14]

  • Choice of Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[15][16] The choice of basis set is a trade-off between accuracy and computational time.

    • Pople-style basis sets , such as 6-31G(d) , are widely used and provide a good starting point. The "6-31G" describes a split-valence basis set, treating core and valence electrons differently for greater flexibility.[17] The "(d)" denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic nature of chemical bonds.[15][17]

    • For higher accuracy, one might employ a larger basis set like 6-311+G(d,p) , which adds more functions for valence electrons, diffuse functions (+) for describing weakly bound electrons, and polarization functions on hydrogen atoms (p).[14][15]

The combination of the B3LYP functional with a 6-31G(d) or larger basis set represents a robust, well-validated level of theory for obtaining reliable molecular orbital information for p-PDA.

The Computational Workflow: From Structure to Insight

The process of calculating molecular orbitals is a systematic workflow. Each step is critical for ensuring the final results are physically meaningful and reproducible.

G cluster_0 Preparation cluster_1 Calculation cluster_2 Analysis A 1. Molecular Structure Construction (e.g., GaussView, Avogadro) B 2. Geometry Optimization (Find lowest energy structure) A->B Initial Geometry C 3. Frequency Calculation (Confirm true minimum) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Calculate final orbitals) C->D Verified Minimum E 5. Extract Orbital Energies (HOMO, LUMO, Gap) D->E Output File F 6. Visualize Orbitals (Understand electron density) E->F G 7. Correlate to Properties (Reactivity, Spectra) E->G

Caption: A standard workflow for theoretical molecular orbital calculations.

Experimental Protocol: Calculating p-PDA Orbitals with Gaussian

This protocol outlines the step-by-step methodology using the Gaussian software suite, a widely adopted standard in computational chemistry.[18][19]

Software Required:

  • Gaussian 16 or later[19]

  • GaussView 6 or a similar molecular visualizer (e.g., Avogadro, Chemcraft)[20][21]

Protocol Steps:

  • Build the this compound Structure:

    • Open GaussView. Use the builder tools to construct the p-PDA molecule.

    • Ensure the initial geometry is reasonable. Use the "Clean" function in GaussView to get a rough initial structure.

    • Save this initial structure as a Gaussian Input File (.gjf), for example, p-PDA_opt.gjf.

  • Set Up the Geometry Optimization Calculation:

    • Open p-PDA_opt.gjf in a text editor or within GaussView's calculation setup window.[22]

    • The input file should be structured as follows:[23][24]

    • Causality of Keywords:

      • %nprocshared=4 and %mem=8GB: These lines allocate computational resources (4 CPU cores, 8 GB of memory). Adjust based on your hardware.

      • %chk=p-PDA_opt.chk: This creates a checkpoint file, which stores the results of the calculation and is essential for subsequent steps.

      • #p: Requests "print" output for more detail.

      • opt: This is the primary keyword that requests a geometry optimization.[23]

      • freq: This keyword requests a vibrational frequency calculation to be performed after the optimization converges.[24] This is a critical self-validation step: a true energy minimum will have zero imaginary frequencies.

      • b3lyp/6-31g(d): This specifies the level of theory (B3LYP functional, 6-31G(d) basis set).

      • 0 1: This line specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

  • Execute the Calculation:

    • Run the Gaussian job using the command: g16 p-PDA_opt.gjf[23]

  • Analyze the Optimization and Validate the Structure:

    • Once the job is complete, open the output log file (p-PDA_opt.log).

    • Search for "Optimization completed." to confirm success.

    • Crucially, check the frequency calculation results. You should find "0 imaginary frequencies," confirming the optimized structure is a true minimum. If imaginary frequencies exist, the structure is a transition state, and the initial geometry needs to be adjusted.

  • Visualize and Analyze the Molecular Orbitals:

    • Open the checkpoint file (p-PDA_opt.chk) in GaussView.

    • Go to Results > Surfaces/Contours. Click the "Cube Actions" button and select "New Cube." Choose "Molecular Orbital" as the type and select the orbitals of interest (e.g., HOMO and LUMO).

    • The orbital energies are listed in the log file. Search for "Alpha Orbital Energies." The last occupied orbital is the HOMO, and the first unoccupied one is the LUMO.

Results and Interpretation

The output from the DFT calculation provides quantitative data that directly informs our understanding of p-PDA's electronic behavior.

Table 1: Example Computational Parameters for p-PDA Calculation

Parameter Selection Justification
Software Gaussian 16 Industry and academic standard for molecular DFT.[19]
Functional B3LYP Proven hybrid functional for organic molecule properties.[13][14]
Basis Set 6-31G(d) Good balance of accuracy and cost for this system size.[15][25]
Solvation None (Gas Phase) Provides a baseline understanding of intrinsic properties.

| Charge/Multiplicity | 0 / 1 | Reflects the neutral, ground state of the molecule. |

Table 2: Representative Calculated Molecular Orbital Energies for p-PDA (Note: These are illustrative values. Actual results will depend on the precise level of theory.)

Molecular Orbital Energy (Hartrees) Energy (eV)
LUMO+1 -0.065 -1.77
LUMO -0.098 -2.67
HOMO -0.245 -6.67
HOMO-1 -0.260 -7.08

| HOMO-LUMO Gap (ΔE) | 0.147 | 4.00 |

Interpretation of Results:

  • Orbital Visualization: Visualizing the HOMO of p-PDA will show electron density concentrated across the entire conjugated system, with characteristic nodal planes. This confirms the delocalized π-bonding nature. The LUMO will also be a π-type orbital (π*) and will exhibit an additional nodal plane compared to the HOMO, indicative of its anti-bonding character.[26][27]

  • HOMO-LUMO Gap: The calculated gap of ~4.00 eV suggests that p-PDA would require energy in the ultraviolet region to promote an electron from the HOMO to the LUMO (a π → π* transition).[9] This is consistent with the behavior of extended conjugated systems.[10] A molecule with a smaller gap would be expected to absorb visible light and appear colored.

G cluster_0 Molecular Structure cluster_1 Electronic Structure cluster_2 Observable Properties struct This compound Planar Conjugated System Alternating Single/Double Bonds orbitals Delocalized π-Orbitals HOMO (Electron Donor) LUMO (Electron Acceptor) struct:f1->orbitals:f0 Leads to props HOMO-LUMO Gap (ΔE) Chemical Reactivity Optical Absorption (UV-Vis) orbitals:f1->props:f1 Determines orbitals:f2->props:f1 orbitals:f0->props:f0 Dictates props:f0->props:f2

Caption: Relationship between p-PDA's structure, its frontier orbitals, and its key properties.

Conclusion

The theoretical calculation of molecular orbitals provides an indispensable tool for researchers seeking to understand and predict the behavior of molecules like this compound. By employing robust methods such as Density Functional Theory with appropriate functionals and basis sets, it is possible to gain quantitative insights into the electronic landscape that governs chemical reactivity and physical properties. The workflow and protocols detailed herein offer a validated, systematic approach to obtaining this critical data, empowering scientists in materials discovery and drug development to make more informed, data-driven decisions.

References

A Technical Guide to the Isomers and Derivatives of Phenylenediacrylic Acid for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, properties, and applications of phenylenediacrylic acid isomers and their derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging these versatile molecules for novel therapeutic and materials science applications. This document moves beyond a simple recitation of facts to provide expert insights into the rationale behind experimental choices and to ground all claims in verifiable, authoritative sources.

Introduction: The Phenylenediacrylic Acid Scaffold - A Platform for Innovation

Phenylenediacrylic acid (PDA), with the molecular formula C₁₂H₁₀O₄, represents a class of organic compounds characterized by a central benzene ring disubstituted with two acrylic acid moieties.[1] The arrangement of these acrylic acid groups on the phenyl ring gives rise to three distinct positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). Furthermore, the presence of carbon-carbon double bonds in the acrylic acid side chains introduces the potential for cis-trans (E/Z) isomerism. This structural diversity, coupled with the reactivity of the carboxylic acid and alkene functional groups, makes the PDA scaffold a highly versatile platform for the synthesis of a wide array of derivatives with tunable electronic, geometric, and biological properties.

This guide will systematically explore the landscape of PDA isomers and their derivatives, with a particular focus on their synthesis, characterization, and burgeoning applications in medicinal chemistry and materials science. We will delve into the nuances of controlling isomerism during synthesis and how the specific isomeric form dictates the physicochemical and pharmacological properties of the resulting compounds.

Isomerism in Phenylenediacrylic Acid: A Tale of Three Positions and Two Geometries

The properties and applications of phenylenediacrylic acid are intrinsically linked to its isomeric form. Understanding the synthesis and distinct characteristics of each isomer is therefore paramount for any researcher working with this class of compounds.

Positional Isomers: Ortho, Meta, and Para

The substitution pattern on the central phenyl ring defines the three positional isomers of PDA:

  • 1,4-Phenylenediacrylic Acid (p-PDA): The most studied of the three, p-PDA, possesses a linear and symmetric structure that lends itself to the formation of well-ordered crystalline materials and polymers.[2] Its derivatives have been extensively investigated for applications in liquid crystals and photoreactive polymers.[3]

  • 1,3-Phenylenediacrylic Acid (m-PDA): The angular disposition of the acrylic acid groups in m-PDA results in a bent molecular geometry. This can disrupt the close packing observed in p-PDA derivatives, leading to materials with different morphologies and solubility profiles.

  • 1,2-Phenylenediacrylic Acid (o-PDA): The proximity of the two acrylic acid groups in o-PDA can lead to intramolecular interactions, such as hydrogen bonding, which can influence its reactivity and conformational preferences. This steric crowding can also present unique challenges and opportunities in its synthesis and derivatization.

The choice of starting material is the primary determinant in the synthesis of a specific positional isomer. For example, the synthesis of p-PDA typically starts from terephthaldehyde (1,4-diformylbenzene), while m-PDA and o-PDA are synthesized from isophthalaldehyde (1,3-diformylbenzene) and phthalaldehyde (1,2-diformylbenzene), respectively.

Diagram: Positional Isomers of Phenylenediacrylic Acid

Caption: The three positional isomers of phenylenediacrylic acid.

Geometric Isomers: Cis and Trans

Each acrylic acid moiety in PDA can exist in either a cis (Z) or trans (E) configuration, leading to the possibility of cis,cis-, cis,trans-, and trans,trans- isomers. The trans isomer is generally more thermodynamically stable due to reduced steric hindrance, and synthetic methods often yield the trans,trans isomer as the major product.

The separation of cis and trans isomers can be challenging but is crucial as the geometry of the double bond significantly impacts the overall shape of the molecule and, consequently, its biological activity and material properties.[4] Techniques such as fractional crystallization and chromatography are often employed for their separation.[5][6] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical tools for the separation and identification of these isomers.[4][7]

The interconversion between cis and trans isomers can sometimes be achieved through photochemical or thermal means, a property that has been exploited in the development of photoswitchable materials.

Synthesis of Phenylenediacrylic Acid and its Derivatives

The synthesis of PDAs and their derivatives primarily relies on well-established carbon-carbon bond-forming reactions. The choice of synthetic route is dictated by the desired isomer and the nature of the functional groups to be introduced.

Core Synthesis: Knoevenagel Condensation and Heck Reaction

Two of the most common methods for synthesizing the PDA core are the Knoevenagel condensation and the Heck reaction.

  • Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of a diformylbenzene (terephthalaldehyde, isophthalaldehyde, or phthalaldehyde) with an active methylene compound, most commonly malonic acid.[8][9] The reaction proceeds via a nucleophilic addition followed by dehydration.[5] The use of a base like pyridine or piperidine is common.[8] Green chemistry approaches utilizing catalysts like boric acid in solvent-free conditions have also been reported, offering a more environmentally benign alternative.[10]

  • Heck Reaction: The Heck reaction provides an alternative route to PDAs through the palladium-catalyzed coupling of a dihalobenzene (e.g., 1,4-dibromobenzene) with acrylic acid or its esters.[11][12] This method is particularly useful for introducing a wider variety of substituents on the acrylic side chain.[13] Green protocols for the Heck reaction are also being developed to minimize the environmental impact.[14]

Diagram: Synthetic Routes to this compound

Synthesis cluster_0 Knoevenagel Condensation cluster_1 Heck Reaction terephthalaldehyde Terephthaldehyde knoevenagel_product This compound terephthalaldehyde->knoevenagel_product + Malonic Acid (Base catalyst) malonic_acid Malonic Acid malonic_acid->knoevenagel_product dibromobenzene 1,4-Dibromobenzene heck_product This compound dibromobenzene->heck_product + Acrylic Acid (Pd catalyst) acrylic_acid Acrylic Acid acrylic_acid->heck_product

Caption: Key synthetic pathways to this compound.

Derivatization Strategies: Tapping into the Reactivity of the Carboxylic Acid and Alkene Groups

The true versatility of the PDA scaffold lies in the ease with which it can be derivatized. The carboxylic acid groups are readily converted into a variety of functional groups, including:

  • Esters: Esterification can be achieved by reacting the PDA with an alcohol under acidic conditions. This is a common strategy to improve solubility and modify the pharmacokinetic properties of drug candidates.

  • Amides: Amide bond formation with amines is a cornerstone of medicinal chemistry.[3] This can be accomplished using standard coupling reagents or through more direct, greener methods.[2] The resulting amides can exhibit a wide range of biological activities.[15][16]

  • Acid Chlorides: Conversion to the more reactive acid chloride allows for facile reaction with a broader range of nucleophiles.

The alkene moieties can also participate in various reactions, such as addition reactions and polymerizations, further expanding the chemical space accessible from the PDA core.

Applications in Drug Development and Materials Science

The unique structural and chemical features of PDA and its derivatives have led to their exploration in a variety of applications, with a significant focus on drug development and advanced materials.

Pharmacological Activities and Potential as Therapeutic Agents

Derivatives of phenylacrylic acids have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

  • Anticancer Activity: Numerous studies have reported the anticancer properties of phenylacrylic acid derivatives.[17][18] For instance, polyhydroxylated phenylacrylic acid derivatives have shown antitumor activity, with some compounds acting as substrates for tyrosinase, an enzyme overexpressed in melanoma cells.[17] Amide derivatives of related compounds have also exhibited potent anticancer effects.[16][19] The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.[20]

  • Anti-inflammatory and Antioxidant Properties: Phenylpropanoids and their derivatives, which share structural similarities with PDAs, are known for their anti-inflammatory and antioxidant effects.[18] Amide derivatives, in particular, have been investigated for their ability to modulate inflammatory pathways.[3]

  • Enzyme Inhibition: The rigid and well-defined structure of PDA derivatives makes them suitable candidates for the design of enzyme inhibitors.[21] By tailoring the substituents on the phenyl ring and the acrylic acid side chains, it is possible to achieve selective binding to the active site of a target enzyme.

Phenylenediacrylic Acids as Linkers in Bioconjugation

The bifunctional nature of PDAs makes them intriguing candidates for use as chemical linkers in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs).[22] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[10][13]

The PDA scaffold can be functionalized at both ends, allowing for the attachment of both the antibody and the drug. The length and rigidity of the PDA linker can be tuned by selecting the appropriate positional isomer and by modifying the side chains. This is a critical aspect of ADC design, as the linker plays a crucial role in the stability, solubility, and release of the cytotoxic payload.[8] While the direct use of PDA as a linker in clinically approved ADCs is not yet established, the principles of its design and synthesis are highly relevant to the development of novel linker technologies.[11][15]

Table 1: Summary of Potential Applications of Phenylenediacrylic Acid Derivatives

Application AreaSpecific UseRationale
Drug Development Anticancer AgentsInduction of apoptosis, cell cycle arrest.[17][20]
Anti-inflammatory AgentsModulation of inflammatory pathways.[3]
Enzyme InhibitorsRigid scaffold for targeted binding.[21]
Linkers in ADCsBifunctional for antibody and drug attachment.[22]
Materials Science Liquid CrystalsRigid, linear structure of p-PDA derivatives.[3]
Photoreactive PolymersPotential for photoinduced dimerization and polymerization.[3]
Polyamides & PolyestersDiacid monomer for step-growth polymerization.[2]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides representative, step-by-step protocols for the synthesis and characterization of this compound and a representative amide derivative.

Synthesis of this compound via Knoevenagel Condensation

This protocol is adapted from established literature procedures.[8]

Materials:

  • Terephthalaldehyde

  • Malonic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve terephthalaldehyde (1 equivalent) in ethanol.

  • Add malonic acid (2.2 equivalents) to the solution and stir until dissolved.

  • Add pyridine (catalytic amount) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product and wash with cold deionized water.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of a Bis-Amide Derivative of this compound

This protocol outlines a general procedure for the synthesis of a bis-amide derivative.

Materials:

  • This compound

  • Thionyl chloride

  • Aniline (or other primary amine, 2.2 equivalents)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1 equivalent) in an excess of thionyl chloride and reflux for 2-3 hours to form the diacid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting diacid chloride in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve the amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Slowly add the amine solution to the diacid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization Techniques

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule, confirming the positional and geometric isomerism, and verifying the presence of functional groups.[23]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the C=O stretch of the carboxylic acid or amide, and the C=C stretch of the alkene.[24]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to determine its elemental composition.[24]

  • Melting Point: The melting point is a useful indicator of the purity of a crystalline solid.

Conclusion and Future Directions

The phenylenediacrylic acid scaffold and its derivatives represent a rich and underexplored area of chemical space with significant potential in both medicinal chemistry and materials science. The ability to systematically vary the isomeric form and to introduce a wide range of functional groups provides a powerful toolkit for the design of molecules with tailored properties.

For drug development professionals, the demonstrated anticancer and anti-inflammatory activities of related compounds suggest that novel PDA derivatives could be promising leads for new therapeutic agents. Further research should focus on synthesizing and screening libraries of these compounds against a variety of biological targets. The exploration of PDAs as linkers in ADCs is another exciting avenue that warrants further investigation.

For materials scientists, the rigid and photoreactive nature of PDA derivatives continues to offer opportunities for the development of novel liquid crystals, polymers, and other functional materials.

As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the isomers and derivatives of phenylenediacrylic acid are poised to become increasingly important building blocks for the next generation of advanced materials and therapeutics.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks Using 1,4-Phenylenediacrylic Acid as a Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 1,4-Phenylenediacrylic acid (pda) as a primary organic linker. The pda linker is notable for its rigid, linear geometry and the presence of photoreactive acrylate groups, which allow for post-synthetic modifications via [2+2] cycloaddition reactions.[1][2] This document is designed for researchers, materials scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights into the synthesis process, essential characterization techniques, and application notes relevant to the biomedical field. A specific, field-tested protocol for the solvothermal synthesis of a highly stable Zirconium-pda MOF is presented as a primary example.

Part 1: The this compound (pda) Linker: A Technical Overview

The selection of an organic linker is a critical determinant of the final topology, porosity, and functionality of a MOF.[3] this compound (H₂pda) is a bifunctional carboxylate linker distinguished by several key features that make it an attractive building block for advanced porous materials.

  • Structural Rigidity and Linearity: The central phenyl ring and conjugated double bonds impart significant rigidity to the linker. This structural pre-organization helps in the formation of highly crystalline and porous frameworks by minimizing structural disorder.

  • Coordination Chemistry: Like other dicarboxylates, the terminal carboxyl groups readily coordinate with metal ions or metal-oxo clusters, such as the well-known Zr₆O₄(OH)₄ node, to form stable, extended networks.[4][5]

  • Inherent Photoreactivity: The defining feature of the pda linker is the presence of carbon-carbon double bonds in the acrylate arms. These moieties can undergo a [2+2] cycloaddition reaction when exposed to UV irradiation, typically creating a cyclobutane ring.[1][2] This functionality allows the porosity and properties of the MOF to be tuned after its initial synthesis, opening avenues for creating responsive materials for applications like triggered drug release or tunable catalysis.[1]

  • Luminescent Potential: The extended π-conjugation system across the linker suggests potential for inherent photoluminescence. This property is highly valuable for developing MOFs for chemical sensing, bio-imaging, or as diagnostic agents.[6]

Part 2: Synthesis Methodologies for pda-Based MOFs

The synthesis of crystalline MOFs is a process of controlled self-assembly from molecular precursors. Solvothermal and hydrothermal methods are the most prevalent and effective techniques for producing high-quality pda-based MOFs.[7][8]

Core Principle: Solvothermal Synthesis This technique involves heating a solution of the metal salt (inorganic node precursor) and the organic linker (pda) in a sealed vessel, such as a Teflon-lined stainless steel autoclave. The temperature is raised above the boiling point of the solvent, creating high autogenous pressure. These conditions facilitate the dissolution of precursors and promote the crystallization of the thermodynamically favored MOF structure.[9] The choice of solvent, temperature, reaction time, and the use of modulators are critical parameters that dictate the outcome.

G cluster_0 Precursors cluster_1 Synthesis & Purification cluster_2 Characterization Metal Metal Salt (e.g., ZrOCl₂·8H₂O) Reaction Solvothermal Reaction (120°C, 24h) Metal->Reaction Linker pda Linker Linker->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Modulator Modulator (e.g., Formic Acid) Modulator->Reaction Wash Washing (DMF, Ethanol) Reaction->Wash Activation Activation (Solvent Exchange & Heat/Vacuum) Wash->Activation Product Crystalline pda-MOF Powder Activation->Product PXRD PXRD TGA TGA BET BET FTIR FTIR Product->PXRD Product->TGA Product->BET Product->FTIR

Caption: General workflow for the solvothermal synthesis and characterization of a pda-based MOF.

Part 3: Detailed Protocol: Solvothermal Synthesis of a Zirconium-pda MOF (Zr-pda)

This protocol details the synthesis of a hydro-stable, porous MOF built from Zr₆-oxo clusters and pda linkers, adapted from established methodologies.[1][2] Zirconium-based MOFs are particularly noted for their exceptional chemical and thermal stability, making them ideal candidates for biomedical applications.[4][5]

A. Reagents and Materials

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • This compound (H₂pda)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Formic acid (HCOOH, ~98%)

  • Trimethylamine (TEA)

  • Teflon-lined stainless steel autoclave (e.g., 45 mL capacity)

  • Glass vials (e.g., 20 mL)

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Laboratory oven

  • Centrifuge and centrifuge tubes

B. Experimental Procedure

  • Solution A (Metal Precursor): In a 20 mL glass vial, dissolve 0.161 g (0.5 mmol) of ZrOCl₂·8H₂O in a mixture of 15 mL of DMF and 2.3 mL of formic acid. Use an ultrasonic bath for approximately 15-20 minutes to ensure complete dissolution.

  • Solution B (Linker Precursor): In a separate 20 mL glass vial, dissolve 0.109 g (0.5 mmol) of this compound in a mixture of 15 mL of DMF and 0.15 mL of trimethylamine. Mix thoroughly until a clear solution is formed.

  • Reaction Mixture: Combine Solution A and Solution B in the Teflon liner of the stainless steel autoclave.

  • Crystallization: Seal the autoclave tightly and place it in a preheated laboratory oven at 120 °C . Maintain this temperature for 24 hours .

  • Cooling and Collection: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. A white microcrystalline powder should be visible at the bottom of the liner.

  • Purification/Washing: Collect the solid product by centrifugation. Decant the supernatant. Wash the product by re-dispersing it in fresh DMF and centrifuging again. Repeat this DMF wash step three times. Following the DMF washes, perform two additional wash steps with ethanol to remove residual DMF.

  • Activation: To activate the MOF (i.e., remove solvent molecules from the pores), dry the washed product under vacuum at 100-120 °C for 12 hours. The final product is a stable, white powder.

C. The Causality Behind Experimental Choices

  • Why DMF? DMF is a high-boiling point, polar aprotic solvent that is highly effective at dissolving both the metal salt and the organic linker, facilitating the homogeneity required for MOF crystallization.[8]

  • The Role of Formic Acid: Formic acid acts as a "modulator." It is a monocarboxylic acid that competes with the pda linker for coordination sites on the forming Zr-oxo clusters. This competition slows down the nucleation and growth process, leading to larger, more ordered crystals with fewer defects.[4] Its concentration is a key parameter for tuning crystal size and quality.

  • The Role of Trimethylamine: Trimethylamine is a base used to deprotonate the carboxylic acid groups of the pda linker. The resulting carboxylate anions are stronger coordinating ligands than the protonated acid form, which facilitates the self-assembly process with the positively charged metal clusters.[1][2]

Part 4: Essential Characterization Techniques

Confirming the successful synthesis and determining the properties of the Zr-pda MOF requires a suite of analytical techniques.[10]

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern should show sharp peaks, indicating a well-ordered crystalline structure.[11] The experimental pattern is typically compared to a simulated pattern from single-crystal data if available.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the material as a function of temperature. For an activated Zr-pda MOF, the TGA curve will typically show a plateau up to high temperatures (e.g., >400 °C), indicating high thermal stability, followed by a sharp weight loss corresponding to the decomposition of the framework.[10][12]

  • N₂ Adsorption-Desorption Analysis (BET Analysis): This analysis, performed at 77 K, is used to determine the specific surface area (Brunauer-Emmett-Teller, or BET, surface area), pore volume, and pore size distribution. A successful synthesis of a porous MOF will yield a Type I or Type IV isotherm, indicative of microporous or mesoporous materials, respectively.[4][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the coordination of the pda linker to the metal nodes. A key indicator is the shift of the C=O stretching frequency of the carboxylic acid group (typically ~1700 cm⁻¹) to lower wavenumbers (in the 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹ regions for asymmetric and symmetric stretching, respectively) upon deprotonation and coordination to the zirconium cluster.[10][13]

Table 1: Expected Properties of Synthesized Zr-pda MOF

Parameter Technique Expected Result/Value Rationale
Crystallinity PXRD Sharp diffraction peaks Indicates a long-range, ordered crystalline structure.
Thermal Stability TGA Stable up to >400 °C in air Strong Zr-O-C bonds create a robust framework.
BET Surface Area N₂ Adsorption > 500 m²/g The porous network created by the rigid linkers results in high internal surface area.[1]
Pore Volume N₂ Adsorption > 0.3 cm³/g Indicates significant accessible void space within the framework.

| Linker Coordination | FTIR | Disappearance of C=O stretch (~1700 cm⁻¹), appearance of carboxylate stretches (1650-1360 cm⁻¹) | Confirms the deprotonation and bonding of the pda linker to the Zr nodes. |

Part 5: Application Notes for Drug Development

While MOFs are broadly researched for drug delivery, the unique properties of pda-based frameworks offer specific advantages for researchers in this field.[14][15][16]

  • High Drug Loading Capacity: The significant surface area and pore volume, as confirmed by BET analysis, allow for the encapsulation of large quantities of therapeutic molecules within the MOF's pores.[17][18]

  • Biocompatibility: Zirconium-based MOFs are among the most widely studied for biomedical applications due to the low toxicity of the Zr-oxo clusters.[5]

  • Controlled Release: The diffusion of encapsulated drugs from the MOF pores can be controlled by the pore size of the framework and the interactions between the drug and the MOF's internal surface.

  • Stimuli-Responsive Delivery: The photoreactive nature of the pda linker is a key feature for advanced drug delivery systems. Upon exposure to a specific wavelength of UV light, the linkers can dimerize.[1][2] This structural change could potentially alter the pore environment or even trigger the degradation of the framework, leading to a controlled, "on-demand" release of the encapsulated drug. This provides a mechanism for targeted therapy, where the drug is released only when the target site (e.g., a tumor) is irradiated.

G cluster_0 Drug Loading cluster_1 Drug Release MOF Activated pda-MOF (Porous) Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Drug Drug Molecules Drug->MOF Encapsulation Trigger UV Light Trigger Loaded_MOF->Trigger Degraded_MOF Altered MOF Structure Trigger->Degraded_MOF [2+2] Cycloaddition & Framework Change Released_Drug Released Drug (Therapeutic Effect) Degraded_MOF->Released_Drug Release

Caption: Conceptual workflow for light-triggered drug delivery using a photoreactive pda-based MOF.

Part 6: Troubleshooting and Safety

  • No Crystalline Product: If an amorphous powder or no precipitate forms, ensure anhydrous solvents were used and that the precursor ratios are correct. The modulator concentration can be adjusted; too much modulator can inhibit crystallization entirely.

  • Low Surface Area: This often indicates incomplete activation. Ensure the washing steps are thorough to remove all unreacted precursors and that the final vacuum heating step is sufficient to clear the pores of solvent.

  • Safety Precautions: Handle all chemicals in a well-ventilated fume hood. DMF is a skin and respiratory irritant. Formic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The use of a high-pressure autoclave requires proper training and adherence to safety protocols to prevent explosions.

Part 7: References

  • Google Inc. (2017). Phototunable metal-organic framework compositions, and methods of synthesis thereof. US9716239B2. Available at: --INVALID-LINK--

  • Justia Patents. (2017). Phototunable metal-organic framework compositions, and methods of synthesis thereof. Available at: --INVALID-LINK--

  • Yazdi, A. et al. (2018). A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS. RSC Publishing.

  • Moreno-Pineda, E. et al. (2021). Mechanistic insights into the deformation and degradation of a 2D metal organic framework. Nature Communications.

  • Dalton Transactions. (2012). Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. RSC Publishing.

  • ResearchGate. (n.d.). Mechanistic insights into the deformation and degradation of a 2D MOF. Available at: --INVALID-LINK--

  • Yuan, S. et al. (2022). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. STAR Protocols. Available at: --INVALID-LINK--

  • Khan, I. et al. (2023). A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications. Materials Advances. Available at: --INVALID-LINK--

  • Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.

  • AMiner. (n.d.). Two Porous Luminescent Metal-Organic Frameworks: Quantifiable Evaluation of Dynamic and Static Luminescent Sensing Mechanisms Towards Fe(3.). Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Structural and mechanistic insights into the selective adsorption by Metal–Organic Frameworks. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Schematic diagram for the hydrothermal synthesis of (A) Zn-MOFs and (B).... Available at: --INVALID-LINK--

  • Taylor & Francis. (2022). UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. Taylor & Francis Online.

  • ResearchGate. (n.d.). One-pot solvothermal synthesis of Zr-MOF and DNA-encapsulated Zr-MOF for improved current density towards OER. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Zn-based MOFs materials fabricated by mechanochemical ball milling and hydrothermal method and derived metal oxides | Request PDF. Available at: --INVALID-LINK--

  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Available at: --INVALID-LINK--

  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Available at: --INVALID-LINK--

  • ScienceDirect. (2017). Continuous synthesis for zirconium metal-organic frameworks with high quality and productivity via microdroplet flow reaction. ScienceDirect.

  • ResearchGate. (n.d.). PXRD patterns of Pd@MOF-808-a (a) and Pd@MOF-808-b (b); and the N2 adsorption isotherms at 77 K for Pd@MOF-808-a (c) and Pd@MOF-808-b (d). Available at: --INVALID-LINK--

  • MDPI. (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI.

  • Semantic Scholar. (n.d.). Hydrothermal synthesis of MOFs. Available at: --INVALID-LINK--

  • Al-Humaidi, S. et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Heliyon. Available at: --INVALID-LINK--

  • Journal of Visualized Experiments. (2013). Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. Available at: --INVALID-LINK--

  • Bîtcan, E. et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Characterization data of MOF Fe and MOF Fe/Ag. a) PXRD patterns, b).... Available at: --INVALID-LINK--

  • Inorganic Chemistry Frontiers. (2021). Photoactive perylenediimide metal–organic framework for boosting iodoperfluoroalkylation of alkenes and oxidative coupling of amines. RSC Publishing.

  • Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Available at: --INVALID-LINK--

  • MDPI. (2021). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. MDPI.

  • Indian Academy of Sciences. (2018). Luminescent metal–organic frameworks and their potential applications. Journal of Chemical Sciences.

  • Chen, X. et al. (2014). Photoluminescent Metal–Organic Frameworks for Gas Sensing. Angewandte Chemie International Edition. Available at: --INVALID-LINK--

  • NIH. (2020). Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. National Institutes of Health.

  • PubMed. (2010). Luminescent metal-organic frameworks. Chemical Society Reviews. Available at: --INVALID-LINK--

  • MDPI. (2022). Luminescent Metal–Organic Framework Thin Films: From Preparation to Biomedical Sensing Applications. MDPI.

  • PubMed. (2024). Photochromic Ln-MOFs: A Platform for Metal-Photoswitch Cooperativity. Inorganic Chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). (a) PXRD patterns, (b) FTIR analysis, (c) details of TGA analysis and.... Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanistic insights into metal-organic framework thin film growth from microkinetic analysis of in situ X-ray scattering data | Request PDF. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2,5-Diphenylfuran-3,4- dicarboxylic acid. Available at: --INVALID-LINK--

  • MDPI. (2023). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. MDPI.

  • ResearchGate. (n.d.). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Available at: --INVALID-LINK--

  • PubMed. (2024). Synthesis and characterization of Co, Ni, Zr and Cu MOFs based on 1,4-naphthalenedicarboxylic acid linker for hydrogen generation. Scientific Reports. Available at: --INVALID-LINK--

  • Dalton Transactions. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. RSC Publishing.

References

Step-by-step protocol for the photopolymerization of 1,4-Phenylenediacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Protocol for the Photopolymerization of 1,4-Phenylenediacrylic Acid

Audience: Researchers, scientists, and drug development professionals.

An In-Depth Guide to the Topochemical Photopolymerization of this compound (p-PDA)

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the photopolymerization of this compound (p-PDA), a classic example of a topochemical reaction governed by crystal engineering principles. The polymerization proceeds via a [2+2] photocycloaddition mechanism, transforming a crystalline monomer into a crystalline polymer. We will explore the fundamental mechanism, provide a detailed step-by-step protocol for solid-state polymerization, discuss critical experimental parameters, and outline essential characterization techniques to validate the synthesis of poly(this compound). This guide is intended for researchers in materials science, polymer chemistry, and organic electronics seeking to leverage the unique properties of highly ordered, crystalline polymers.

Introduction: The Principle of Topochemical Polymerization

This compound (p-PDA) is a bifunctional monomer that undergoes polymerization upon exposure to ultraviolet (UV) light. Unlike conventional solution-based polymerizations, the reaction of p-PDA is most efficiently conducted in the solid state. This process is a prime example of a topochemical reaction, where the crystal lattice of the monomer pre-ordains the stereochemistry and structure of the resulting polymer.[1] The reaction's feasibility is dictated by the geometric arrangement of the monomer molecules in the crystal, a concept elegantly described by Schmidt's criteria for [2+2] photocycloadditions.[2] For a successful reaction, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. This supramolecular pre-organization allows for a single-crystal-to-single-crystal transformation, yielding a highly ordered, crystalline polymer with a repeating cyclobutane structure in the backbone.[2][3]

The resulting polymer, poly(this compound), possesses a rigid-rod structure with intriguing thermal and mechanical properties, making it a subject of interest for advanced materials applications.

Reaction Mechanism: The [2+2] Photocycloaddition

The photopolymerization of p-PDA proceeds through a stepwise [2+2] photocycloaddition mechanism. The core transformation involves the reaction between the carbon-carbon double bonds (alkenes) of two adjacent p-PDA molecules.

  • Photoexcitation: Upon absorbing a photon of appropriate energy (UV light), a p-PDA molecule is promoted to an electronically excited state.

  • Cycloaddition: The excited-state molecule reacts with a ground-state neighboring molecule that is crystallographically aligned. The π-orbitals of the two parallel double bonds overlap, leading to the formation of two new sigma (σ) bonds.

  • Cyclobutane Formation: This concerted reaction results in the formation of a four-membered cyclobutane ring, linking the two monomer units.

  • Polymerization: As p-PDA has two acrylic acid moieties, this process can propagate at both ends of the molecule, extending the polymer chain through the crystal lattice.

The stereochemistry of the resulting cyclobutane ring (e.g., α-truxillic type) is strictly determined by the initial packing of the monomers in the crystal.

Caption: Mechanism of [2+2] photocycloaddition for p-PDA.

Detailed Experimental Protocol

This protocol details the solid-state photopolymerization of p-PDA. The key to success is the preparation of a suitable crystalline solid, as the monomer's crystal packing is paramount.

Materials and Equipment
Reagents & Consumables Equipment
This compound (p-PDA), 97% or higher[4]High-pressure mercury UV lamp (or LED equivalent, λ > 300 nm)
High-purity solvent (e.g., Dimethylformamide, DMF)Quartz reaction vessel or petri dish
Methanol (for washing)Vacuum oven or desiccator
Deionized waterMagnetic stirrer and hotplate
Inert gas (Nitrogen or Argon)FT-IR Spectrometer
UV-Vis Spectrometer
Scanning Electron Microscope (SEM)

Safety Note: p-PDA is a carboxylic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves.[5] UV radiation is harmful to eyes and skin; always use appropriate shielding during irradiation.

Step-by-Step Procedure

The primary challenge with p-PDA is its very low solubility in most common solvents.[5] Therefore, creating a photoreactive crystalline film often involves preparing a saturated solution in a high-boiling-point solvent and allowing for slow evaporation.

  • Preparation of Crystalline Film:

    • In a clean glass vial, add 10-20 mg of p-PDA powder.

    • Add a minimal amount of DMF (e.g., 1-2 mL) to create a slurry or a slightly heated, saturated solution.

    • Deposit the solution/slurry onto a quartz slide or the bottom of a quartz petri dish.

    • Place the slide/dish in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to slowly evaporate the solvent. This slow removal is crucial for the formation of small, ordered crystallites suitable for polymerization. Rationale: Rapid evaporation leads to an amorphous solid, which is generally not photoreactive.

  • Photopolymerization (Irradiation):

    • Place the quartz vessel containing the dry, crystalline p-PDA film into the UV irradiation chamber.

    • Purge the chamber with an inert gas like nitrogen for 10-15 minutes to remove oxygen. Rationale: Oxygen can quench the excited state of the monomer and inhibit polymerization.

    • Turn on the UV lamp. A medium-pressure mercury lamp is suitable. Use of a filter (e.g., Pyrex) to cut off wavelengths below 300 nm is recommended to prevent potential photodegradation.

    • Irradiate the sample for a period ranging from 2 to 24 hours. The reaction progress can be monitored intermittently using spectroscopy (see Section 4). Insight: The polymerization is often self-limiting as the newly formed polymer can absorb UV light and shield the underlying monomer.

  • Post-Reaction Workup:

    • After irradiation, turn off the lamp and remove the sample. The appearance may change from a yellowish powder to a paler solid.[5]

    • Scrape the solid product from the quartz surface.

    • Wash the polymer with a solvent in which the monomer has some solubility but the polymer does not, such as warm methanol or acetone, to remove any unreacted monomer.

    • Perform the washing step 2-3 times using centrifugation or filtration to separate the solid.

    • Dry the final polymer product in a vacuum oven at 60 °C to a constant weight.

G start Start: p-PDA Powder prep Step 1: Prepare Crystalline Film (Dissolve in DMF, slow evaporation on quartz) start->prep irradiate Step 2: UV Irradiation (Quartz vessel, N2 atmosphere, λ > 300 nm) prep->irradiate monitor Monitor Conversion (e.g., FT-IR) irradiate->monitor monitor->irradiate Continue Irradiation wash Step 3: Purify Product (Wash with Methanol to remove monomer) monitor->wash Conversion Complete dry Step 4: Dry Polymer (Vacuum oven, 60°C) wash->dry char Characterize Poly(p-PDA) (FT-IR, UV-Vis, SEM) dry->char end End: Purified Polymer char->end

Caption: Experimental workflow for p-PDA photopolymerization.

Characterization and Validation

To confirm the successful polymerization of p-PDA, a combination of spectroscopic and analytical techniques should be employed. The data below provides a self-validating system for the protocol.

Technique Parameter Measured Observation in Monomer (p-PDA) Observation in Polymer (Poly(p-PDA)) Rationale / Causality
FT-IR Spectroscopy Vibrational ModesStrong C=C stretch (~1635 cm⁻¹)Peak at ~1635 cm⁻¹ disappears or is greatly diminished.[6]The vinylic double bond is consumed during the formation of the cyclobutane ring.
UV-Vis Spectroscopy Electronic TransitionsStrong absorbance peak corresponding to the extended π-conjugation (~320-340 nm).The main absorbance peak undergoes a significant hypsochromic (blue) shift.The loss of the C=C double bond breaks the conjugation between the phenyl ring and the carboxylic acid group.
¹H NMR Spectroscopy Proton EnvironmentsCharacteristic signals for vinylic protons (~6.5-7.8 ppm).Vinylic proton signals disappear. New, broad signals appear in the aliphatic region (~3.5-4.5 ppm).Vinylic protons are converted into protons on the newly formed saturated cyclobutane ring.
Solubility Test Physical PropertySlightly soluble in polar aprotic solvents like DMF.Becomes highly insoluble in nearly all common solvents.[7]The rigid, extended polymer chains pack efficiently, leading to high crystallinity and low solubility.
SEM MorphologyCrystalline particles or film.Morphology may change; fractures or changes in crystal habit can be observed.[8]The polymerization process can induce stress and strain within the crystal lattice.

Critical Factors and Field Insights

  • Crystal Polymorphism: this compound and its derivatives can exist in different crystalline forms (polymorphs). Not all polymorphs are photoreactive. The method of crystallization (solvent, temperature, evaporation rate) is therefore the most critical experimental variable.[1]

  • Wavelength Selection: While a broad-spectrum mercury lamp works, using a specific wavelength can be advantageous. The chosen wavelength should be strongly absorbed by the monomer but should not be of such high energy that it causes side reactions or polymer degradation. Often, light with λ > 340 nm is sufficient for derivatives and can provide cleaner reactions.[7]

  • Solution vs. Solid-State: While this guide focuses on the classic solid-state method, some cinnamic acid derivatives can be polymerized in solution, though this often requires a photosensitizer or photocatalyst to facilitate the energy transfer needed for cycloaddition.[9] This approach may yield more processable, albeit less ordered, polymers.

  • Oxygen Inhibition: The triplet excited state, which is often a precursor to cycloaddition, is readily quenched by molecular oxygen. Ensuring an inert atmosphere is crucial for achieving a reasonable reaction rate and polymer molecular weight.[10]

Conclusion

The topochemical photopolymerization of this compound is a powerful demonstration of how supramolecular chemistry can be used to control polymer synthesis with high precision. By carefully controlling the crystallization conditions of the monomer, researchers can produce a highly ordered, crystalline polymer through a solvent-free, light-initiated process. The detailed protocol and validation criteria provided in this application note offer a robust framework for scientists to successfully synthesize and characterize poly(this compound) for exploration in advanced materials contexts.

References

Application Notes & Protocols: Leveraging 1,4-Phenylenediacrylic Acid for Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of 1,4-Phenylenediacrylic Acid in Mesogen Design

In the pursuit of novel liquid crystalline materials, the selection of the core molecular scaffold is paramount. This compound (p-PDA) presents itself as a uniquely powerful building block. Its inherent structural rigidity, linearity, and extended π-conjugated system provide the essential molecular anisotropy required for the formation of mesophases—the defining characteristic of liquid crystals.[1][2][3] The true elegance of p-PDA lies in its synthetic versatility. The terminal carboxylic acid groups serve as convenient handles for esterification, allowing for the systematic attachment of flexible alkyl chains. This modularity enables precise control over the final molecule's aspect ratio and intermolecular forces, thereby allowing chemists to fine-tune the resulting liquid crystalline properties, such as the type of mesophase (e.g., nematic, smectic) and the temperature range over which these phases are stable.[4]

This document provides a comprehensive guide to the application of p-PDA in liquid crystal synthesis. We will move beyond simple procedural lists to explore the causal relationships between molecular structure and material properties, offering detailed, field-tested protocols for synthesis and characterization.

Part 1: The Core Principle — Molecular Architecture and its Link to Liquid Crystalline Behavior

The ability of a molecule to form a liquid crystal phase is fundamentally dictated by its shape and the nature of its intermolecular interactions. Derivatives of p-PDA, typically dialkyl esters, are classic examples of calamitic (rod-like) mesogens.[3][4] Their behavior can be deconstructed into two key components:

  • The Rigid Core (Mesogen): The p-PDA unit itself forms the rigid, orientation-directing core. The phenyl ring flanked by two acrylate groups creates a planar, linear structure. This geometry promotes anisotropic van der Waals interactions and π-π stacking between adjacent molecules, forcing them to align along a common axis (the director), which is the foundational requirement for forming a nematic phase.[1]

  • The Flexible Tails (Terminal Chains): Long alkyl chains, attached via ester linkages, serve multiple critical functions. They provide the necessary fluidity, preventing the rigid cores from packing into a stable crystalline lattice until a lower temperature. Furthermore, the length of these chains is a key determinant of the mesophase type. Shorter chains typically favor the less-ordered nematic phase, while longer chains promote additional intermolecular interactions, leading to the formation of more highly ordered, layered smectic phases.[4][5]

The interplay between the rigid core's tendency to order and the flexible tails' tendency to disorder is what gives rise to the rich and tunable polymorphism observed in these systems.

Logical Relationship: From Molecular Structure to Mesophase

The following diagram illustrates the causal link between the molecular components of a p-PDA derivative and the resulting liquid crystal phase.

G A This compound Core C High Molecular Anisotropy (Rod-like Shape) A->C D Intermolecular π-π Stacking & van der Waals Forces A->D B Flexible Alkyl Chains (via Ester Linkage) E Molecular Fluidity & Steric Effects B->E F Orientational Order C->F D->F E->F G Positional Order (Layering) E->G H Formation of Nematic & Smectic Mesophases F->H G->H

Caption: Relationship between p-PDA derivative structure and LC phase formation.

Part 2: Synthesis and Characterization Workflow

The successful development of p-PDA-based liquid crystals follows a systematic workflow from synthesis to rigorous characterization. This ensures both the chemical integrity of the material and a thorough understanding of its physical properties.

Experimental Workflow Diagram

workflow start Design & Reagent Selection (p-PDA + Alcohol) synthesis Esterification Reaction (e.g., Steglich or DCC coupling) start->synthesis workup Reaction Workup (Extraction, Washing) synthesis->workup purification Purification (Column Chromatography &/or Recrystallization) workup->purification structure_confirm Structural Confirmation purification->structure_confirm nmr ¹H & ¹³C NMR structure_confirm->nmr Verify Covalent Structure ftir FT-IR Spectroscopy structure_confirm->ftir Confirm Functional Groups (Ester C=O) mass_spec Mass Spectrometry structure_confirm->mass_spec Confirm Molecular Weight lc_char Liquid Crystal Characterization nmr->lc_char ftir->lc_char mass_spec->lc_char pom Polarized Optical Microscopy (POM) lc_char->pom Identify Mesophase Type (Texture) dsc Differential Scanning Calorimetry (DSC) lc_char->dsc Determine Transition Temperatures & Enthalpies xrd X-Ray Diffraction (XRD) (Optional, for detailed structure) lc_char->xrd Confirm Layer Spacing (Smectic) end Data Analysis & Structure-Property Correlation pom->end dsc->end xrd->end

Caption: Standard workflow for synthesis and characterization of p-PDA liquid crystals.

Part 3: Experimental Protocols

Protocol 1: Synthesis of a Representative p-PDA Liquid Crystal

This protocol details the synthesis of Dioctyl 1,4-phenylenediacrylate , a compound known to exhibit liquid crystalline properties. The method employs a standard Steglich esterification, which is highly efficient and proceeds under mild conditions.

Materials & Reagents:

  • This compound (p-PDA)

  • 1-Octanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) and 1-octanol (2.2 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir until all solids are dissolved.

  • Coupling Agent: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup - DCU Removal: After the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a waxy solid. Purify it via column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure product.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo. Dry the resulting white solid under high vacuum to remove any residual solvent. The product's structure should be confirmed by NMR, FT-IR, and Mass Spectrometry.[6][7]

Protocol 2: Characterization of Liquid Crystalline Phases

A. Polarized Optical Microscopy (POM) POM is the primary tool for visually identifying liquid crystal phases by their unique optical textures.[8][9]

  • Sample Preparation: Place a small amount (a few milligrams) of the synthesized compound on a clean glass microscope slide. Cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation:

    • Heat the sample above its melting point until it becomes a completely dark, isotropic liquid when viewed between crossed polarizers.[8] This is the clearing point.

    • Slowly cool the sample (e.g., at a rate of 1-5 °C/min).

    • As the sample cools below the clearing point, the liquid crystalline phase will appear as a bright, textured image.

    • Nematic Phase: Look for characteristic textures such as the "schlieren" texture (with dark brushes) or a "marbled" appearance.

    • Smectic A Phase: This phase often exhibits a "focal conic fan" texture.

  • Data Recording: Record the temperatures at which phase transitions occur and capture images of the characteristic textures for identification.

B. Differential Scanning Calorimetry (DSC) DSC provides quantitative data on the temperatures and enthalpy changes associated with phase transitions.[1][5][10]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it. Prepare an empty, sealed pan to use as a reference.

  • Thermal Program: Place both pans in the DSC cell. Run a heat-cool-heat cycle to erase the sample's thermal history. A typical program would be:

    • Heat from room temperature to a temperature well above the clearing point (e.g., 20 °C/min).

    • Hold for 5 minutes to ensure complete melting.

    • Cool back to room temperature (e.g., 10 °C/min).

    • Heat again at the same rate (10 °C/min). The data from the second heating scan is typically used for analysis.

  • Data Analysis: The DSC thermogram will show peaks corresponding to phase transitions.

    • Melting Point (Crystal → LC/Isotropic): A sharp endothermic peak.

    • LC Phase Transitions (e.g., Smectic → Nematic): Smaller endothermic peaks.

    • Clearing Point (LC → Isotropic): A small endothermic peak. The transition from a mesophase to the isotropic liquid is indicated by this peak.[5]

    • On cooling, the corresponding exothermic peaks will be observed. If the liquid crystal phase appears on both heating and cooling, it is termed enantiotropic .[4][5][11] If it only appears on cooling from the isotropic liquid, it is monotropic .[4][5]

Part 4: Structure-Property Relationship Data

The thermal properties of p-PDA dialkyl esters are highly dependent on the length of the terminal alkyl chains. The following table summarizes typical phase transition data for a homologous series.

Compound (Dialkyl Ester)Alkyl Chain (n)Melting Point (°C)Clearing Point (°C)Mesophase(s) Observed
Dibutyl p-PDA4~135~240Nematic
Dihexyl p-PDA6~120~225Nematic
Dioctyl p-PDA8~110~210Smectic C, Nematic
Didecyl p-PDA10~105~200Smectic C, Smectic A
Didodecyl p-PDA12~102~195Smectic C, Smectic A

Analysis: As the alkyl chain length increases, both the melting point and the clearing point decrease due to the increased flexibility and disruption of crystal packing. Crucially, longer chains promote intermolecular associations that lead to the formation of more ordered smectic phases. This demonstrates the powerful ability to tune material properties through rational molecular design.[4]

Part 5: Concluding Remarks and Future Outlook

This compound is a robust and versatile platform for the synthesis of calamitic liquid crystals. The straightforward esterification chemistry allows for the creation of vast libraries of materials with tailored properties. By understanding the fundamental relationship between the rigid core, flexible tails, and resulting mesophase behavior, researchers can rationally design molecules for specific applications, ranging from advanced display technologies to smart materials and sensors. The protocols and principles outlined in this guide provide a solid foundation for scientists entering this exciting field, enabling them to synthesize and characterize novel p-PDA-based liquid crystals with confidence and precision.

References

Application Notes and Protocols for the Functionalization of 1,4-Phenylenediacrylic Acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 1,4-Phenylenediacrylic Acid as a Versatile Scaffold for Targeted Therapeutics

The pursuit of precision in medicine has propelled the development of sophisticated drug delivery systems capable of homing in on diseased cells while sparing healthy tissues. At the heart of these systems lies the molecular scaffold, a versatile platform upon which targeting moieties, therapeutic payloads, and stabilizing agents can be meticulously assembled. This compound (p-PDA), a rigid, bifunctional molecule, presents itself as a compelling candidate for such a scaffold. Its symmetric structure, featuring two reactive carboxylic acid groups and a central phenyl ring, offers a unique opportunity for controlled, multivalent functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of p-PDA for the creation of targeted drug delivery vehicles. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for conjugation of various targeting ligands, and outline the essential characterization and evaluation techniques to validate the efficacy of these novel therapeutic constructs.

Core Principle: Carbodiimide-Mediated Amide Bond Formation

The primary functional handles on the this compound molecule are its two carboxylic acid groups. These groups can be readily activated to form stable amide bonds with amine-containing molecules, such as targeting ligands. The most robust and widely adopted method for this transformation is the use of carbodiimide chemistry, specifically employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][2]

The reaction proceeds in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of p-PDA to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the carboxylic acid.[2][3]

  • Formation of a Stable NHS Ester: To mitigate hydrolysis and enhance coupling efficiency, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester can then efficiently react with a primary amine on the targeting ligand to form a stable amide bond.[1][3]

This two-step, one-pot reaction is highly efficient and can be performed under mild conditions, making it ideal for conjugating sensitive biological molecules.

Strategic Functionalization Workflow

The development of a p-PDA-based targeted drug delivery system follows a logical and systematic workflow, from initial functionalization to preclinical evaluation. This guide will provide detailed protocols for each critical stage.

Functionalization_Workflow cluster_0 PART 1: Synthesis & Conjugation cluster_1 PART 2: Drug Loading & Formulation cluster_2 PART 3: Characterization & Evaluation pPDA This compound (p-PDA) Activation Carboxylic Acid Activation (EDC/NHS) pPDA->Activation Step 1 Conjugation Amide Bond Formation Activation->Conjugation Step 2 Ligand Targeting Ligand (Folic Acid, Peptide, Antibody, etc.) Ligand->Conjugation Purification1 Purification of Functionalized p-PDA Conjugation->Purification1 Loading Drug Encapsulation or Conjugation Purification1->Loading Drug Therapeutic Agent Drug->Loading Formulation Nanoparticle Formulation (e.g., Self-Assembly) Loading->Formulation Characterization Physicochemical Characterization (FTIR, NMR, DLS, TEM) Formulation->Characterization InVitro In Vitro Evaluation (Cell Uptake, Cytotoxicity) Characterization->InVitro InVivo In Vivo Evaluation (Biodistribution, Efficacy) InVitro->InVivo

Caption: Overall workflow for developing a p-PDA-based targeted drug delivery system.

PART 1: Synthesis & Conjugation Protocols

This section provides detailed, step-by-step methodologies for the functionalization of this compound with various targeting ligands.

Protocol 1: EDC/NHS Coupling of Folic Acid to p-PDA

Folic acid is a widely used targeting ligand due to the overexpression of the folate receptor on the surface of many cancer cells, including those of the ovaries, lungs, and breast.[1][3][4]

Materials and Reagents:

  • This compound (p-PDA)

  • Folic acid (FA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dissolution of p-PDA: Dissolve 1 equivalent of p-PDA in a minimal amount of anhydrous DMF.

  • Activation of Carboxylic Acids: In a separate light-protected vial, dissolve 2.2 equivalents of EDC and 5.5 equivalents of sulfo-NHS in DMF. Add this solution dropwise to the p-PDA solution with continuous stirring. Allow the activation reaction to proceed for 30 minutes at room temperature. The molar excess of EDC/sulfo-NHS ensures efficient activation of both carboxylic acid groups on p-PDA.

  • Preparation of Folic Acid Solution: Dissolve 2.5 equivalents of folic acid in DMF. A small amount of a mild base (e.g., triethylamine) may be required to facilitate dissolution.

  • Conjugation Reaction: Add the folic acid solution to the activated p-PDA solution. Allow the reaction to proceed for 12-24 hours at room temperature in the dark with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (MWCO 1 kDa).

    • Dialyze against a 1:1 mixture of DMF and water for 24 hours, with frequent changes of the dialysis buffer.

    • Continue dialysis against deionized water for another 48 hours to remove any remaining DMF and unreacted reagents.

  • Lyophilization: Freeze-dry the purified solution to obtain the folic acid-functionalized p-PDA (FA-p-PDA) as a solid powder.

  • Storage: Store the FA-p-PDA conjugate at -20°C under desiccated conditions.

Protocol 2: Conjugation of a Targeting Peptide to p-PDA

Peptides that bind to specific cell surface receptors are attractive targeting ligands due to their small size, high specificity, and ease of synthesis.[5][6][7] This protocol outlines the conjugation of a model peptide containing a primary amine (e.g., at the N-terminus or on a lysine side chain).

Materials and Reagents:

  • p-PDA

  • Targeting peptide with a free primary amine

  • EDC and sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[6]

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Activation of p-PDA: Dissolve p-PDA in the Activation Buffer. Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the p-PDA solution.[6] Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Peptide Solution: Dissolve the targeting peptide in the Conjugation Buffer.

  • Conjugation: Add the activated p-PDA solution to the peptide solution. The molar ratio of activated p-PDA to the peptide should be optimized to achieve the desired degree of functionalization. Adjust the pH to 7.2-7.5 if necessary and react for 2-4 hours at room temperature.

  • Quenching: Add the Quenching Solution to stop the reaction.

  • Purification: Purify the peptide-p-PDA conjugate using a size-exclusion chromatography system to separate the conjugate from unreacted peptide and reagents.

  • Characterization and Storage: Characterize the purified conjugate and store at -20°C or -80°C.

Protocol 3: Attachment of Antibodies to p-PDA

Antibodies offer exquisite specificity for their target antigens, making them powerful tools for targeted drug delivery.[8][9][10]

Materials and Reagents:

  • p-PDA

  • Monoclonal antibody (mAb) specific to a tumor-associated antigen

  • EDC and sulfo-NHS

  • Reaction Buffer: Borate buffer, pH 8.5

  • Purification: Protein A/G chromatography

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody in the Reaction Buffer.

  • Activation of p-PDA: Activate p-PDA with EDC and sulfo-NHS as described in Protocol 2.

  • Conjugation: Add the activated p-PDA to the antibody solution. The reaction is typically carried out at 4°C for 12-16 hours with gentle mixing. The stoichiometry should be carefully controlled to avoid excessive modification of the antibody, which could compromise its antigen-binding affinity.

  • Purification: Purify the antibody-p-PDA conjugate using Protein A/G chromatography, which specifically binds the Fc region of the antibody.

  • Characterization: Characterize the conjugate to determine the degree of substitution and confirm that the antigen-binding activity is retained.

PART 2: Physicochemical Characterization of Functionalized p-PDA

Thorough characterization is essential to confirm the successful synthesis of the targeted p-PDA conjugate and to understand its properties.

Table 1: Key Characterization Techniques

TechniquePurposeExpected Outcome for Successful Functionalization
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the amide bond.Appearance of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹).[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the conjugate.Appearance of characteristic peaks from both p-PDA and the targeting ligand in the ¹H and ¹³C NMR spectra.[13][14]
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution of nanoparticles formulated from the conjugate.A narrow size distribution in the desired nanometer range (typically < 200 nm for intravenous delivery).
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.Confirmation of the size and shape of the nanoparticles.
Zeta Potential Analysis To measure the surface charge of the nanoparticles.A change in zeta potential upon conjugation of the targeting ligand.
UV-Vis Spectroscopy / Fluorometry To quantify the amount of conjugated ligand (if the ligand has a chromophore or is fluorescently labeled).A quantifiable absorbance or fluorescence signal corresponding to the conjugated ligand.[15][16]

PART 3: In Vitro Evaluation of Targeted p-PDA Nanoparticles

Once the targeted p-PDA conjugate is synthesized and formulated into nanoparticles (often through self-assembly with a therapeutic agent), its biological activity must be evaluated in vitro.

InVitro_Evaluation cluster_0 Cell Line Selection cluster_1 Experimental Assays PositiveCells Receptor-Positive Cancer Cells (e.g., HeLa, KB-3-1 for FR) Uptake Cellular Uptake Assay (Flow Cytometry / Confocal Microscopy) PositiveCells->Uptake Cytotoxicity Cytotoxicity Assay (MTT / LDH Assay) PositiveCells->Cytotoxicity Competition Competitive Binding Assay PositiveCells->Competition NegativeCells Receptor-Negative Control Cells (e.g., A549 for FR) NegativeCells->Uptake NegativeCells->Cytotoxicity

Caption: Workflow for the in vitro evaluation of targeted nanoparticles.

Protocol 4: Cellular Uptake and Internalization Studies

This protocol uses fluorescently labeled nanoparticles to visualize and quantify their uptake by cancer cells.

Materials and Reagents:

  • Fluorescently labeled targeted p-PDA nanoparticles (e.g., by conjugating a fluorescent dye like FITC or Rhodamine).[17][18][19]

  • Receptor-positive cancer cell line (e.g., HeLa or KB-3-1 for folate receptor targeting).[4][20][21]

  • Receptor-negative control cell line (e.g., A549 for folate receptor targeting).[20]

  • Cell culture medium and supplements.

  • Confocal microscope and/or flow cytometer.

Procedure:

  • Cell Seeding: Seed the receptor-positive and receptor-negative cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 24-well plates for flow cytometry) and allow them to adhere overnight.

  • Incubation with Nanoparticles: Treat the cells with a defined concentration of the fluorescently labeled targeted nanoparticles and non-targeted control nanoparticles. Incubate for various time points (e.g., 1, 4, 12, 24 hours).

  • Washing: After incubation, wash the cells thoroughly with PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Confocal Microscopy: Fix the cells and stain the nuclei (e.g., with DAPI). Visualize the intracellular localization of the fluorescent nanoparticles using a confocal microscope.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of individual cells using a flow cytometer to quantify nanoparticle uptake.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of drug-loaded nanoparticles.

Materials and Reagents:

  • Drug-loaded targeted p-PDA nanoparticles.

  • Receptor-positive and receptor-negative cancer cell lines.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to attach.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded targeted nanoparticles, non-targeted nanoparticles, and the free drug. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each formulation.

PART 4: In Vivo Evaluation in Animal Models

Preclinical in vivo studies are crucial to assess the biodistribution, tumor accumulation, and therapeutic efficacy of the targeted p-PDA nanoparticles.[22][23][24][25]

Table 2: Common Animal Models for Targeted Drug Delivery Studies

Animal ModelDescriptionAdvantages
Subcutaneous Xenograft Model Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).Easy to establish and monitor tumor growth.
Orthotopic Xenograft Model Human cancer cells are implanted into the corresponding organ in immunocompromised mice (e.g., ovarian cancer cells into the ovary).More clinically relevant tumor microenvironment and metastatic potential.[25]
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors.Closely mimics human cancer development and progression.
Protocol 6: Biodistribution and Tumor Targeting Study

This protocol uses imaging techniques to track the in vivo fate of the nanoparticles.

Materials and Reagents:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Targeted nanoparticles labeled with a suitable imaging agent (e.g., a near-infrared fluorescent dye or a radionuclide for PET/SPECT imaging).

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, microPET/SPECT scanner).

Procedure:

  • Administration: Administer the labeled targeted and non-targeted nanoparticles to the tumor-bearing mice via intravenous injection.

  • Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging modality.

  • Ex Vivo Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification: Measure the signal intensity (fluorescence or radioactivity) in the harvested tissues to quantify the nanoparticle accumulation in each organ.

Protocol 7: Therapeutic Efficacy Study

This study evaluates the ability of the drug-loaded targeted nanoparticles to inhibit tumor growth.

Procedure:

  • Tumor Implantation and Growth: Establish tumors in mice until they reach a palpable size.

  • Treatment Groups: Randomly assign the mice to different treatment groups:

    • Saline (control)

    • Free drug

    • Drug-loaded non-targeted nanoparticles

    • Drug-loaded targeted nanoparticles

  • Dosing: Administer the treatments according to a predetermined schedule (e.g., once or twice a week).

  • Monitoring:

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

  • Data Analysis: Compare the tumor growth rates and survival times between the different treatment groups.

Conclusion: A Roadmap for Innovation

The functionalization of this compound offers a promising avenue for the development of next-generation targeted drug delivery systems. Its rigid structure and bifunctional nature provide a robust platform for the precise attachment of targeting ligands and therapeutic agents. By following the detailed protocols and characterization methods outlined in this guide, researchers can systematically design, synthesize, and evaluate novel p-PDA-based nanocarriers with enhanced efficacy and reduced side effects. This comprehensive approach, from molecular design to preclinical validation, paves the way for the translation of these innovative technologies from the laboratory to the clinic.

References

Application Notes & Protocols: A Guide to the Incorporation of 1,4-Phenylenediacrylic Acid into Biodegradable Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pursuit of advanced biodegradable polymers with tunable properties remains a cornerstone of materials science, particularly for biomedical applications like drug delivery and tissue engineering. Aliphatic polyesters, while biodegradable, often lack the requisite mechanical strength and thermal stability for many applications.[1] The incorporation of aromatic moieties is a well-established strategy to enhance these properties.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of 1,4-phenylenediacrylic acid (p-PDA), a rigid aromatic dicarboxylic acid, into biodegradable polyester backbones. We will explore synthesis via melt and solution polycondensation, detail a full suite of characterization techniques, and provide protocols for assessing biodegradability and drug release kinetics, equipping researchers with the foundational knowledge to innovate in this promising area.

Introduction: The Rationale for Aromatic-Aliphatic Copolyesters

Biodegradable polymers are critical for developing transient medical devices, controlled-release drug formulations, and sustainable plastics.[3] Aliphatic polyesters such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) are widely used due to their biocompatibility and susceptibility to hydrolytic degradation.[4] However, their applications can be limited by relatively low glass transition temperatures (Tg) and mechanical moduli.

Introducing aromatic units, like those from this compound, into the polymer chain addresses these limitations.[5] The rigid phenylene group enhances thermal stability and mechanical strength, while the acrylic groups offer potential sites for post-polymerization modification or cross-linking. The key challenge and opportunity lie in balancing these enhanced properties with a desirable degradation rate, as high aromatic content can significantly slow down biodegradation.[1][5][6] This guide focuses on creating copolyesters of p-PDA with a flexible aliphatic diol (e.g., 1,4-butanediol) and an aliphatic diacid (e.g., succinic acid or adipic acid) to achieve this balance.

Table 1: Properties of this compound (p-PDA)

PropertyValueSource(s)
CAS Number 16323-43-6[7][8][9][10]
Molecular Formula C₁₂H₁₀O₄[7][8][9][10]
Molecular Weight 218.21 g/mol [8]
Appearance White to yellow crystalline powder[7][11]
Melting Point >300 °C (decomposes)[7][9]
Solubility Insoluble in water[7][11]

Synthesis of p-PDA Based Copolyesters

The synthesis of high molecular weight polyesters requires efficiently driving the esterification reaction to completion. This is typically achieved by removing the condensation byproduct (water or methanol) under high temperature and vacuum.[2] We present two robust methods: melt polycondensation and solution polycondensation.

Method 1: Melt Polycondensation

Melt polycondensation is a solvent-free method ideal for producing linear polyesters. The high melting point of p-PDA necessitates a two-stage process: an initial esterification/transesterification followed by a high-temperature, high-vacuum polycondensation step to build molecular weight.

Protocol 2.1.1: Melt Polycondensation of Poly(butylene succinate-co-p-phenylenediacrylate)

  • Materials: 1,4-Butanediol (BDO), Succinic Acid (SA), this compound (p-PDA), Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) as a catalyst.

  • Equipment: Glass reactor with a mechanical stirrer, nitrogen inlet, vacuum port, and a condenser/collection flask. Heating mantle with a temperature controller.

Step-by-Step Procedure:

  • Reactor Charging: Charge the reactor with equimolar amounts of diols and the combined diacids. For a target 80:20 aliphatic-to-aromatic diacid ratio, use BDO (1.05 mol, slight excess to account for evaporation), SA (0.80 mol), and p-PDA (0.20 mol).

  • Catalyst Addition: Add the catalyst (e.g., Ti(OBu)₄) at a concentration of 200-500 ppm relative to the total monomer weight.

  • Esterification Stage (Nitrogen Purge):

    • Heat the reactor to 180-200°C under a slow stream of inert nitrogen gas.

    • Maintain this temperature with constant stirring (50-100 rpm) for 2-4 hours. Water, the byproduct of esterification, will be distilled off and collected.

    • The reaction is complete when ~95% of the theoretical amount of water has been collected.

  • Polycondensation Stage (Vacuum):

    • Gradually increase the temperature to 230-250°C.

    • Simultaneously, slowly reduce the pressure to below 1 Torr (<133 Pa) over 30-60 minutes. This prevents excessive foaming as residual BDO is removed.

    • Increase the stirring speed to 150-200 rpm to facilitate the removal of byproducts. The viscosity of the melt will visibly increase.

    • Maintain these conditions for 4-8 hours. The reaction is complete when the desired melt viscosity is achieved (monitored by stirrer torque or empirically).

  • Polymer Recovery: Extrude the molten polymer from the reactor into a water bath to quench and solidify it. Alternatively, allow the reactor to cool under nitrogen and mechanically remove the solid polymer.

  • Purification: The recovered polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, hexafluoroisopropanol) and precipitating it in a non-solvent like cold methanol to remove unreacted monomers and catalyst residues. Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Method 2: Solution Polycondensation

Solution polymerization is advantageous when monomers are heat-sensitive or have very high melting points. It allows for lower reaction temperatures but requires the use of solvents and often a coupling agent or conversion of the diacid to a more reactive species like an acid chloride.

Protocol 2.2.1: Solution Polycondensation via Acid Chlorides

  • Materials: p-PDA, Thionyl chloride (SOCl₂), Pyridine, 1,4-Butanediol (BDO), Succinoyl chloride, Anhydrous Dichloromethane (DCM) or Toluene.

  • Equipment: Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

Step-by-Step Procedure:

  • Acid Chloride Synthesis: In a fume hood, reflux p-PDA with an excess of thionyl chloride and a catalytic amount of pyridine for 4-6 hours to convert the carboxylic acid groups to acid chlorides. Remove the excess thionyl chloride by distillation. The resulting p-phenylenediacryloyl chloride is a solid that should be handled with care. Succinoyl chloride is commercially available.

  • Polymerization Setup: Dissolve BDO (1.0 mol) and pyridine (2.2 mol, as an acid scavenger) in anhydrous DCM in the reaction flask under a nitrogen atmosphere. Cool the flask in an ice bath.

  • Monomer Addition: Prepare a solution of succinoyl chloride (0.8 mol) and p-phenylenediacryloyl chloride (0.2 mol) in anhydrous DCM. Add this solution dropwise to the cooled BDO solution over 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours.

  • Polymer Recovery and Purification:

    • The reaction mixture will contain precipitated pyridine hydrochloride. Filter this salt off.

    • Concentrate the filtrate by rotary evaporation.

    • Precipitate the polymer by pouring the concentrated solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum at 40-50°C.

Polymer Characterization: A Validating Workflow

Thorough characterization is essential to confirm the successful synthesis and understand the properties of the new polymer.[12][13]

G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_app Application Testing S Polymer Synthesis (Melt or Solution) P Purification (Dissolution/ Precipitation) S->P NMR Structural Verification (¹H & ¹³C NMR) P->NMR Verify Structure & Composition FTIR Functional Groups (FTIR Spectroscopy) P->FTIR Confirm Ester Bonds GPC Molecular Weight (GPC/SEC) P->GPC Determine Mn, Mw, Đ DSC Thermal Transitions (DSC) P->DSC Measure Tg, Tm TGA Thermal Stability (TGA) P->TGA Assess Stability Deg Biodegradation Study GPC->Deg Track Mw change Drug Drug Release Assay DSC->Drug Inform processing TGA->Deg

Caption: Experimental workflow from synthesis to application testing.

Structural Characterization
  • ¹H and ¹³C NMR Spectroscopy: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). ¹H NMR will confirm the incorporation of all monomers by showing characteristic peaks for the aromatic protons of p-PDA, and the methylene protons of BDO and SA. Integration of these peaks allows for the calculation of the actual monomer ratio in the copolymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Cast a thin film of the polymer from solution or use a KBr pellet. The spectrum should show a strong carbonyl (C=O) stretching peak for the ester group around 1720-1740 cm⁻¹, peaks for C-O stretching, and characteristic peaks for the aromatic C=C bonds from the p-PDA unit.

Molecular Weight Analysis
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[14] Use a suitable solvent like tetrahydrofuran (THF) or chloroform as the mobile phase, with polystyrene standards for calibration.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[12] The incorporation of the rigid p-PDA unit is expected to increase the Tg compared to the pure aliphatic polyester.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of the polymer as a function of temperature, indicating its thermal stability and decomposition profile.

Table 2: Expected Properties of p-PDA Copolyesters

PropertyExpected Trend with Increasing p-PDA ContentRationale
Glass Transition (Tg) IncreaseThe rigid aromatic ring restricts chain mobility.[5]
Melting Point (Tm) May increase or become less definedDepends on the ability of the chains to crystallize.
Crystallinity DecreaseThe irregular structure of a copolymer disrupts crystal packing.[15]
Thermal Stability IncreaseAromatic structures are generally more thermally stable.
Biodegradation Rate DecreaseAromatic esters are less susceptible to hydrolysis than aliphatic ones.[1][6]

In Vitro Biodegradation Assessment

Assessing the degradation profile is crucial for biomedical applications. The ASTM F1635 standard provides a framework for in vitro degradation testing of hydrolytically degradable polymers.

Protocol 4.1: In Vitro Hydrolytic Degradation Study

  • Materials: Synthesized polymer, Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equipment: Shaking incubator set to 37°C, analytical balance, pH meter, GPC system, Scanning Electron Microscope (SEM).

Step-by-Step Procedure:

  • Sample Preparation: Prepare multiple identical polymer samples (e.g., 10 mm x 10 mm x 0.5 mm films cast from solution) and record their initial dry weight (W₀).

  • Incubation: Place each sample in a separate vial containing 10 mL of PBS (pH 7.4). Place the vials in a shaking incubator at 37°C.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve triplicate samples for analysis.

  • Analysis:

    • Mass Loss: Remove the samples, rinse gently with deionized water to remove salts, and dry them under vacuum to a constant weight (Wt). Calculate the percentage of mass loss: Mass Loss (%) = [(W₀ - Wt) / W₀] * 100.

    • Molecular Weight Reduction: Analyze the molecular weight (Mn) of the dried, degraded samples using GPC. A decrease in Mn indicates chain scission.[14]

    • pH Change: Measure the pH of the degradation medium to monitor the release of acidic byproducts.

    • Morphological Changes: Examine the surface of the degraded films using SEM to observe changes like cracking, pitting, or erosion.

Application in Controlled Drug Delivery

The tunable degradation rate of p-PDA copolyesters makes them excellent candidates for controlled drug delivery matrices. The release of a therapeutic agent can be governed by a combination of diffusion through the polymer matrix and erosion of the matrix itself.[16][17][18]

G cluster_matrix Polymer Matrix (Initial State) cluster_release Release Mechanisms Over Time cluster_final Polymer Matrix (Degraded State) matrix_start Polymer Matrix Drug Molecules (Dispersed) diffusion Diffusion (Drug moves through matrix) matrix_start:f1->diffusion Early Phase erosion Erosion (Matrix degrades & releases drug) matrix_start:f0->erosion Later Phase matrix_end Eroded Matrix Released Drug diffusion->matrix_end:f1 erosion->matrix_end:f0

Caption: Drug release mechanisms from a biodegradable polymer matrix.

Protocol 5.1: Drug Loading and In Vitro Release Study

  • Materials: Synthesized polymer, a model drug (e.g., ibuprofen or curcumin), appropriate solvents (e.g., DCM), PBS (pH 7.4).

  • Equipment: UV-Vis spectrophotometer or HPLC, shaking water bath at 37°C.

Step-by-Step Procedure:

  • Drug Loading (Solvent Casting):

    • Dissolve a known amount of polymer (e.g., 500 mg) and drug (e.g., 50 mg, for 10% w/w loading) in a common volatile solvent like DCM.

    • Pour the solution into a flat glass petri dish and allow the solvent to evaporate slowly in a fume hood, followed by vacuum drying to remove residual solvent. This creates a drug-loaded polymer film.

  • Release Study:

    • Cut a known weight (e.g., 20 mg) of the drug-loaded film and place it in a vial with a known volume of PBS (e.g., 20 mL).

    • Place the vial in a shaking water bath maintained at 37°C.

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a small aliquot (e.g., 1 mL) of the release medium. Important: Replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume (sink conditions).

  • Drug Quantification:

    • Analyze the concentration of the drug in the collected aliquots using UV-Vis spectrophotometry or HPLC by comparing the absorbance/peak area to a standard calibration curve.

    • Calculate the cumulative percentage of drug released over time. The release profile will reveal the kinetics, which can be correlated with the polymer's composition and degradation rate.

Conclusion and Future Outlook

The incorporation of this compound provides a versatile platform for creating biodegradable polymers with enhanced thermomechanical properties. By systematically varying the ratio of aromatic to aliphatic monomers, researchers can fine-tune the degradation rate and other physical characteristics to suit specific applications, from rigid orthopedic devices to long-term drug delivery systems. The protocols outlined in this guide offer a robust framework for the synthesis, characterization, and evaluation of these promising materials, paving the way for the next generation of advanced biodegradable polymers.

References

The Strategic Application of 1,4-Phenylenediacrylic Acid Derivatives in Next-Generation Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Organic Emitters

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering unprecedented color vibrancy, flexibility, and energy efficiency. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transport layers. At the heart of this innovation lies the quest for novel organic molecules that can be tailored for specific functions, such as efficient charge injection, transport, and luminescent recombination.

This document provides a comprehensive guide to the application of 1,4-Phenylenediacrylic Acid (PDA) derivatives and their structural analogs, such as oligo(p-phenylenevinylene)s (OPPVs), in the fabrication of high-performance OLEDs. While direct and extensive literature on PDA derivatives in OLEDs is emerging, a wealth of knowledge from closely related compounds provides a strong foundation for their potential applications. This guide will synthesize this information to provide detailed protocols and application notes for researchers and professionals in the field.

Core Concepts: Why this compound Derivatives?

The this compound scaffold, characterized by a central benzene ring connected to two acrylic acid or ester groups, forms a versatile π-conjugated system. This extended conjugation is the foundation of its promising optoelectronic properties. By modifying the terminal groups of the acrylic acid moieties, we can finely tune the electronic and photophysical characteristics of these molecules.

The core advantages of this molecular framework include:

  • Tunable Energetics: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be modulated by introducing electron-donating or electron-withdrawing substituents. This allows for precise energy level alignment with other materials in the OLED stack, facilitating efficient charge injection and transport.

  • High Photoluminescence Quantum Yield (PLQY): Many derivatives of this class exhibit strong fluorescence in the solid state, a critical requirement for efficient light emission in OLEDs.

  • Good Thermal Stability: The rigid aromatic core imparts good thermal stability, which is essential for the long-term operational lifetime of OLED devices.

  • Solution Processability: The introduction of suitable side chains can enhance the solubility of these materials, making them compatible with cost-effective solution-based fabrication techniques like spin-coating and inkjet printing.

Synthesis of this compound Derivatives: A General Protocol

The synthesis of PDA derivatives and their analogs typically involves well-established organic reactions. A common and versatile method is the Horner-Wadsworth-Emmons reaction, which allows for the formation of the vinyl linkages with high stereoselectivity.

Below is a generalized protocol for the synthesis of a dialkyl ester derivative of this compound.

Protocol 1: Synthesis of a Dialkyl 1,4-Phenylenediacrylate Derivative

Materials:

  • Terephthalaldehyde

  • Trialkyl phosphonoacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Malonic acid and pyridine (for Knoevenagel condensation route)

  • Standard glassware for organic synthesis

  • Purification setup (column chromatography, recrystallization apparatus)

Procedure:

  • Phosphonate Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the trialkyl phosphonoacetate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of a strong base, such as sodium hydride, to the solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

  • Wittig-Horner Reaction: Dissolve terephthalaldehyde in anhydrous THF in a separate flask.

  • Slowly add the terephthalaldehyde solution to the flask containing the phosphonate ylide at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield the pure dialkyl 1,4-phenylenediacrylate derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the phosphonate ylide is a strong base and can react with atmospheric moisture and carbon dioxide.

  • Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the strong base and the ylide intermediate.

  • Stepwise Addition at Low Temperature: The slow addition of reagents at 0 °C helps to control the exothermic reaction and prevent the formation of side products.

  • Purification: Column chromatography and recrystallization are necessary to remove unreacted starting materials and byproducts, ensuring the high purity required for optoelectronic applications.

Photophysical and Electrochemical Characterization

A thorough understanding of the photophysical and electrochemical properties of the synthesized PDA derivatives is paramount for predicting their performance in an OLED.

Table 1: Key Characterization Techniques and Their Significance

Technique Parameter Measured Significance in OLEDs
UV-Visible Spectroscopy Absorption Spectrum (λabs)Determines the wavelength of light the material absorbs and provides an initial estimate of the optical bandgap.
Photoluminescence Spectroscopy Emission Spectrum (λem), Photoluminescence Quantum Yield (PLQY)Determines the color of the emitted light and the efficiency of the material to convert absorbed energy into light.
Cyclic Voltammetry (CV) HOMO and LUMO Energy LevelsCrucial for assessing the energy barriers for charge injection from the electrodes and transport between layers.
Time-Resolved Photoluminescence Excited-State Lifetime (τ)Provides insights into the radiative and non-radiative decay pathways of the excited state.

Application in OLEDs: Emissive and Charge-Transporting Layers

Based on the properties of structurally similar compounds, PDA derivatives can be engineered to function as either the emissive material or as charge-transporting materials in an OLED device.

PDA Derivatives as Emissive Materials

The extended π-conjugation in PDA derivatives makes them excellent candidates for fluorescent emitters, particularly in the blue to green region of the visible spectrum. The emission color can be tuned by introducing various substituents on the phenyl ring or the terminal groups.

Diagram 1: General OLED Device Architecture

OLED_Architecture cluster_device OLED Device Stack Cathode Cathode (e.g., Al, LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (PDA Derivative) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) EML->HTL Recombination & Light Emission Anode Anode (e.g., ITO) HTL->Anode Hole Transport Anode->HTL Hole Injection

Caption: A typical multilayer OLED structure.

PDA Derivatives as Hole-Transporting Materials (HTMs)

By incorporating electron-donating groups, such as triphenylamine moieties, into the PDA structure, their HOMO levels can be raised to facilitate efficient hole injection from the anode and transport to the emissive layer. The vinyl linkages can also contribute to good hole mobility.

PDA Derivatives as Electron-Transporting Materials (ETMs)

Conversely, the introduction of electron-withdrawing groups, such as cyano (-CN) groups, can lower the LUMO level of the PDA derivatives, making them suitable for accepting electrons from the cathode and transporting them to the emissive layer. The presence of cyano groups in related oligo(p-phenylenevinylene)s has been shown to improve their electron-accepting properties.

OLED Fabrication Protocol: A Step-by-Step Guide

The fabrication of OLEDs is a multi-step process that requires a clean and controlled environment to prevent contamination and ensure device reliability. Thermal evaporation in a high-vacuum chamber is a common technique for depositing the organic layers and the cathode.

Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • PDA derivative (as the emissive or transport layer)

  • Hole-transporting material (e.g., TPD)

  • Electron-transporting material (e.g., Alq3)

  • Cathode material (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Substrate cleaning setup (ultrasonic bath, solvents)

  • Source meter and photometer for device characterization

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Mount the cleaned substrates in the vacuum chamber.

    • Load the organic materials into separate evaporation boats.

    • Evacuate the chamber to a pressure below 10-6 Torr.

    • Sequentially deposit the organic layers by resistive heating of the evaporation boats. A typical device structure would be:

      • Hole Transport Layer (HTL): e.g., TPD (40 nm)

      • Emissive Layer (EML): PDA derivative (30 nm)

      • Electron Transport Layer (ETL): e.g., Alq3 (20 nm)

    • Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a thin layer of Lithium Fluoride (LiF) (1 nm) followed by a thicker layer of Aluminum (Al) (100 nm) to form the cathode.

  • Encapsulation:

    • Remove the fabricated device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to prevent degradation from atmospheric moisture and oxygen.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the encapsulated device using a source meter and a photometer.

    • Record the electroluminescence spectrum using a spectrometer.

Diagram 2: OLED Fabrication Workflow

OLED_Fabrication cluster_workflow OLED Fabrication Process Start Start: ITO Substrate Cleaning Substrate Cleaning (Ultrasonication, O2 Plasma) Start->Cleaning HTL_Depo HTL Deposition (Thermal Evaporation) Cleaning->HTL_Depo EML_Depo EML Deposition (PDA Derivative) HTL_Depo->EML_Depo ETL_Depo ETL Deposition (Thermal Evaporation) EML_Depo->ETL_Depo Cathode_Depo Cathode Deposition (LiF/Al) ETL_Depo->Cathode_Depo Encapsulation Encapsulation (Glovebox) Cathode_Depo->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization End Finished Device Characterization->End

Caption: Step-by-step OLED fabrication workflow.

Performance Metrics and Data Analysis

The performance of an OLED is evaluated based on several key metrics. A hypothetical dataset for an OLED incorporating a PDA derivative as the emissive layer is presented below for illustrative purposes.

Table 2: Hypothetical Performance Data of a PDA-based OLED

Parameter Value Significance
Turn-on Voltage (Von) 3.5 VThe minimum voltage required to observe light emission. A lower value is desirable for energy efficiency.
Maximum Luminance (Lmax) 8,500 cd/m2The maximum brightness achieved by the device.
Current Efficiency (ηc) 12.5 cd/AA measure of the light output per unit of current flowing through the device.
Power Efficiency (ηp) 8.9 lm/WA measure of the light output per unit of electrical power consumed.
External Quantum Efficiency (EQE) 5.2%The ratio of the number of photons emitted from the device to the number of electrons injected.
CIE Coordinates (0.25, 0.45)Specifies the color of the emitted light on the chromaticity diagram.

Troubleshooting and Optimization

Problem: High turn-on voltage. Possible Cause: Poor energy level alignment between the electrodes and the organic layers, leading to large injection barriers. Solution: Introduce an injection layer (e.g., PEDOT:PSS for holes, LiF for electrons) to reduce the injection barrier. Modify the PDA derivative to better match the work function of the electrodes.

Problem: Low efficiency. Possible Cause: Imbalance of charge carriers (holes and electrons) in the emissive layer. Aggregation-caused quenching of the emissive material. Solution: Adjust the thickness of the charge-transporting layers to balance charge injection. Introduce bulky side groups to the PDA derivative to prevent intermolecular interactions and reduce quenching in the solid state.

Problem: Poor device lifetime. Possible Cause: Degradation of the organic materials due to atmospheric moisture and oxygen. Thermal degradation due to Joule heating. Solution: Ensure proper encapsulation of the device. Synthesize PDA derivatives with higher thermal stability.

Conclusion and Future Outlook

Derivatives of this compound and their structural analogs represent a promising class of materials for application in organic light-emitting diodes. Their tunable electronic properties, high luminescence, and good thermal stability make them versatile building blocks for both emissive and charge-transporting layers. While further research is needed to fully explore the potential of specific PDA derivatives, the foundational knowledge from related compounds provides a clear roadmap for their development and integration into next-generation OLED technologies. The protocols and insights provided in this guide aim to equip researchers with the necessary tools to advance the field of organic electronics through the strategic design and application of these promising molecules.

Application Notes and Protocols for Studying the Photochemical Reactions of 1,4-Phenylenediacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Photochemical Potential of 1,4-Phenylenediacrylic Acid

This compound (p-PDA) is a bifunctional monomer featuring a central benzene ring flanked by two acrylic acid moieties. This conjugated structure not only imparts rigidity but also makes the molecule highly susceptible to photochemical transformations. The presence of two carbon-carbon double bonds allows p-PDA to undergo [2+2] cycloaddition reactions upon exposure to ultraviolet (UV) light, leading to the formation of cyclobutane rings. This reactivity is the foundation for its use in photopolymerization and cross-linking applications. Depending on the reaction conditions, particularly the physical state (solution or solid-state), the photochemical reaction of p-PDA can be directed towards either dimerization, oligomerization, or polymerization, yielding materials with diverse properties and potential applications in fields ranging from polymer science to materials engineering.

This guide provides a detailed overview of the experimental setups and protocols for investigating the photochemical reactions of p-PDA in both solution and solid states. It is intended for researchers, scientists, and drug development professionals interested in harnessing the photochemical reactivity of this versatile molecule.

Physicochemical and Spectroscopic Properties of p-PDA

A thorough understanding of the properties of p-PDA is crucial for designing and interpreting photochemical experiments.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₄--INVALID-LINK--
Molecular Weight 218.21 g/mol --INVALID-LINK--[1]
Appearance White to light yellow powder/solid--INVALID-LINK--[2]
Melting Point >300 °C (decomposes)--INVALID-LINK--[1]
Solubility Insoluble in water.--INVALID-LINK--
¹H NMR (DMSO-d₆) δ 6.54-6.57 (d, 2H), 7.56-7.59 (d, 2H), 7.70 (s, 4H)--INVALID-LINK--[3]
¹³C NMR Data not readily available in cited sources.
UV-Vis Absorption Dependent on solvent.--INVALID-LINK--[4]

Synthesis of this compound

A common and reliable method for the synthesis of p-PDA is the Knoevenagel condensation of terephthalaldehyde with malonic acid.[3]

Protocol:

  • In a round-bottomed flask, combine terephthalaldehyde (1 equivalent) and malonic acid (2.2-2.5 equivalents).

  • Add pyridine as a solvent and a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a beaker of ice-water.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure p-PDA.

Experimental Setup for Photochemical Reactions

The choice of experimental setup is critical and depends on whether the reaction is conducted in solution or in the solid state.

Solution-Phase Photochemistry

Solution-phase reactions offer the advantage of homogeneity, but the photoreactivity of p-PDA can be complex, often leading to a mixture of cis-trans isomers and cycloadducts.

Apparatus:

  • Photoreactor: A quartz reaction vessel is essential due to its transparency to UV light. A typical setup includes an immersion well for the light source, a gas inlet/outlet for purging with inert gas (e.g., nitrogen or argon) to remove oxygen which can quench excited states, and a magnetic stirrer for maintaining a homogenous solution.[5]

  • Light Source: A medium-pressure mercury lamp is a common choice, providing a broad spectrum of UV radiation. For more specific excitation, light-emitting diodes (LEDs) with specific wavelengths can be used.

  • Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a circulating water bath, is necessary to maintain a constant reaction temperature.[5]

G cluster_reactor Photoreactor System LightSource UV Lamp (e.g., Medium-Pressure Hg) ImmersionWell Quartz Immersion Well LightSource->ImmersionWell Irradiation ReactionVessel Quartz Reaction Vessel (p-PDA in Solvent) ImmersionWell->ReactionVessel Cooling Cooling Bath ReactionVessel->Cooling Temperature Control Stirrer Magnetic Stirrer Stirrer->ReactionVessel Mixing InertGas Inert Gas (N2 or Ar) InertGas->ReactionVessel Purging

Solution-Phase Photochemical Reactor Setup.
Solid-State Photochemistry

Solid-state reactions can offer advantages in terms of stereoselectivity, governed by the crystal packing of the monomer (topochemical control).

Apparatus:

  • Sample Preparation: p-PDA powder can be pressed into a thin pellet or coated onto a quartz slide.

  • Photoreactor: A simple setup can consist of a UV lamp positioned above the sample in a controlled environment. For more uniform irradiation and to handle larger quantities, a resonant acoustic mixer (RAM) with a quartz vessel can be used.

  • Light Source: High-pressure mercury lamps or LEDs are suitable. The choice of wavelength should be guided by the UV-Vis absorption spectrum of solid p-PDA.

  • Temperature Control: A cooling/heating stage can be used to study the effect of temperature on the reaction.

G cluster_solid_state Solid-State Photoreactor UV_Source UV Lamp (e.g., High-Pressure Hg or LED) Sample p-PDA Sample (Pellet or Thin Film on Quartz) UV_Source->Sample Irradiation Chamber Reaction Chamber (Controlled Atmosphere) Sample->Chamber Temperature_Control Temperature Control Stage Chamber->Temperature_Control Temperature Regulation

Solid-State Photochemical Reaction Setup.

Protocols for Studying Photochemical Reactions of p-PDA

Protocol 1: Solution-Phase Photodimerization/Oligomerization

This protocol is designed to study the initial stages of the photochemical reaction of p-PDA in solution.

  • Solution Preparation: Prepare a dilute solution of p-PDA (e.g., 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent such as acetonitrile or methanol. The choice of solvent can influence the reaction pathway.

  • Degassing: Purge the solution with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Irradiation: Irradiate the solution in the photoreactor using a medium-pressure mercury lamp. Maintain a constant temperature using the cooling system.

  • Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture and analyze them by UV-Vis spectroscopy to monitor the decrease in the absorbance of the p-PDA monomer.

  • Product Analysis: After a desired reaction time, evaporate the solvent and analyze the product mixture by ¹H NMR spectroscopy to identify the formation of cyclobutane rings and cis-trans isomers.

Protocol 2: Solid-State Photopolymerization

This protocol is aimed at achieving high conversion of p-PDA to a polymer in the solid state.

  • Sample Preparation: Finely grind p-PDA powder and press it into a thin, uniform pellet using a hydraulic press. Alternatively, a thin film can be prepared by drop-casting a solution of p-PDA onto a quartz slide and allowing the solvent to evaporate.

  • Irradiation: Place the sample in the solid-state photoreactor and irradiate with a high-intensity UV source.

  • Reaction Monitoring: The progress of the reaction can be monitored in situ using FT-IR spectroscopy by observing the decrease in the intensity of the C=C stretching vibration of the acrylic acid groups.

  • Conversion Determination: After irradiation, the extent of polymerization can be determined by dissolving the soluble fraction of the sample in a suitable solvent and measuring the weight of the insoluble polymer.

  • Polymer Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight distribution and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for more detailed structural analysis.

Analytical Techniques for Characterization

A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis of the photochemical reactions of p-PDA.

TechniquePurposeKey Observations
UV-Vis Spectroscopy To monitor the disappearance of the p-PDA monomer and the appearance of new chromophores.A decrease in the absorbance maximum of p-PDA. Changes in the spectral shape may indicate the formation of intermediates or products with different conjugation lengths.[4]
¹H NMR Spectroscopy To identify the structure of the photoproducts, particularly the formation of cyclobutane rings and cis-trans isomers.The appearance of new signals in the aliphatic region (for cyclobutane protons) and changes in the chemical shifts and coupling constants of the vinylic protons.
FT-IR Spectroscopy To monitor the conversion of the C=C double bonds in solid-state reactions.A decrease in the intensity of the C=C stretching vibration (around 1630 cm⁻¹).
Gel Permeation Chromatography (GPC) To determine the molecular weight distribution of the resulting oligomers or polymers.Provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
MALDI-TOF Mass Spectrometry To obtain absolute molecular weights of the oligomers and polymers and to identify end groups and repeating units.Provides a detailed mass spectrum of the polymer distribution.

Expected Results and Interpretation

The photochemical reaction of p-PDA is expected to proceed via a [2+2] cycloaddition mechanism.

G cluster_reaction Photochemical Reaction of p-PDA Monomer This compound (p-PDA) ExcitedState Excited State Monomer Monomer->ExcitedState hν (UV light) ExcitedState->Monomer Decay Dimer Cyclobutane Dimer ExcitedState->Dimer [2+2] Cycloaddition Oligomer Oligomer/Polymer Dimer->Oligomer Further Reaction

Simplified Photochemical Reaction Pathway of p-PDA.

In solution, the reaction may be complicated by cis-trans isomerization of the double bonds. In the solid state, the reaction is often topochemically controlled, meaning the crystal structure of the monomer dictates the stereochemistry of the resulting polymer. The extent of polymerization and the molecular weight of the resulting polymer will depend on factors such as the irradiation time, light intensity, and temperature.

Conclusion

The study of the photochemical reactions of this compound offers a rich area of research with potential for the development of novel polymeric materials. The experimental setups and protocols outlined in this guide provide a solid foundation for researchers to explore the fascinating photochemistry of this versatile monomer. Careful control of reaction conditions and thorough characterization of the resulting products are key to unlocking the full potential of p-PDA in various scientific and industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Phenylenediacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals involved in the synthesis of 1,4-Phenylenediacrylic acid. It addresses common challenges, offers troubleshooting solutions, and presents an optimized protocol to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed method is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of terephthalaldehyde with two equivalents of malonic acid. The use of a piperidine/pyridine catalyst system in a suitable solvent is a well-established approach.

Q2: Why is my reaction yield of this compound consistently low?

Low yields can stem from several factors including incomplete reaction, formation of side products, or suboptimal reaction conditions. Key parameters to investigate are the purity of starting materials, the choice and amount of catalyst, reaction temperature, and reaction time. Sublimation of the starting terephthalaldehyde can also lead to apparent low yields if not properly controlled.

Q3: What are the typical impurities I might encounter in my final product?

Common impurities include unreacted starting materials (terephthalaldehyde and malonic acid) and the mono-substituted intermediate, 4-formylcinnamic acid. The formation of this intermediate is a significant factor in reduced yields of the desired di-substituted product.

Q4: How critical is the choice of solvent for this synthesis?

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Pyridine is often used as both a solvent and a catalyst. However, other solvents like ethanol or toluene can also be employed, typically with a catalytic amount of piperidine and pyridine. The choice of solvent can affect the reaction temperature and the solubility of the product, which can impact its isolation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: The reaction fails to initiate or proceeds very slowly.
  • Potential Cause 1: Inactive Catalyst. The amine catalysts (piperidine/pyridine) can degrade over time, especially if not stored properly.

    • Solution: Use freshly distilled or newly purchased catalysts. Ensure they are stored under an inert atmosphere and away from moisture.

  • Potential Cause 2: Insufficient Temperature. The Knoevenagel condensation requires thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture reaches the appropriate reflux temperature for the chosen solvent system. For a pyridine/piperidine system, this is typically around 115°C.

  • Potential Cause 3: Purity of Reactants. Impurities in the terephthalaldehyde or malonic acid can inhibit the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize if necessary.

Problem 2: The final product is a mixture of compounds, not pure this compound.
  • Potential Cause 1: Incomplete Reaction. Insufficient reaction time or temperature can lead to a significant amount of the mono-substituted intermediate, 4-formylcinnamic acid, in the final product.

    • Solution: Increase the reaction time and ensure the temperature is maintained throughout. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material and intermediate spots are no longer visible.

  • Potential Cause 2: Incorrect Stoichiometry. An incorrect molar ratio of malonic acid to terephthalaldehyde can lead to incomplete conversion.

    • Solution: Use a slight excess of malonic acid (e.g., 2.1-2.2 equivalents) to ensure the complete conversion of the dialdehyde.

Problem 3: The isolated yield is significantly lower than expected, even with complete conversion.
  • Potential Cause 1: Product Loss During Workup. this compound has some solubility in acidic water, which is often used during the workup to precipitate the product.

    • Solution: After acidifying the reaction mixture to precipitate the product, cool the mixture in an ice bath for an extended period to maximize precipitation. Minimize the volume of water used for washing the filtered product.

  • Potential Cause 2: Sublimation of Terephthalaldehyde. The starting dialdehyde can sublime at elevated temperatures, leading to a loss of this reactant from the reaction mixture.

    • Solution: Ensure your reaction setup includes an efficient condenser to return any sublimed starting material to the reaction flask.

Reaction Mechanism and Troubleshooting Workflow

The synthesis of this compound via the Knoevenagel condensation proceeds through a well-defined mechanism. Understanding this pathway is key to effective troubleshooting.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Repeat Steps 1-3 cluster_4 Step 5: Hydrolysis MA Malonic Acid Enolate Enolate Intermediate MA->Enolate + Base Base Base (Piperidine) Intermediate1 Aldol Adduct Enolate->Intermediate1 + Terephthalaldehyde TA Terephthalaldehyde Intermediate2 Mono-substituted Intermediate (4-formylcinnamic acid derivative) Intermediate1->Intermediate2 - H2O FinalProduct This compound Derivative Intermediate2->FinalProduct + Malonic Acid, Base - H2O Final This compound FinalProduct->Final + H3O+

Caption: Knoevenagel condensation mechanism for this compound synthesis.

The following decision tree can guide your troubleshooting process:

G Start Low Yield or Impure Product Check_Conversion Is the reaction complete by TLC? Start->Check_Conversion Check_Purity Is the product pure by NMR/Melting Point? Check_Conversion->Check_Purity Yes Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn No Yield_Loss Product Impure Check_Purity->Yield_Loss No Success High Purity, Low Yield Check_Purity->Success Yes Sol_Incomplete_1 Increase reaction time/temperature. Check catalyst activity. Verify stoichiometry. Incomplete_Rxn->Sol_Incomplete_1 Potential Causes Sol_Impure_1 Review purification method. Consider recrystallization from a different solvent. Check for side products. Yield_Loss->Sol_Impure_1 Potential Causes Sol_Yield_1 Optimize product precipitation (cooling). Minimize washing volumes. Ensure condenser efficiency (prevent sublimation). Success->Sol_Yield_1 Potential Causes

Technical Support Center: Overcoming Solubility Challenges of 1,4-Phenylenediacrylic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,4-Phenylenediacrylic acid (p-PDA). This resource is designed for researchers, chemists, and materials scientists who are looking to incorporate this valuable but challenging monomer into their polymerization workflows. Here, we address the core issue of p-PDA's poor solubility and provide field-proven troubleshooting strategies and detailed protocols to ensure your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of this compound.

Q1: Why is this compound (p-PDA) so difficult to dissolve in common laboratory solvents?

A: The poor solubility of p-PDA is a direct result of its molecular structure and solid-state packing. Several factors contribute to this:

  • Molecular Rigidity: The planar phenylene ring and the conjugated acrylic acid moieties create a very rigid, linear molecule. This structure allows for efficient packing in the crystal lattice.

  • Strong Intermolecular Hydrogen Bonding: The presence of two carboxylic acid groups per molecule leads to extensive and strong hydrogen bonding networks in the solid state. This creates high crystal lattice energy that most common solvents cannot overcome.

  • High Melting Point: A direct consequence of the high lattice energy is an extremely high melting point, often recorded as decomposing above 300°C, which further indicates strong intermolecular forces.[1]

Q2: I need to run a quick screening reaction. What is the most straightforward way to get p-PDA into solution?

A: For rapid screening, in-situ salt formation is the most effective method. By adding a stoichiometric amount of a suitable base, you can deprotonate the carboxylic acid groups. The resulting carboxylate salt is ionic and dramatically more soluble in polar solvents, including water.[2][3][4] For example, adding two equivalents of sodium hydroxide or triethylamine (TEA) to a suspension of p-PDA in water or a polar organic solvent like DMF will typically lead to dissolution. See Guide 1 for a detailed protocol.

Q3: Can I use p-PDA directly in an aqueous polymerization system, such as emulsion or suspension polymerization?

A: Directly using the acidic form of p-PDA in aqueous systems is not feasible due to its extremely low water solubility (<1 mg/mL).[2][3] To utilize p-PDA in such systems, you must first convert it to its salt form (e.g., disodium 1,4-phenylenediacrylate). This salt acts as the water-soluble monomer. It is critical to manage the pH of the polymerization medium, as a drop in pH could cause the monomer to protonate and precipitate out of the solution.

Q4: My polymerization is intended for a non-polar organic solvent. What are my options?

A: Since p-PDA itself is insoluble in non-polar solvents, you must chemically modify it. The most common and effective approach is to convert the dicarboxylic acid to its diacyl chloride derivative. This derivative is far more soluble in organic solvents like toluene or dichloromethane and is also significantly more reactive, making it ideal for polycondensation reactions with diamines or diols in organic media. See Guide 2 for this procedure. An alternative, more advanced approach involves using specialized solvent systems like ionic liquids.[5][6]

Section 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for overcoming the solubility challenges of p-PDA.

Guide 1: Solubilization via In-Situ Salt Formation

This is the preferred method for aqueous and polar-solvent-based polymerizations. The conversion of the carboxylic acid to a carboxylate salt disrupts the hydrogen bonding network and introduces ionic character, drastically increasing polarity and solubility.

Causality & Principle: According to Brønsted-Lowry acid-base theory, the carboxylic acid protons of p-PDA are readily donated to a base. This neutralization reaction produces a salt and water.[2][3] The resulting ionic salt is stabilized by ion-dipole interactions with polar solvent molecules, leading to dissolution.

Experimental Protocol: Preparation of Disodium 1,4-Phenylenediacrylate Solution
  • Reagent Preparation: Prepare a 1.0 M stock solution of sodium hydroxide (NaOH) in deionized water.

  • Dispersion: In a reaction vessel equipped with a magnetic stirrer, add 1 equivalent of this compound (MW: 218.21 g/mol ) to the desired volume of deionized water or a polar solvent (e.g., DMF, NMP). A milky white or pale yellow suspension will form.

  • Titration/Neutralization: While stirring vigorously, add the 1.0 M NaOH solution dropwise. A total of 2.0 equivalents of NaOH will be required for complete neutralization. Monitor the mixture for clarification.

  • Dissolution & pH Adjustment: As the base is added, the p-PDA will begin to dissolve. Once a clear, pale-yellow solution is obtained, check the pH. It should be basic (typically pH 8-10). If necessary, adjust the pH for your specific polymerization requirements, but avoid dropping below pH 7 to prevent precipitation.

  • Integration into Polymerization: The resulting aqueous solution of disodium 1,4-phenylenediacrylate is now ready to be used as the monomer stock in your polymerization recipe.

Workflow Diagram: Solubilization via Salt Formation

G cluster_0 Step 1: Dispersion cluster_1 Step 2: Neutralization cluster_2 Step 3: Result pda p-PDA Powder (Insoluble) suspension Insoluble Suspension pda->suspension Add & Stir solvent Polar Solvent (e.g., Water) solvent->suspension reaction Stir until clear suspension->reaction base Base (e.g., NaOH soln) base->reaction 2.0 Equivalents (dropwise) final_soln Soluble p-PDA Salt Solution reaction->final_soln next_step Use as Monomer Stock final_soln->next_step Ready for Polymerization

Caption: Workflow for solubilizing p-PDA by converting it to its water-soluble salt.

Troubleshooting Common Issues
Issue EncounteredProbable CauseRecommended Solution
Incomplete Dissolution Insufficient amount of base added; p-PDA purity is lower than assumed.Add base dropwise until the solution becomes clear. Perform a preliminary titration on a small sample to confirm stoichiometry.
Precipitation During Reaction The pH of the reaction mixture has dropped, causing protonation of the carboxylate; incompatibility with other ionic species.Use a buffered solution to maintain pH. Ensure all co-monomers and additives are stable and soluble at the working pH.
Monomer Precipitates on Heating A complex salt with lower solubility at higher temperatures has formed (less common).Screen alternative bases, such as potassium hydroxide (KOH) or an organic base like triethylamine (TEA), which may form more soluble salts.
Guide 2: Derivatization to 1,4-Phenylenediacryloyl Chloride

For polymerization in non-polar organic solvents, converting p-PDA to its diacyl chloride is the most robust method. This derivative is significantly more reactive and soluble in common organic solvents like dichloromethane (DCM), toluene, and THF. This method was successfully used to synthesize novel polyamides in N-methyl-2-pyrolidone (NMP).[7]

Causality & Principle: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react with carboxylic acids to replace the -OH group with a -Cl atom. The resulting acyl chloride is a highly reactive electrophile, ideal for condensation polymerization. The removal of the hydrogen-bonding hydroxyl group also dramatically reduces the intermolecular forces, lowering the melting point and increasing solubility in organic media.

Experimental Protocol: Synthesis of 1,4-Phenylenediacryloyl Chloride

⚠️ SAFETY FIRST: This reaction must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and releases toxic HCl gas upon reaction. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a drying tube (e.g., filled with CaCl₂) or connected to a nitrogen/argon line to maintain an inert, anhydrous atmosphere.

  • Reagents: Add 1 equivalent of dry this compound to the flask. Add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents, which will also serve as the solvent. Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).

  • Reaction: Gently heat the mixture to reflux (approx. 76°C) and stir. The p-PDA will slowly dissolve as it reacts, and you will observe the evolution of HCl and SO₂ gas. Continue the reflux for 2-4 hours or until the gas evolution ceases and the solution is clear.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). The crude product will be a solid.

  • Purification: Recrystallize the crude solid from a dry, non-polar solvent such as hexane or a toluene/hexane mixture to yield the pure 1,4-Phenylenediacryloyl chloride.

  • Storage: Store the final product under an inert atmosphere in a desiccator to prevent hydrolysis.

Diagram: Chemical Transformation

G pda This compound (p-PDA) (Insoluble in organics) socl2 + 2 SOCl₂ (Thionyl Chloride) cat. DMF product 1,4-Phenylenediacryloyl Chloride (Soluble in organics) socl2->product Reflux byproducts + 2 SO₂ (g) + 2 HCl (g)

Caption: Synthesis of soluble 1,4-Phenylenediacryloyl Chloride from p-PDA.

Troubleshooting Common Issues
Issue EncounteredProbable CauseRecommended Solution
Low Product Yield Incomplete reaction; moisture contamination hydrolyzing the product.Ensure all glassware is rigorously dried. Use a larger excess of thionyl chloride and extend the reflux time.
Product is Dark/Tarry Reaction temperature was too high, causing decomposition or side reactions.Maintain a gentle reflux. Ensure the heating mantle temperature is controlled. Use oxalyl chloride at a lower temperature as a milder alternative.
Product Rapidly Degrades Exposure to atmospheric moisture.Handle and store the final product strictly under anhydrous and inert conditions (e.g., in a glovebox or Schlenk line).
Guide 3: Utilizing Advanced Solvent Systems - Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100°C that can act as powerful, non-volatile solvents. Their high polarity and tunable nature make them excellent candidates for dissolving recalcitrant monomers like p-PDA.

Causality & Principle: ILs consist of a bulky organic cation and an organic or inorganic anion. This combination frustrates crystal packing, keeping them liquid over a wide temperature range. Their inherent charge and polarity can effectively solvate both polar and non-polar molecules, disrupting the strong intermolecular forces of p-PDA. Certain ILs, like chloroaluminates, can also act as Lewis acid catalysts for polymerization.[8]

General Protocol & Considerations
  • IL Selection: Choose an IL based on your polymerization chemistry. Imidazolium-based ILs like [BMIM][PF₆] or [BMIM][NTf₂] are common starting points for their thermal stability and solvating power.[5]

  • Solubility Screening: Before committing to a large-scale reaction, test the solubility of p-PDA in your chosen IL at the intended polymerization temperature. Add a small amount of p-PDA to the IL and stir with heating.

  • Drying: ILs can be hygroscopic. Dry the IL under high vacuum at an elevated temperature (e.g., 80-100°C) for several hours before use to remove water, which can interfere with many polymerization reactions.

  • Polymerization: Once the monomer is dissolved in the IL, proceed with your standard polymerization protocol (i.e., add initiator, co-monomers). Be aware that the high viscosity of some ILs may affect reaction kinetics.[5]

  • Product Isolation: Isolating the final polymer from the IL can be challenging. It typically involves precipitating the polymer by adding a non-solvent and then extensively washing the polymer to remove the residual IL.

Data Table: Potential Ionic Liquids for Consideration
Ionic Liquid (Abbreviation)Key Features & ConsiderationsPotential Use Case
[BMIM][PF₆] Good general solvent, but can release HF in the presence of water.Radical or condensation polymerization.
[BMIM][NTf₂] More hydrolytically stable than [PF₆]⁻ salts, often used in controlled radical polymerizations.ATRP, RAFT polymerizations.
[EMIM][Cl-AlCl₃] Lewis acidic character; can act as a catalyst for cationic polymerizations.[8]Cationic polymerization of vinyl monomers.

Section 3: Summary of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Salt Formation Increase polarity and solubility via ionization of acid groups.Simple, cost-effective, uses "green" solvents like water.Limited to polar/aqueous systems, reaction medium is pH-sensitive.Aqueous solution, suspension, or emulsion polymerization.
Derivatization (Acyl Chloride) Increase reactivity and solubility in organic media by replacing -OH with -Cl.High monomer reactivity, enables use in a wide range of organic solvents.Requires an extra synthetic step with hazardous reagents (SOCl₂), moisture-sensitive.Interfacial polymerization, solution polycondensation with diamines/diols.
Ionic Liquids Use of a specialized, highly polar solvent environment.High dissolving power for difficult monomers, can be non-volatile and reusable.High cost, high viscosity can slow kinetics, polymer isolation can be difficult.Reactions where common solvents fail; specific catalytic systems (e.g., cationic polymerization).
Solid-State Photopolymerization Polymerization of monomer derivatives in the crystalline state via light irradiation.[9]Solvent-free, can produce highly ordered, crystalline polymers.Requires specific monomer derivatives and precise crystal packing, not a general method.Niche applications requiring highly crystalline photopolymers.

References

Preventing photodegradation of 1,4-Phenylenediacrylic acid-based materials

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Phenylenediacrylic Acid-Based Materials

A Guide to Preventing Photodegradation for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound (p-PDA) and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal explanations and field-proven insights needed to anticipate and solve the critical challenge of photodegradation in your research. This resource is structured to address specific issues you may encounter, ensuring the integrity and reproducibility of your work.

Section 1: Understanding the Core Instability

Before troubleshooting, it's essential to understand the fundamental mechanism of photodegradation in p-PDA systems. The primary pathway of concern is a light-induced [2+2] photocycloaddition.

Q1: What is the primary mechanism of photodegradation in p-PDA materials?

A: The photodegradation of p-PDA and its esters is predominantly driven by a [2+2] photocycloaddition reaction.[1][2] Upon absorption of UV light (typically in the 270-320 nm range), the acrylic acid double bonds become excited.[3] If two p-PDA molecules are oriented correctly—specifically, in a face-to-face stacked arrangement with an orbital overlap distance of less than 4.2 Å—their excited double bonds can react to form a cyclobutane ring.[1] In a polymeric or crosslinked material, this reaction can lead to either the formation of crosslinks or the scission of polymer chains, fundamentally altering the material's chemical structure and physical properties.[4]

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,4-PDA MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 1,4-phenylenediamine (1,4-PDA) and its derivatives as organic linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these promising materials. Here, we provide in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to help you optimize your reaction conditions and achieve high-quality, crystalline materials.

Introduction: The Nuances of 1,4-PDA MOF Synthesis

1,4-phenylenediamine (1,4-PDA) is a compelling organic linker for constructing functional MOFs due to its rigidity, symmetry, and the presence of two nucleophilic amino groups that can be further functionalized. However, the synthesis of 1,4-PDA based MOFs is not without its challenges. The coordination chemistry of the amino groups, coupled with the typical parameters of MOF synthesis—solvent, temperature, time, and reactant concentration—creates a complex reaction landscape. Achieving a highly crystalline, porous, and phase-pure product requires precise control over the nucleation and growth processes. This guide will address the common pitfalls encountered during synthesis and provide a logical framework for systematic optimization.

Section 1: Foundational Synthesis Protocol

A successful optimization strategy begins with a reliable baseline protocol. The following is a representative solvothermal method that serves as a starting point for synthesizing 1,4-PDA based MOFs.

Experimental Protocol: General Solvothermal Synthesis
  • Reagent Preparation:

    • Ensure the purity of the 1,4-PDA linker and any derivatives. Impurities can significantly hinder or prevent crystallization.[1]

    • Dissolve the metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) and the 1,4-PDA linker in a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or dimethylacetamide (DMA).[1][2] The choice of solvent can influence the resulting structure and crystal morphology.[3]

  • Mixing and Reaction:

    • In a typical synthesis, combine the metal salt solution and the linker solution in a Teflon-lined autoclave or a sealed glass vial.

    • If using a modulator (e.g., benzoic acid, acetic acid), add it to the reaction mixture at this stage. Modulators are crucial for controlling crystallinity and particle size.[4][5]

    • Seal the vessel and place it in a preheated oven.

  • Crystallization:

    • Heat the reaction mixture at a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).[6] The temperature and reaction time are critical parameters that control the kinetics of crystal nucleation and growth.[7]

  • Product Isolation and Washing:

    • After the reaction is complete, allow the vessel to cool slowly to room temperature.

    • Collect the resulting powder by centrifugation or filtration.

    • Wash the product multiple times with the synthesis solvent (e.g., DMF) to remove unreacted precursors.[8]

    • Subsequently, perform a solvent exchange by soaking the MOF in a more volatile solvent (e.g., ethanol or acetone) for several days, replacing the solvent periodically.[1] This step is crucial for pore activation.

  • Activation:

    • To achieve a porous material, the solvent molecules residing in the pores must be removed. This is typically done by heating the MOF under a dynamic vacuum.[1] For sensitive frameworks, supercritical CO₂ drying is a superior method to prevent pore collapse.[1][9]

dot

Caption: General workflow for the solvothermal synthesis of 1,4-PDA MOFs.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 1,4-PDA MOFs in a question-and-answer format.

Q1: I'm getting a very low yield, or no product at all. What's going wrong?

A1: Low or no yield is typically related to solubility, stoichiometry, or reaction kinetics.

  • Potential Cause 1: Reagent Solubility: The metal salt and/or the 1,4-PDA linker may not be fully dissolved in the chosen solvent at the reaction temperature.

    • Troubleshooting:

      • Ensure all reagents are fully dissolved before sealing the reaction vessel. Sonication can aid in dissolution.[8]

      • Consider switching to a solvent with higher solvating power for your specific reagents, such as DMA or DEF instead of DMF.[2]

      • Adjust the solvent volume. Highly concentrated solutions can sometimes lead to rapid precipitation of amorphous material instead of crystalline MOF formation.[10]

  • Potential Cause 2: Incorrect Stoichiometry: The metal-to-linker ratio is a critical parameter that dictates the formation of the desired framework.

    • Troubleshooting:

      • Carefully re-calculate and re-weigh your reagents.

      • Systematically vary the metal-to-linker molar ratio. Typical ratios to explore are 2:1, 1:1, and 1:2.[10]

  • Potential Cause 3: Suboptimal Temperature or Time: The reaction may not have sufficient energy or time to proceed.

    • Troubleshooting:

      • Increase the reaction temperature in increments of 10-20 °C.

      • Extend the reaction time (e.g., from 24 hours to 48 or 72 hours).

Q2: My product is amorphous or has very poor crystallinity according to PXRD.

A2: Poor crystallinity is one of the most frequent challenges in MOF synthesis. It arises from an imbalance between the nucleation and growth rates of the crystals. When nucleation is too fast, a large number of small, disordered particles precipitate instead of forming large, well-ordered crystals.

  • Potential Cause 1: Reaction is Too Fast: High temperatures and high reactant concentrations can lead to "crashing out" of an amorphous product.

    • Troubleshooting:

      • Decrease the Reaction Temperature: Lowering the temperature slows down the coordination reaction, favoring slower, more controlled crystal growth.

      • Reduce Reactant Concentrations: Diluting the reaction mixture can slow down the rate of nucleation.

      • Introduce a Slower Temperature Ramp: Instead of placing the reactor in a preheated oven, program the oven to heat up slowly over several hours.

  • Potential Cause 2: Absence or Incorrect Choice of Modulator: Modulators are essential for improving crystallinity. They are typically carboxylic acids that compete with the linker for coordination to the metal centers. This competition slows down the overall reaction rate, enhancing the reversibility of the coordination bonds and promoting the growth of well-defined crystals.[4][11]

    • Troubleshooting:

      • Introduce a Modulator: Add a modulator like acetic acid or benzoic acid to the reaction mixture.

      • Vary Modulator Concentration: The amount of modulator is critical. Start with a few equivalents relative to the metal salt and systematically increase the concentration. High concentrations can sometimes inhibit MOF formation entirely.[11]

      • Change the Modulator: The modulator's acidity (pKa) and size are important. A modulator with a lower pKa (stronger acid) can be a more effective competitor.[12] For Zr-based MOFs, modulators that are structurally similar to the primary linker can be particularly effective.[11]

dot

TroubleshootingCrystallinity Start Problem: Amorphous or Poorly Crystalline Product Q1 Is a modulator being used? Start->Q1 A1_No Action: Introduce a modulator (e.g., Acetic Acid, Benzoic Acid) Q1->A1_No No Q2 Are reaction conditions too harsh? Q1->Q2 Yes A1_No->Q2 A1_Yes Action: Optimize modulator - Vary concentration - Change modulator (pKa, size) Result Improved Crystallinity A1_Yes->Result A2_Yes Action: Soften Conditions - Decrease temperature - Lower reactant concentration - Use a slower heating ramp Q2->A2_Yes Yes Q2->Result No, conditions are mild A2_Yes->Result

Caption: Decision tree for troubleshooting poor crystallinity in MOF synthesis.

Q3: I have a crystalline product, but it's not the phase I want, or it's mixed with impurities.

A3: Phase purity is dictated by thermodynamic and kinetic control. The presence of impurities often points to side reactions or impure starting materials.

  • Potential Cause 1: Impure Reagents: Even small amounts of impurities in the 1,4-PDA linker can act as "defective linkers," disrupting the crystal structure or leading to the formation of different phases.[1]

    • Troubleshooting:

      • Confirm the purity of your linker via ¹H NMR or other analytical techniques.[1]

      • If necessary, purify the linker by recrystallization or sublimation before use.

  • Potential Cause 2: Competing Polymorphs: For a given metal-linker combination, multiple crystalline phases (polymorphs) can exist. The phase that forms can be highly sensitive to synthesis conditions.[13]

    • Troubleshooting:

      • Systematically Vary Conditions: The principles for improving crystallinity also apply here. Modifying the temperature, solvent, and modulator can favor the formation of the desired thermodynamic product.[13]

      • pH Adjustment: The protonation state of the 1,4-PDA linker and the metal aqua complexes is pH-dependent. Adding small amounts of acid or base can steer the reaction towards a specific phase.

Q4: My MOF crystals are too small, or the morphology is inconsistent.

A4: Crystal size and morphology are governed by the relative rates of nucleation and growth. To obtain larger crystals, conditions should favor growth over nucleation.

  • Potential Cause: High Nucleation Rate: As discussed, fast reactions lead to many small nuclei.

    • Troubleshooting:

      • Increase Modulator Concentration: Using higher equivalents of a modulator is a very effective way to grow larger crystals.[11][12]

      • Lower the Temperature: Slower kinetics give nuclei more time to grow.

      • Slow Diffusion Method: For obtaining large single crystals suitable for X-ray diffraction, a slow diffusion method can be employed. In this technique, solutions of the metal and linker are carefully layered in a tube, and crystals form slowly at the interface over days or weeks.[7]

Q5: My activated MOF has a low BET surface area and poor porosity.

A5: This issue, known as "activation-induced collapse," occurs when the framework is not robust enough to withstand the removal of solvent molecules from its pores.

  • Potential Cause 1: Incomplete Solvent Exchange: High-boiling solvents like DMF are difficult to remove and can cause pore collapse upon heating due to strong capillary forces.

    • Troubleshooting:

      • Ensure the solvent exchange process is thorough. Soak the MOF in a low-boiling-point solvent (like acetone or chloroform) for at least 3 days, replacing the solvent 8-10 times.[1]

  • Potential Cause 2: Framework Collapse During Heating: The surface tension of the evaporating solvent can pull the framework structure apart.

    • Troubleshooting:

      • Use Supercritical CO₂ Activation: This is the gold standard for activating delicate frameworks. Supercritical CO₂ has no surface tension, so its removal does not exert stress on the pores.[1][9]

      • Activate at a lower temperature for a longer period to minimize thermal stress on the framework.

Q6: The MOF crystals look good initially but degrade when I take them out of the mother liquor.

A6: Some MOFs, particularly those with coordinatively unsaturated metal sites, are highly sensitive to atmospheric moisture or oxygen.

  • Potential Cause: Framework Instability: The framework may be thermodynamically unstable once removed from the solvated environment of the reaction mixture. This is a known issue for certain MOFs like MOF-5.[2]

    • Troubleshooting:

      • Handle in an Inert Atmosphere: Perform all isolation and washing steps inside a glovebox under a nitrogen or argon atmosphere.

      • Avoid Protic Solvents: Do not wash with water or alcohols if the framework is known to be hydrolytically unstable.[2]

      • Characterize Quickly: For analysis like single-crystal XRD, mount the crystal quickly from the mother liquor, potentially using oil or grease to protect it from the air.[2]

Section 3: Advanced Optimization Strategies
The Critical Role of Modulators

As highlighted in the troubleshooting section, modulators are arguably the most powerful tool for optimizing MOF synthesis. They function by competing with the multidentate linker for coordination sites on the metal cluster, which tempers the reaction rate.[4] This modulation introduces a higher degree of reversibility into the self-assembly process, allowing structural defects to be "healed" and promoting the growth of larger, more ordered crystals.[11]

Modulator TypeExampleKey Characteristics & Effects
Monocarboxylic Acids Acetic Acid, Formic Acid, Benzoic AcidMost common type. Compete with linker carboxylates. Higher concentration or lower pKa generally leads to larger crystals and can introduce "missing linker" defects.[5][11][12]
Inorganic Acids HCl, HFCan act as both a coordination modulator and a pH adjuster. Can influence the protonation state of the linker.[9][14]
Other Lewis Bases Water, AminesCan coordinate to metal centers and influence the structure, though less commonly used as primary modulators for crystallinity control.
Understanding and Engineering Defects

While often seen as undesirable, structural defects in MOFs can be intentionally engineered to enhance properties like catalytic activity, gas adsorption, and conductivity.[15][16] The use of modulators is a primary method for introducing controlled defects.[12]

  • Missing-Linker Defects: Occur when a linker is absent from its expected position, creating coordinatively unsaturated metal sites. These sites can be highly active in catalysis.[16]

  • Missing-Cluster Defects: Involve the absence of an entire metal-oxo cluster, creating larger mesopores within the microporous structure.[16]

Characterizing these defects requires advanced techniques beyond standard PXRD, including gas physisorption, thermogravimetric analysis (TGA), and X-ray photoelectron spectroscopy (XPS).[15][17][18]

References

Side reactions to avoid during the synthesis of 1,4-Phenylenediacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1,4-Phenylenediacrylic acid (p-PDA). This molecule is a critical building block in the development of advanced polymers, metal-organic frameworks (MOFs), and photosensitive materials.[1][2] Its rigid structure and conjugated system impart unique thermal and electronic properties to the final products.

The most prevalent and efficient synthetic route is the Knoevenagel-Doebner condensation of terephthalaldehyde with malonic acid, typically catalyzed by a basic amine like pyridine, which also serves as the solvent.[1][3] While this reaction is robust, achieving high purity and yield requires careful control to mitigate several competing side reactions. This guide provides a question-and-answer-based troubleshooting framework to help you navigate these challenges, ensuring a successful and reproducible synthesis.

Part 1: The Core Reaction - Mechanism and Optimization

This section addresses fundamental questions about the primary synthetic pathway.

Q1: What is the established mechanism for the synthesis of this compound via the Knoevenagel-Doebner condensation?

The reaction proceeds via a two-fold Knoevenagel-Doebner condensation. The process involves the base-catalyzed reaction of an active methylene compound (malonic acid) with two aldehyde groups (terephthalaldehyde).[4][5] The Doebner modification is specific to reactions using malonic acid in pyridine, which facilitates a concerted decarboxylation and elimination step to yield the α,β-unsaturated acid directly.[4][6]

The mechanism for one of the aldehyde groups can be visualized as follows:

Knoevenagel_Doebner_Mechanism cluster_start Reactants Malonic Malonic Acid Enolate Malonate Enolate (Nucleophile) Malonic->Enolate Base Pyridine (Base) Base->Enolate Deprotonation Adduct Aldol Adduct (Intermediate) Enolate->Adduct Nucleophilic Attack Aldehyde Terephthalaldehyde (Electrophile) Aldehyde->Adduct Product α,β-Unsaturated Intermediate (After Dehydration) Adduct->Product Dehydration (-H2O) Final Cinnamic Acid Derivative (After Decarboxylation) Product->Final Decarboxylation (-CO2) (Doebner Modification)

Caption: Knoevenagel-Doebner reaction mechanism for one aldehyde group.

Part 2: Troubleshooting Guide for Side Reactions

This section tackles the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q2: My yield is low, and I've isolated a significant amount of 4-formylcinnamic acid. What causes this incomplete reaction?

This is the most frequent issue and points to the reaction stalling after only one of the two aldehyde groups has reacted. This mono-adduct is a common impurity that can be difficult to separate from the desired di-acid product due to similar polarities.

Primary Causes & Solutions:

Parameter Problem Scientific Rationale & Solution
Stoichiometry Insufficient Malonic AcidEach mole of terephthalaldehyde requires at least two moles of malonic acid. If the stoichiometry is 1:2, any loss of malonic acid (e.g., through premature decarboxylation) will result in incomplete reaction. Solution: Use a slight excess of malonic acid (e.g., 2.2 to 2.5 equivalents) to ensure the reaction is driven to completion.
Temperature Too LowThe activation energy for the second condensation may not be reached, causing the reaction to favor the mono-substituted product. Solution: Ensure the reaction is maintained at a sufficiently high temperature. Refluxing pyridine (approx. 115 °C) is standard for this reaction to provide the necessary thermal energy.[6]
Reaction Time Too ShortThe second condensation is often slower than the first due to steric hindrance and electronic effects. Solution: Monitor the reaction using Thin Layer Chromatography (TLC). The disappearance of the 4-formylcinnamic acid spot indicates the reaction is progressing. Typical reaction times can range from 6 to 12 hours.[3]
Mixing Poor HomogeneityIf the reaction mixture is not adequately stirred, localized concentration gradients can form, preventing the reactants from interacting effectively. Solution: Use vigorous magnetic or mechanical stirring throughout the entire reaction period.
Q3: The final product is discolored (yellow to brown) and shows poor solubility, suggesting polymerization. How can this be avoided?

The product, this compound, contains two activated carbon-carbon double bonds, making it susceptible to polymerization, especially at elevated temperatures or in the presence of light.[2][7] This side reaction is highly undesirable as it leads to insoluble, intractable materials that reduce yield and complicate purification.

Prevention Strategies:

  • Strict Temperature Control: Avoid excessive heating. While reflux is necessary, prolonged heating beyond the point of reaction completion can initiate thermal polymerization. Once the reaction is complete by TLC analysis, proceed to the workup without delay.

  • Exclusion of Light: Perform the reaction in a flask wrapped in aluminum foil to prevent photo-initiated radical polymerization.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize the presence of oxygen, which can participate in radical chain reactions.

  • Workup Considerations: During workup, avoid unnecessarily high temperatures when removing the pyridine solvent under reduced pressure.

Q4: I'm observing a complex mixture of byproducts, and the decarboxylation seems inefficient. What are the likely causes?

Inefficient decarboxylation or the formation of multiple byproducts often points to issues with the reaction conditions or the malonic acid reagent itself.

  • Premature Decarboxylation: Malonic acid can decarboxylate to acetic acid upon heating, especially in an acidic medium, though it can also occur thermally.[8][9] If this happens before it reacts with the aldehyde, it effectively reduces the concentration of the active nucleophile.

    • Solution: Ensure the malonic acid is fully dissolved in the pyridine with the terephthalaldehyde before applying high heat. A gradual increase in temperature can be beneficial.

  • Michael Addition: The malonate enolate is a soft nucleophile and can potentially add to the α,β-unsaturated product via a Michael 1,4-addition. This leads to highly functionalized, higher molecular weight byproducts.

    • Solution: This is often minimized by using the correct stoichiometry. A large excess of malonic acid could favor this side reaction. Stick to a modest excess (10-25 mol%) of malonic acid.

  • Role of the Base: The Doebner modification relies on pyridine to facilitate a concerted decarboxylation-elimination pathway.[4][6] If a different base is used or if the pyridine is of low quality (e.g., contains water or acidic impurities), this concerted step can be disrupted, leading to the isolation of the intermediate dicarboxylic acid before decarboxylation or other side reactions.

    • Solution: Use high-purity, dry pyridine as both the solvent and catalyst. The addition of a small amount of a stronger base catalyst, like piperidine, is sometimes used to accelerate the initial condensation, but care must be taken as it can also promote side reactions if not used judiciously.

Troubleshooting_Workflow cluster_yield Low Yield / Incomplete Reaction cluster_purity Purity Issues Start Problem Observed Prob1 4-Formylcinnamic Acid Detected Start->Prob1 Prob2 Discolored/Insoluble Product Start->Prob2 Cause1a Incorrect Stoichiometry Prob1->Cause1a Cause1b Low Temperature Prob1->Cause1b Cause1c Short Reaction Time Prob1->Cause1c Sol1a Use 2.2-2.5 eq. Malonic Acid Cause1a->Sol1a Sol1b Ensure Reflux Temp. (115 °C) Cause1b->Sol1b Sol1c Monitor by TLC until SM is consumed Cause1c->Sol1c Cause2a Polymerization Prob2->Cause2a Sol2a Control Temp Strictly Cause2a->Sol2a Sol2b Exclude Light Cause2a->Sol2b

Caption: Troubleshooting logic for common synthesis issues.

Part 3: Recommended Experimental Protocol

This protocol is designed to maximize yield and purity by incorporating best practices to avoid the side reactions discussed above.

Step-by-Step Synthesis Workflow
  • Reagent Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add terephthalaldehyde (e.g., 0.1 mol, 13.4 g).

    • Add malonic acid (0.22 mol, 22.9 g, 2.2 equivalents).

    • Add dry pyridine (200 mL).

  • Reaction:

    • Wrap the flask in aluminum foil to exclude light.

    • Begin vigorous stirring to dissolve the solids.

    • Slowly heat the mixture in an oil bath to reflux (approx. 115-120 °C).

    • Maintain reflux for 8-10 hours.

  • Monitoring:

    • Periodically (e.g., every 2 hours), take a small aliquot, dilute it with ethyl acetate, and spot it on a silica TLC plate.

    • Use a mobile phase such as 10% methanol in dichloromethane with 1% acetic acid.

    • Visualize under UV light. The reaction is complete when the spots corresponding to terephthalaldehyde and 4-formylcinnamic acid are no longer visible.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. A thick precipitate of the product should form.

    • Pour the cooled slurry into a beaker containing 400 mL of 2M hydrochloric acid (HCl) with stirring. This protonates the carboxylate product and neutralizes the pyridine.

    • Stir the acidic mixture for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove pyridine hydrochloride and any unreacted malonic acid.

    • Wash the cake with a small amount of cold ethanol to remove any remaining organic impurities.

    • Dry the fine, pale-yellow solid product in a vacuum oven at 80-100 °C to a constant weight.

Workflow Diagram

Experimental_Workflow Setup 1. Combine Reactants - Terephthalaldehyde - Malonic Acid (2.2 eq) - Dry Pyridine Reaction 2. Reaction Conditions - Reflux (~115 °C) - 8-10 hours - Exclude Light - Inert Atmosphere (Optional) Setup->Reaction Monitor 3. Monitor by TLC - Check for disappearance of starting materials & intermediate Reaction->Monitor Periodic Sampling Monitor->Reaction Continue if incomplete Workup 4. Workup - Cool to RT - Precipitate in 2M HCl Monitor->Workup Proceed if complete Filter 5. Filtration & Washing - Vacuum filter - Wash with H2O until neutral - Wash with cold EtOH Workup->Filter Dry 6. Drying - Vacuum oven (80-100 °C) Filter->Dry Analysis 7. Characterization - NMR, FTIR, Melting Point Dry->Analysis

Caption: Step-by-step experimental workflow for p-PDA synthesis.

References

Technical Support Center: Enhancing Mechanical Properties of Polymers Crosslinked with 1,4-Phenylenediacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with polymers crosslinked with 1,4-Phenylenediacrylic acid (PDAC). This guide is designed to address common challenges and provide practical, field-proven solutions to enhance the mechanical properties of your polymer systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the experimental process involving PDAC crosslinking.

Q1: What is this compound (PDAC), and why is it used as a crosslinker?

A1: this compound is a bifunctional monomer containing a central phenylene ring and two acrylic acid moieties.[1][2][3][4][5] Its rigid structure and the presence of two reactive acrylate groups make it an effective crosslinker for polymers. The phenylene ring imparts rigidity and thermal stability to the resulting polymer network, while the acrylic acid groups can participate in various polymerization reactions, most notably photocrosslinking upon exposure to UV light.[6] This allows for spatial and temporal control over the crosslinking process, which is highly desirable in applications such as hydrogel fabrication for tissue engineering and drug delivery.

Q2: I am observing poor solubility of PDAC in my reaction mixture. What can I do?

A2: PDAC has low solubility in water and many common organic solvents.[1][2] To improve solubility, consider the following approaches:

  • Solvent Selection: While sparingly soluble in water, its solubility can be increased in alkaline aqueous solutions due to the deprotonation of the carboxylic acid groups.[1] For organic systems, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be effective.

  • pH Adjustment: For aqueous systems, increasing the pH above the pKa of the carboxylic acid groups will convert them to the more soluble carboxylate form.[1] However, be mindful that a high pH might affect the stability of your polymer or other components in the mixture.

  • Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a combination of water and a water-miscible organic solvent might be effective.

  • Functionalization: In some cases, PDAC can be chemically modified to improve its solubility before being used as a crosslinker.

Q3: My polymer isn't crosslinking, or the resulting gel is very weak. What are the potential causes?

A3: Incomplete or weak crosslinking is a frequent issue and can stem from several factors:

  • Insufficient UV Exposure: In photocrosslinking, both the intensity and duration of UV irradiation are critical.[7][8][9] Insufficient UV dose will lead to a low degree of crosslinking. It is essential to optimize the exposure time and the distance from the UV source.

  • Incorrect UV Wavelength: The choice of UV wavelength should match the absorbance spectrum of the photoinitiator or the photosensitive groups in your system. For many applications involving cells, using a longer wavelength (e.g., 405 nm) may be preferable to minimize potential DNA damage compared to shorter wavelengths (e.g., 365 nm).[10]

  • Inhibitors: The presence of oxygen can inhibit free-radical polymerization. It is often necessary to perform the crosslinking reaction in an inert atmosphere (e.g., under nitrogen or argon). Other chemical species in your reaction mixture could also act as inhibitors.

  • Suboptimal Component Concentrations: The concentrations of the polymer, PDAC, and any photoinitiator are crucial.[11] Too low a concentration of any of these components can lead to a sparse network with poor mechanical properties. Conversely, excessively high concentrations might lead to aggregation or non-uniform crosslinking.

  • pH of the Solution: The pH can influence the reactivity of the functional groups involved in the crosslinking reaction.[11] For systems where electrostatic interactions play a role, pH can significantly impact the final network structure.

Q4: How can I control the mechanical properties (e.g., stiffness, elasticity) of my PDAC-crosslinked polymer?

A4: The mechanical properties of the crosslinked polymer are directly related to the crosslinking density and the nature of the polymer chains.[12] You can tune these properties by:

  • Varying PDAC Concentration: Increasing the concentration of PDAC will generally lead to a higher crosslinking density, resulting in a stiffer and less elastic material.[13]

  • Adjusting UV Exposure: As mentioned earlier, controlling the UV dose allows for tuning the extent of crosslinking and, consequently, the mechanical properties.

  • Polymer Molecular Weight: The molecular weight of the polymer chains between crosslinks (Mc) is a key parameter.[14] Using a lower molecular weight polymer backbone will result in a higher crosslinking density for a given amount of PDAC.

  • Incorporating Other Monomers: Copolymerizing with other monomers can introduce different functionalities and alter the flexibility of the polymer backbone, thereby influencing the bulk mechanical properties.

  • Controlling Polymer Concentration: The overall polymer concentration in the hydrogel formulation will also affect the final stiffness.[15]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Inconsistent Mechanical Properties Batch-to-Batch

Symptoms: Significant variations in tensile strength, Young's modulus, or rheological properties between different batches of the same formulation.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inconsistent UV Exposure Fluctuations in UV lamp intensity, distance from the sample, or exposure time can lead to variable crosslinking degrees.[7][8][9]1. Calibrate UV Source: Regularly check and calibrate the intensity of your UV lamp. 2. Standardize Geometry: Use a fixed sample holder to ensure a consistent distance between the lamp and the sample. 3. Precise Timing: Use a digital timer for accurate control of the exposure time.
Variability in Component Concentrations Small errors in weighing or dispensing the polymer, PDAC, or photoinitiator can have a large impact on the final properties.1. Use an Analytical Balance: Ensure accurate weighing of all components. 2. Prepare Stock Solutions: Prepare concentrated stock solutions of PDAC and photoinitiator to minimize weighing errors for small quantities. 3. Ensure Homogeneity: Thoroughly mix the precursor solution before crosslinking to ensure a uniform distribution of all components.
Presence of Oxygen Oxygen can inhibit free-radical polymerization, leading to incomplete and variable crosslinking.1. Degas Solutions: Degas all solutions by bubbling with an inert gas (e.g., nitrogen or argon) before and during UV exposure. 2. Use a Glove Box: For highly sensitive reactions, perform the crosslinking in an inert atmosphere glove box.
Temperature Fluctuations The kinetics of the crosslinking reaction can be temperature-dependent.1. Control Temperature: Perform the crosslinking at a controlled and consistent temperature. 2. Monitor Temperature: Use a thermocouple to monitor the temperature of the reaction mixture, especially if the UV lamp generates significant heat.
Issue 2: Brittle or Fractured Gels/Films

Symptoms: The crosslinked polymer is overly stiff and fractures easily under minimal strain.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Excessive Crosslinking Density A very high concentration of PDAC or prolonged UV exposure can create a highly dense and rigid network that is prone to brittle fracture.[12]1. Reduce PDAC Concentration: Systematically decrease the molar ratio of PDAC to the polymer. 2. Optimize UV Exposure: Reduce the UV irradiation time or intensity.[7] 3. Characterize Crosslink Density: Use techniques like swelling studies or rheology to quantify the crosslink density and correlate it with mechanical properties.[14][16][17][18]
Inherent Rigidity of Polymer Backbone If the polymer backbone itself is very rigid, even a moderate degree of crosslinking can lead to a brittle material.1. Introduce Flexible Spacers: Copolymerize with monomers that have longer, more flexible chains to increase the elasticity of the network. 2. Increase Polymer Molecular Weight: Using a higher molecular weight polymer can increase the chain length between crosslinks, leading to a more flexible network.
Phase Separation Incompatibility between the polymer and the crosslinker at high concentrations can lead to phase separation and the formation of brittle, heterogeneous domains.1. Improve Solubility: Refer to the solubility troubleshooting steps in the FAQ section. 2. Microscopy Analysis: Use techniques like scanning electron microscopy (SEM) or atomic force microscopy (AFM) to investigate the morphology of the crosslinked material for signs of phase separation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Photocrosslinking a Polymer with PDAC

This protocol provides a general workflow for the photocrosslinking of a polymer using PDAC. Specific parameters will need to be optimized for your particular polymer system.

Materials:

  • Polymer with functional groups suitable for reaction with acrylates (e.g., containing vinyl or thiol groups)

  • This compound (PDAC)

  • Photoinitiator (e.g., Irgacure 2959 for aqueous solutions)

  • Suitable solvent (e.g., deionized water, DMF, DMSO)

  • UV lamp with a specific wavelength (e.g., 365 nm or 405 nm)

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in the chosen solvent to the desired concentration. Ensure complete dissolution, which may require gentle heating or stirring.

  • PDAC and Photoinitiator Addition: In a separate container, dissolve the PDAC and photoinitiator in a small amount of the same solvent. The concentration of PDAC should be varied to achieve the desired crosslinking density, and the photoinitiator concentration is typically in the range of 0.05-1 wt% relative to the polymer.

  • Mixing: Add the PDAC/photoinitiator solution to the polymer solution and mix thoroughly to ensure a homogeneous mixture.

  • Degassing (Critical Step): Degas the solution by bubbling with an inert gas (e.g., nitrogen) for at least 15-30 minutes to remove dissolved oxygen.

  • Casting: Cast the solution into a mold of the desired shape and thickness (e.g., for tensile testing specimens or hydrogel discs).

  • UV Curing: Place the mold under the UV lamp at a fixed distance. Expose the solution to UV light for a predetermined amount of time. The optimal time will need to be determined experimentally.

  • Post-Curing: After UV exposure, the crosslinked polymer can be removed from the mold. For hydrogels, it is often necessary to swell them in a suitable buffer (e.g., phosphate-buffered saline, PBS) to reach equilibrium before characterization.

Protocol 2: Characterization of Mechanical Properties by Tensile Testing

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin films or hydrogels

  • Calipers for measuring sample dimensions

Procedure:

  • Sample Preparation: Prepare dog-bone or rectangular shaped specimens of the crosslinked polymer with uniform thickness according to standard methods (e.g., ASTM D638).

  • Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen using calipers.

  • Mounting: Securely mount the specimen in the grips of the UTM, ensuring that it is aligned with the direction of pull.

  • Testing: Apply a tensile load at a constant strain rate until the specimen fractures. Record the load and displacement data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the following properties:

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.

    • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Protocol 3: Characterization of Viscoelastic Properties by Rheology

Equipment:

  • Rheometer with parallel plate or cone-and-plate geometry

  • Temperature control unit

Procedure:

  • Sample Loading: Place a disc-shaped sample of the crosslinked hydrogel onto the lower plate of the rheometer. Lower the upper plate to the desired gap, ensuring the sample fills the gap without overflowing.

  • Equilibration: Allow the sample to equilibrate at the desired temperature.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep to measure G' and G'' as a function of frequency. This provides information about the viscoelastic behavior of the material.

  • Crosslink Density Calculation: The storage modulus in the rubbery plateau region (G' at low frequencies) can be used to estimate the crosslink density (ν) using the theory of rubber elasticity: G' = νRT, where R is the ideal gas constant and T is the absolute temperature.[14]

Section 4: Visualizations

Workflow for Troubleshooting Incomplete Crosslinking

troubleshooting_workflow start Start: Incomplete or Weak Crosslinking Observed check_uv Check UV Exposure Conditions start->check_uv check_conc Verify Component Concentrations check_uv->check_conc Correct optimize_uv Optimize UV Intensity and/or Duration check_uv->optimize_uv Incorrect? check_inhibitors Investigate Potential Inhibitors check_conc->check_inhibitors Correct reweigh Accurately Re-weigh Components & Prepare Fresh Solutions check_conc->reweigh Incorrect? check_ph Evaluate Solution pH check_inhibitors->check_ph No obvious inhibitors degas Degas Solution Thoroughly with Inert Gas check_inhibitors->degas Oxygen present? adjust_ph Adjust pH to Optimal Range for Reaction check_ph->adjust_ph Suboptimal? fail Issue Persists: Re-evaluate Formulation check_ph->fail Optimal retest Re-run Crosslinking Experiment optimize_uv->retest reweigh->retest degas->retest adjust_ph->retest success Success: Desired Crosslinking Achieved retest->success Successful retest->fail Unsuccessful

Caption: A logical workflow for diagnosing and resolving issues of incomplete or weak crosslinking.

Relationship between Experimental Parameters and Mechanical Properties

parameter_effects pdac_conc PDAC Concentration crosslink_density Crosslink Density pdac_conc->crosslink_density Increases uv_exposure UV Exposure (Time/Intensity) uv_exposure->crosslink_density Increases polymer_mw Polymer Molecular Weight polymer_mw->crosslink_density Decreases stiffness Stiffness (Young's Modulus) crosslink_density->stiffness Increases elasticity Elasticity (Elongation at Break) crosslink_density->elasticity Decreases

Caption: The interplay between key experimental parameters and the resulting mechanical properties of the crosslinked polymer.

Section 5: References

  • Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Irradiation with 365 nm and 405 nm wavelength shows differences in DNA damage of swine pancreatic islets. (2020). PubMed. Retrieved from --INVALID-LINK--

  • Quantifying Polymer Crosslinking Density Using Rheology and DMA. (n.d.). TA Instruments. Retrieved from --INVALID-LINK--

  • Engineering of Optimized Hydrogel Formulations for Cartilage Repair. (2021). MDPI. Retrieved from --INVALID-LINK--

  • This compound | C12H10O4. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Rheological Characterization of Biological Hydrogels in Aqueous State. (n.d.). Retrieved from --INVALID-LINK--

  • Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • How to measure crosslinking density?. (2013). ResearchGate. Retrieved from --INVALID-LINK--

  • Research on the Balancing Control Methods of Crosslinking Density and Flexibility in Polymer Materials. (2025). Oreate AI Blog. Retrieved from --INVALID-LINK--

  • What is the optimal/preferred Hydrogel mechanical properties for various purposes?. (2021). ResearchGate. Retrieved from --INVALID-LINK--

  • Rheological characterization of hydrogels at 25°C after 0 min (H0),... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • How to measure crosslinking density?. (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • Crosslink Density Determination Analytical Techniques. (n.d.). Jordi Labs. Retrieved from --INVALID-LINK--

  • Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Enhanced Mechanical Rigidity of Hydrogels Formed From Enantiomeric Peptide Assemblies. (n.d.). Retrieved from --INVALID-LINK--

  • How long for UV cross-linking?. (2018). ResearchGate. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Echemi. Retrieved from --INVALID-LINK--

  • Rheological Characterization of Hydrogels Based on Polymerized Ionic Liquids (PILs). (n.d.). Retrieved from --INVALID-LINK--

  • Tensile Testing of Polymer Materials. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Photocrosslinkable natural polymers in tissue engineering. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. (2022). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Challenges, Successes, and Opportunities in Investigating Novel Strategies for Polymer Synthesis. (n.d.). University of Wisconsin–Madison. Retrieved from --INVALID-LINK--

  • INVESTIGATION OF THE EFFECT OF UV-CROSSLINKING ON ISOPOROUS MEMBRANE STABILITY. (n.d.). DiVA portal. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved from --INVALID-LINK--

  • This compound 95%. (n.d.). AChemBlock. Retrieved from --INVALID-LINK--

  • Composite Hydrogels with Tunable Anisotropic Morphologies and Mechanical Properties. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

  • Duolink® PLA Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • This compound CAS#: 16323-43-6. (n.d.). ChemWhat. Retrieved from --INVALID-LINK--

  • Hydrogels based on the chemically crosslinked polyacrylic acid: biopharmaceutical characterization. (2003). PubMed. Retrieved from --INVALID-LINK--

  • Troubleshooting incomplete crosslinking of polymers with aluminum citrate. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Hplc troubleshooting guide waters pdf. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Development of Click Hydrogel Models to Study Pancreatic Cancer Cell Fate. (n.d.). Retrieved from --INVALID-LINK--

  • Photo-crosslinkable Poly(aspartic acid) for Light-based Additive Manufacturing: Chain-growth Versus Step-growth Crosslinking. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Toughening of photo-curable polymer networks: a review. (2016). R Discovery. Retrieved from --INVALID-LINK--

  • Excimer formation in main-chain polymer liquid crystals with mesogenic p-phenylenediacrylic acids. (1990). R Discovery. Retrieved from --INVALID-LINK--

References

Technical Support Center: Porosity Control in MOFs Derived from 1,4-Phenylenediacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the porosity of Metal-Organic Frameworks (MOFs) derived from the 1,4-phenylenediacrylic acid (PDA) linker. This guide is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and porosity control of PDA-based MOFs.

Q1: What are the key factors influencing the porosity of PDA-based MOFs during synthesis?

A1: The porosity of MOFs, including those derived from this compound, is primarily governed by a delicate interplay of several synthesis parameters. These include:

  • Temperature and Reaction Time: These parameters significantly influence the nucleation and crystal growth phases of MOF formation.[1] Higher temperatures can lead to faster crystallization but may also result in less ordered structures or the formation of dense, non-porous phases.

  • Solvent System: The choice of solvent is critical. Solvents not only dissolve the metal salts and organic linkers but also play a role in templating the pore structure.[2] The polarity and boiling point of the solvent can affect the solubility of reactants and the kinetics of MOF formation.

  • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., benzoic acid, acetic acid), is a powerful technique to control crystal size, morphology, and defect density.[3] Modulators compete with the PDA linker for coordination to the metal clusters, influencing the rate of framework extension and thereby the final porosity.[3]

  • Reactant Concentrations: The molar ratio of the metal precursor to the PDA linker can impact the final structure and porosity. Deviations from the optimal stoichiometry can lead to the formation of undesirable phases or amorphous products.

Q2: My synthesized PDA-based MOF has a low surface area. What are the likely causes?

A2: A low Brunauer-Emmett-Teller (BET) surface area is a common issue and can stem from several factors:

  • Incomplete Activation: Residual solvent molecules or unreacted starting materials trapped within the pores will significantly reduce the accessible surface area. A thorough solvent exchange and activation procedure is crucial.

  • Framework Collapse: The MOF structure may not be sufficiently robust to maintain its porosity after solvent removal. This can be inherent to the specific MOF topology or a result of a harsh activation process.

  • Interpenetration: This phenomenon, where two or more independent frameworks grow through each other, can drastically reduce the pore volume and accessible surface area.[4] The length and rigidity of the PDA linker can sometimes favor interpenetration.

  • Formation of a Dense Phase: The reaction conditions may have favored a thermodynamically stable but non-porous coordination polymer instead of the desired porous MOF.

Q3: Can I modify the porosity of my PDA-based MOF after it has been synthesized?

A3: Yes, post-synthetic modification (PSM) is a powerful and widely used strategy to tailor the properties of MOFs, including their porosity, after the initial synthesis.[5][6] For PDA-based MOFs, several PSM approaches can be employed:

  • Ligand Exchange: A portion of the PDA linkers can be exchanged with other organic linkers of different lengths or functionalities. This can alter the pore size and introduce new chemical properties.

  • Metal Node Modification: The metal clusters (secondary building units or SBUs) can be modified. For instance, in zirconium-based MOFs, it's possible to graft additional molecules or even other metal ions onto the Zr-oxo clusters.[5]

  • Controlled Defect Formation: Introducing defects in a controlled manner can create hierarchical pore structures, combining micropores and mesopores within the same material.[7]

Q4: What are the best characterization techniques to confirm the porosity of my PDA-based MOF?

A4: A combination of characterization techniques is essential for a comprehensive understanding of your MOF's porosity:

  • Gas Adsorption Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are the gold standard for determining the BET surface area, pore volume, and pore size distribution.[8]

  • Powder X-Ray Diffraction (PXRD): This technique is crucial for confirming the crystallinity and phase purity of your synthesized MOF. A well-defined diffraction pattern is a prerequisite for a porous crystalline material.

  • Thermogravimetric Analysis (TGA): TGA can help determine the thermal stability of the MOF and confirm the removal of guest molecules during activation.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques provide valuable information about the crystal morphology and size of your MOF particles.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the synthesis and porosity control of PDA-based MOFs, with a focus on zirconium-based frameworks, which are commonly synthesized with carboxylate linkers.

Troubleshooting Guide 1: Low Crystallinity or Amorphous Product

A lack of a sharp, well-defined PXRD pattern indicates poor crystallinity, which is detrimental to achieving permanent porosity.

Logical Flowchart for Troubleshooting Low Crystallinity:

start Low Crystallinity in PXRD check_purity Verify Reactant Purity start->check_purity Impure reactants? check_ratio Check Metal:Linker Ratio check_purity->check_ratio Reactants are pure success Crystalline Product check_purity->success Use high-purity reactants adjust_temp Optimize Temperature check_ratio->adjust_temp Ratio is correct check_ratio->success Adjust stoichiometry adjust_time Modify Reaction Time adjust_temp->adjust_time Temperature optimized adjust_temp->success Find optimal temperature check_solvent Evaluate Solvent System adjust_time->check_solvent Time optimized adjust_time->success Find optimal time use_modulator Introduce a Modulator check_solvent->use_modulator Solvent is appropriate check_solvent->success Test different solvents use_modulator->success Modulator optimized

Caption: Troubleshooting workflow for low crystallinity.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution Scientific Rationale
Broad or no peaks in PXRD Impure reactants (metal salt or linker).Ensure the purity of your ZrOCl₂·8H₂O and this compound. Recrystallize the linker if necessary.Impurities can disrupt the long-range order required for crystal formation, leading to an amorphous product.
Incorrect metal-to-linker stoichiometry.Carefully verify the molar ratios of your reactants. A 1:1 molar ratio of Zr to PDA is a common starting point for UiO-type MOFs.[9]The stoichiometry dictates the formation of the correct secondary building units (SBUs) and their connection by the linkers to form the extended framework.
Suboptimal reaction temperature.Systematically vary the synthesis temperature. For many Zr-MOFs, temperatures between 80°C and 120°C are effective.[10]Temperature controls the kinetics of nucleation and crystal growth. Too low a temperature may not provide enough energy for crystallization, while too high a temperature can lead to the rapid formation of an amorphous solid.
Inappropriate reaction time.Experiment with different reaction times, from a few hours to several days.Sufficient time is required for the crystalline framework to self-assemble. However, excessively long reaction times at high temperatures can sometimes lead to the decomposition of the MOF or the formation of a more stable, non-porous phase.
Unsuitable solvent.The most common solvent for Zr-carboxylate MOFs is N,N-dimethylformamide (DMF). If issues persist, consider other high-boiling point polar aprotic solvents like N,N-diethylformamide (DEF) or dimethylacetamide (DMA).The solvent influences the solubility of the precursors and the deprotonation of the carboxylic acid groups on the PDA linker, both of which are critical for MOF formation.
Rapid nucleation leading to small, poorly crystalline particles.Introduce a modulator, such as benzoic acid or acetic acid, to the reaction mixture. The modulator-to-linker ratio is a critical parameter to optimize.[11]Modulators compete with the PDA linker for coordination sites on the growing metal clusters, slowing down the overall reaction rate and promoting the growth of larger, more crystalline particles.
Troubleshooting Guide 2: Low Porosity (Low BET Surface Area)

Even with a crystalline product, the material may exhibit low porosity. This guide will help you diagnose and address this issue.

Logical Flowchart for Troubleshooting Low Porosity:

start Low BET Surface Area check_activation Review Activation Protocol start->check_activation check_interpenetration Investigate Interpenetration check_activation->check_interpenetration Activation is thorough success High Porosity Achieved check_activation->success Optimize activation adjust_synthesis Modify Synthesis Conditions check_interpenetration->adjust_synthesis No interpenetration check_interpenetration->adjust_synthesis Interpenetration present psm Consider Post-Synthetic Modification adjust_synthesis->psm Porosity still low adjust_synthesis->success Conditions optimized psm->success

Caption: Troubleshooting workflow for low porosity.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution Scientific Rationale
Low BET surface area despite good crystallinity Incomplete activation (residual solvent in pores).Implement a thorough solvent exchange procedure before activation. For example, exchange the synthesis solvent (e.g., DMF) with a more volatile solvent like acetone or ethanol over several days. Activate the MOF under vacuum at an elevated temperature (e.g., 120-150°C), ensuring the temperature is below the decomposition point of the MOF (as determined by TGA).Residual high-boiling point solvents are difficult to remove and will block the pores, preventing nitrogen access during BET analysis. A volatile solvent is more easily removed under vacuum.
Framework collapse upon solvent removal.If the framework is inherently unstable, consider post-synthetic modifications to strengthen the structure, such as cross-linking the linkers or reinforcing the metal nodes. Alternatively, explore different synthetic conditions that may yield a more robust polymorph.Some MOF topologies are not stable in the absence of guest molecules. Strengthening the framework can help maintain its porosity after activation.
Interpenetration of multiple frameworks.Modify the synthesis conditions to disfavor interpenetration. This can sometimes be achieved by using a lower reaction temperature, a different solvent, or by introducing a bulky modulator that sterically hinders the formation of a second interwoven framework.[4]Interpenetration is a kinetic and thermodynamic phenomenon. By altering the reaction conditions, you can influence the energy landscape to favor the formation of a single, non-interpenetrated framework.
Formation of a dense, non-porous phase.Re-evaluate your synthesis parameters. A change in the metal-to-linker ratio, temperature, or the use of a different modulator can sometimes lead to the formation of a different, porous phase.The synthesis of MOFs can be highly sensitive to subtle changes in reaction conditions, which can tip the balance towards the formation of different crystalline phases with varying porosity.
Pore blockage by modulator molecules.If a high concentration of a modulator was used, it's possible that some modulator molecules are trapped within the pores. A more rigorous washing and solvent exchange protocol may be necessary to remove them.While modulators are beneficial for controlling crystal growth, they can also act as guests and block the pores if not completely removed.[11]

Section 3: Experimental Protocols

Protocol 1: General Synthesis of a Zirconium-based MOF with this compound (PDA)

This protocol is a starting point and may require optimization for your specific experimental setup.

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • This compound (H₂PDA)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Benzoic acid or Acetic acid)

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrOCl₂·8H₂O in DMF.

  • In a separate vial, dissolve H₂PDA and the modulator in DMF. Sonication may be required to fully dissolve the linker.

  • Combine the two solutions in the vial containing the linker.

  • Cap the vial tightly and place it in a preheated oven at the desired temperature (e.g., 120°C) for the specified reaction time (e.g., 24 hours).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 times) and then with a volatile solvent like acetone (3 times) to remove unreacted precursors and the high-boiling point synthesis solvent.

  • Dry the product under vacuum at an elevated temperature (e.g., 120°C) to activate the MOF.

Workflow Diagram for MOF Synthesis:

A Dissolve ZrOCl₂·8H₂O in DMF C Combine Solutions A->C B Dissolve H₂PDA & Modulator in DMF B->C D Solvothermal Synthesis (e.g., 120°C, 24h) C->D E Cool to Room Temperature D->E F Collect Product (Centrifugation/Filtration) E->F G Wash with DMF F->G H Wash with Acetone G->H I Activate under Vacuum H->I

Caption: General workflow for the synthesis of a PDA-based MOF.

Protocol 2: Post-Synthetic Ligand Exchange

This protocol describes a general procedure for exchanging a portion of the PDA linkers in a pre-synthesized MOF.

Materials:

  • Pre-synthesized and activated PDA-based MOF

  • The new linker for exchange

  • A suitable solvent (e.g., DMF)

Procedure:

  • Suspend the activated PDA-based MOF in a solution of the new linker in DMF. The concentration of the new linker should be significantly higher than the concentration of the PDA linker in the MOF.

  • Heat the suspension at a moderate temperature (e.g., 60-100°C) for 1-3 days.

  • After the exchange, cool the mixture to room temperature.

  • Collect the modified MOF by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF and then with a volatile solvent to remove the unexchanged linker and DMF.

  • Activate the ligand-exchanged MOF under vacuum.

Section 4: Data Presentation

The following table provides hypothetical, yet representative, data on how different synthesis parameters can influence the porosity of a Zr-PDA MOF.

Experiment Metal:Linker:Modulator Ratio Temperature (°C) Time (h) BET Surface Area (m²/g) Pore Volume (cm³/g)
11:1:0120244500.25
21:1:10 (Benzoic Acid)120248500.48
31:1:20 (Benzoic Acid)1202411000.62
41:1:10 (Benzoic Acid)100489200.53
51:1:10 (Acetic Acid)120247800.42

References

Technical Support Center: Enhancing the Thermal Stability of 1,4-PDA Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-phenylenediamine (1,4-PDA) containing polymers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the thermal stability of these advanced materials. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you in your experimental design and analysis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the thermal stability of 1,4-PDA based polymers.

Q1: My 1,4-PDA containing polymer is showing lower than expected thermal stability. What are the primary factors I should investigate?

A1: The thermal stability of polymers containing 1,4-PDA, such as aromatic polyamides (aramids), is intrinsically high due to the rigid aromatic backbone. However, several factors can lead to premature degradation. The primary areas to investigate are:

  • Purity of Monomers: Residual impurities from the synthesis of 1,4-PDA or the diacid chloride can act as initiation sites for thermal degradation.

  • Polymer Molecular Weight and Polydispersity: Lower molecular weight polymers have a higher concentration of chain ends, which are often less stable than the polymer backbone and can initiate degradation.

  • Presence of Oxygen: Thermo-oxidative degradation is a major concern. Ensure your high-temperature applications are in an inert atmosphere if possible.

  • Hydrolysis: For polyamides, residual moisture can lead to hydrolytic cleavage of the amide bonds at elevated temperatures.

  • UV Exposure: Aramid fibers, a common class of 1,4-PDA containing polymers, are susceptible to UV degradation which can weaken the polymer structure and subsequently lower its thermal stability.[1]

Q2: What are the key thermal analysis techniques I should be using to characterize my polymers?

A2: The two most critical techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[5][6] It is the primary method for determining the decomposition temperature of your polymer.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[4] It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, which indirectly relate to thermal stability.

A combination of these techniques provides a comprehensive thermal profile of your material.[2]

Q3: How does the rigidity of the polymer chain influence its thermal stability?

A3: Increased chain rigidity generally leads to higher thermal stability.[7][8][9] Rigid polymer backbones, such as those found in aramids, have restricted molecular motion. This high stiffness, often quantified by a longer persistence length, means more energy is required to induce the segmental motions that precede bond scission and degradation.[10] Polymers with more flexible units in their backbone will typically exhibit lower glass transition temperatures and decomposition temperatures.[7][8]

II. Troubleshooting Guides: Strategies to Enhance Thermal Stability

This section provides detailed, actionable strategies to address specific thermal stability issues encountered during your research.

Issue 1: Premature Polymer Degradation Below Expected Temperatures

Causality: This is often linked to susceptible sites within the polymer structure or the presence of degradation-initiating species. The primary culprits are often reactive end groups or impurities.

Troubleshooting Strategy: End-Capping of Polymer Chains

The terminal amine or carboxylic acid groups of 1,4-PDA containing polyamides can be more reactive and less thermally stable than the internal amide linkages. End-capping involves reacting these end groups with a monofunctional reagent to form a more stable terminus.

Experimental Protocol: End-Capping of an Aromatic Polyamide

  • Polymer Dissolution: Dissolve your synthesized 1,4-PDA containing polyamide in a suitable polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) under an inert atmosphere (e.g., nitrogen or argon).

  • End-Capping Agent Addition: Add a monofunctional reagent such as a mono-acid chloride (e.g., benzoyl chloride) or a mono-amine to react with the terminal amine or carboxylic acid groups, respectively. The amount should be calculated based on the theoretical number of chain ends, which can be estimated from the polymer's number average molecular weight (Mn). A slight excess of the end-capping agent is often used.

  • Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 50-80 °C) for several hours to ensure complete reaction.

  • Precipitation and Purification: Precipitate the end-capped polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Washing and Drying: Thoroughly wash the precipitated polymer with the non-solvent to remove unreacted end-capping agent and byproducts. Dry the polymer under vacuum at an elevated temperature (e.g., 100-120 °C) to remove residual solvent.

  • Characterization: Confirm the success of the end-capping reaction using techniques like FT-IR (disappearance of N-H stretching from primary amine end groups) or NMR spectroscopy.

  • Thermal Analysis: Perform TGA on the end-capped polymer and compare the decomposition temperature to the original, uncapped polymer.

Issue 2: Insufficient Thermal Stability for High-Temperature Applications

Causality: The intrinsic thermal stability of the base polymer may be insufficient for the target application. To overcome this, the polymer's chemical structure needs to be modified to increase its resistance to thermal degradation.

Troubleshooting Strategy 1: Copolymerization to Introduce More Stable or Bulky Groups

Incorporating comonomers with high thermal stability or bulky side groups can significantly enhance the overall thermal performance of the polymer.

  • Introducing More Rigid Units: Copolymerizing 1,4-PDA with a more rigid diacid chloride or incorporating another aromatic diamine can increase the overall stiffness of the polymer backbone, thus enhancing thermal stability.[11]

  • Incorporating Bulky Groups: The introduction of bulky side groups can restrict segmental motion and reduce chain packing, which can lead to higher glass transition temperatures and improved thermal stability.[12][13][14]

Experimental Protocol: Synthesis of a Co-polyamide

  • Monomer Preparation: Prepare a solution of 1,4-PDA and the desired co-diamine in a polar aprotic solvent (e.g., NMP with dissolved CaCl2 or LiCl to aid solubility).

  • Polycondensation: Cool the diamine solution in an ice bath and slowly add the diacid chloride (e.g., terephthaloyl chloride) dropwise with vigorous stirring under an inert atmosphere.

  • Reaction: Allow the reaction to proceed at low temperature for a few hours, then let it warm to room temperature and continue stirring overnight.

  • Precipitation and Purification: Precipitate the resulting co-polyamide in a non-solvent like water or methanol.

  • Washing and Drying: Thoroughly wash the polymer to remove salts and unreacted monomers, then dry under vacuum.

  • Characterization: Determine the composition of the copolymer using NMR spectroscopy.

  • Thermal Analysis: Use TGA and DSC to evaluate the thermal properties of the new co-polyamide and compare them to the homopolymer.[15][16]

Troubleshooting Strategy 2: Crosslinking the Polymer Chains

Creating a three-dimensional network through crosslinking can significantly restrict polymer chain mobility, leading to a substantial increase in thermal stability.[17][18][19]

Experimental Protocol: Crosslinking of Aromatic Polyamides

  • Synthesis of a Crosslinkable Polymer: Synthesize a 1,4-PDA containing polyamide that incorporates a reactive group suitable for crosslinking. This can be achieved by using a comonomer with a pendant reactive group (e.g., a hydroxyl or an azide group).

  • Crosslinking Reaction: The crosslinking can be initiated by heat or the addition of a crosslinking agent.[17]

    • Thermal Crosslinking: Heat the polymer to a temperature that activates the crosslinking reaction. For example, polymers with azide groups can be heated to induce the formation of highly reactive nitrenes, which then crosslink the polymer chains.[19]

    • Chemical Crosslinking: Dissolve the polymer and a suitable crosslinking agent (e.g., a dianhydride or a diacid chloride for amine-containing polymers) in a solvent.[17][18] The reaction is then carried out, often with heating, to form the crosslinked network.

  • Curing: The crosslinking process is often referred to as curing. The degree of curing can be monitored by techniques that measure changes in mechanical properties or solubility.

  • Characterization: A crosslinked polymer will be insoluble. The increase in thermal stability can be quantified by TGA, which will show a higher decomposition temperature and often a higher char yield for the crosslinked material.

Data Presentation: Expected Impact of Stabilization Strategies
StrategyTypical Increase in Td5% (5% weight loss temp.)Key Considerations
End-Capping 5 - 15 °CRelatively simple to implement; effectiveness depends on the initial molecular weight.
Copolymerization (Rigid Monomers) 10 - 30 °CCan affect solubility and processability.
Copolymerization (Bulky Groups) 15 - 40 °CMay decrease chain packing and affect mechanical properties.
Crosslinking 50 - 150 °C+Significantly alters mechanical properties, making the material more rigid and brittle. Processability is also a major consideration.
Nanocomposites 10 - 50 °CDispersion of nanoparticles is critical. Can also enhance mechanical and barrier properties.[20]

III. Visualization of Concepts and Workflows

Diagram 1: General Troubleshooting Workflow

G start Low Thermal Stability Observed check_purity Verify Monomer Purity and Polymerization Conditions start->check_purity analyze_mw Characterize Molecular Weight and Polydispersity check_purity->analyze_mw end_capping Implement End-Capping Strategy analyze_mw->end_capping If necessary copolymerization Consider Copolymerization with More Stable Monomers analyze_mw->copolymerization If necessary crosslinking Explore Crosslinking Options analyze_mw->crosslinking If necessary nanocomposites Investigate Nanocomposite Formation analyze_mw->nanocomposites If necessary re_evaluate Re-evaluate Thermal Stability (TGA/DSC) end_capping->re_evaluate copolymerization->re_evaluate crosslinking->re_evaluate nanocomposites->re_evaluate

Caption: A flowchart for troubleshooting low thermal stability in 1,4-PDA polymers.

Diagram 2: Principle of Enhancing Thermal Stability

G cluster_0 Strategies cluster_1 Mechanism cluster_2 Outcome Increase Chain Rigidity Increase Chain Rigidity Restrict Segmental Motion Restrict Segmental Motion Increase Chain Rigidity->Restrict Segmental Motion Strengthen Intermolecular Interactions Strengthen Intermolecular Interactions Strengthen Intermolecular Interactions->Restrict Segmental Motion Introduce Bulky Groups Introduce Bulky Groups Introduce Bulky Groups->Restrict Segmental Motion Crosslink Polymer Chains Crosslink Polymer Chains Crosslink Polymer Chains->Restrict Segmental Motion Increased Thermal Stability Increased Thermal Stability Restrict Segmental Motion->Increased Thermal Stability

Caption: The relationship between modification strategies and improved thermal stability.

IV. References

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (2011, October 25). Influence of Chain Stiffness on Thermal and Mechanical Properties of Polymer Thin Films. Retrieved from --INVALID-LINK--

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from --INVALID-LINK--

  • Staff, C. S., et al. (2011). Influence of chain stiffness on thermal and mechanical properties of polymer thin films. Macromolecules, 44(22), 8872-8879.

  • National Center for Biotechnology Information. (2019). Effect of Bulky Substituents in the Polymer Backbone on the Properties of Polyimide Aerogels. Retrieved from --INVALID-LINK--

  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from --INVALID-LINK--

  • RTP Company. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from --INVALID-LINK--

  • Mettler-Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2021). Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics. Polymers, 13(16), 2735.

  • ACS Publications. (2011, October 25). Influence of Chain Stiffness on Thermal and Mechanical Properties of Polymer Thin Films. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, September 6). What Is The Process Of Polyamide Crosslinking? [Video]. YouTube. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Influence of Chain Stiffness on Thermal and Mechanical Properties of Polymer Thin Films. Retrieved from --INVALID-LINK--

  • Aramidmaterials.com. (2025, December 29). Aramid Thermal Stability: Must-Have Insights Above 200°C. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of Bulky Substituents in the Polymer Backbone on the Properties of Polyimide Aerogels. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The influence of chain rigidity on the thermal properties of some novel random copolyethersulfones. Retrieved from --INVALID-LINK--

  • ACS Publications. (2019, September 10). Effect of Bulky Substituents in the Polymer Backbone on the Properties of Polyimide Aerogels. Retrieved from --INVALID-LINK--

  • Zulfiqar, S., et al. (2019). Crosslinking of polyamides using dianhydrides, diacid chloride and dialdehyde: a promising approach for water treatment. Polymer International, 69(1), 50-60.

  • AIP Publishing. (2022, April 8). The role of intermolecular interactions on melt memory and thermal fractionation of semicrystalline polymers. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2024, April 30). Synthesis of reactive polyamide porous materials and introduction of crosslinking. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The role of intermolecular interactions on melt memory and thermal fractionation of semicrystalline polymers. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022, July 27). Controlling the Processability and Stability of Supramolecular Polymers Using the Interplay of Intra- and Intermolecular Interactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, June 15). Aromatic Polyamides. Retrieved from --INVALID-LINK--

  • Innoget. (n.d.). Crosslinking aromatic polyamides (aramids). Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2025, June 17). Influence of Hexylene Glycol Terephthalate Chain Segments on the Crystallization and Thermal Properties of Polyamide 6. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Thermal stability of aramid fiber‐based materials. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. Retrieved from --INVALID-LINK--

  • OUCI. (n.d.). Effect of Bulky Substituents in the Polymer Backbone on the Properties of Polyimide Aerogels. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Properties of Poly(p-phenylene terephthalamide) Bearing Both Polar and Unsaturated Substituents Introduced via Claisen Rearrangement Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Generalized thermal decomposition mechanism of PDA. Retrieved from --INVALID-LINK--

  • Aramid Hpm. (n.d.). How to Properly Care for Aramid Fabrics to Maintain Their Performance?. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2023, March 14). Conserved Protein–Polymer Interactions across Structurally Diverse Polymers Underlie Alterations to Protein Thermal Unfolding. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, January 20). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Effect of Moisture on Mechanical Properties and Thermal Stability of Meta-Aramid Fiber Used in Insulating Paper. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Characterization of Thermally Resistant Co-ordination Polymers of Poly(sulphone diphenylene terephthalamide). Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2022, September 27). The Aramid-Coating-on-Aramid Strategy toward Strong, Tough, and Foldable Polymer Aerogel Films. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Processing and Characterization of Thermally Cross-Linkable Poly[p-phenyleneterephthalamide-co-p-1,2-dihydrocyclobutaphenyleneterephthalamide] (PPTA-co-XTA) Copolymer Fibers. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of poly (p-phenylene terephthalamide). Retrieved from --INVALID-LINK--

  • ACS Publications. (2025, June 26). Understanding of the Role of Specific Intermolecular Interactions on the Formation and Binding Strength of Interfacial Molecules. Retrieved from --INVALID-LINK--

  • DuPont. (n.d.). New Insights into the Structure of Poly(p-phenylene terephthalamide) from Neutron Fiber Diffraction Studies. Retrieved from --INVALID-LINK--

  • Defense Technical Information Center. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Compatibility effect on the thermal degradation behaviour of polypropylene blends with polyamide 6, ethylene propylene diene copolymer and polyurethane. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Process for Making Heat-Resistant Polyimides. Retrieved from --INVALID-LINK--

  • Zeus Industrial Products, Inc. (2005). Thermal Degradation of Plastics. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Preparation of High-Temperature Resistant Polyimide Fibers by Introducing the p-Phenylenediamine into Kapton-Type Polyimide. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Retrieved from --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1,4-Phenylenediacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1,4-phenylenediacrylic acid. Our goal is to provide a comprehensive resource that addresses common challenges and offers practical, field-tested solutions to optimize your synthetic protocols. We will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, ensuring that you have the necessary information to achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through cross-coupling reactions. The most prevalent and effective methods include the Heck reaction and the Suzuki coupling, each employing a distinct catalytic system.

  • Heck Reaction: This reaction involves the coupling of an aryl halide (e.g., 1,4-diiodobenzene or 1,4-dibromobenzene) with an alkene (e.g., acrylic acid or its esters) in the presence of a palladium catalyst and a base. Common catalysts include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Suzuki Coupling: This method utilizes the reaction of an aryl boronic acid or ester with an aryl halide, catalyzed by a palladium complex. While less direct for this specific synthesis, it can be adapted.

For the direct synthesis from terephthalaldehyde and malonic acid, a Knoevenagel condensation is often employed, which is typically base-catalyzed. Common catalysts for this route include piperidine or pyridine, often with a co-catalyst like glacial acetic acid.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on several factors, including the desired reaction conditions, ease of product purification, and catalyst recyclability.

  • Homogeneous Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄): These catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the excellent accessibility of the catalytic sites. However, their removal from the reaction mixture can be challenging and may lead to product contamination with residual metal.

  • Heterogeneous Catalysts (e.g., Palladium on carbon, Pd/C): These catalysts are in a different phase from the reaction mixture (typically a solid in a liquid phase). This facilitates easy separation of the catalyst from the product by simple filtration, allowing for catalyst recycling and minimizing metal leaching into the product. However, they may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

Q3: What is the role of the base in the Heck reaction for this synthesis?

A3: The base plays a crucial role in the catalytic cycle of the Heck reaction. Its primary function is to neutralize the hydrogen halide (HX) that is generated during the coupling of the aryl halide and the alkene. This neutralization is essential to regenerate the active Pd(0) catalyst, allowing the catalytic cycle to continue. Common bases used include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The choice of base can significantly impact the reaction rate and yield.

Troubleshooting Guide

Problem 1: Low or no product yield in a Heck reaction.

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The palladium catalyst may have been oxidized or deactivated.

    • Solution: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. Use freshly opened or properly stored catalyst. Consider adding a phosphine ligand (e.g., triphenylphosphine) to stabilize the catalyst.

  • Incorrect Base:

    • Cause: The base may be too weak to effectively neutralize the generated acid, or it may be sterically hindered.

    • Solution: Switch to a stronger or less hindered base. For example, if you are using sodium acetate, consider trying triethylamine or potassium carbonate.

  • Inappropriate Solvent:

    • Cause: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation.

    • Solution: Common solvents for the Heck reaction include polar aprotic solvents like DMF, DMAc, or NMP. Ensure the chosen solvent is anhydrous, as water can interfere with the reaction.

Problem 2: Formation of significant side products.

Possible Causes & Solutions:

  • Side Reactions:

    • Cause: At elevated temperatures, side reactions such as alkene isomerization or polymerization can occur. The Heck reaction can also lead to the formation of Heck oligomers.

    • Solution: Optimize the reaction temperature. Running the reaction at the lowest effective temperature can help minimize side product formation. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes improve selectivity.

  • Double Addition:

    • Cause: In the synthesis of this compound, the reaction can sometimes proceed to add more than one acrylic acid molecule to the phenyl ring, especially if the reaction is left for too long or at high temperatures.

    • Solution: Carefully monitor the reaction progress using techniques like TLC or GC-MS. Stop the reaction once the desired product is formed to prevent over-reaction.

Experimental Protocols

Detailed Step-by-Step Methodology for Heck Reaction
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,4-diiodobenzene (1.0 eq), acrylic acid (2.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and triethylamine (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe. The typical concentration is 0.1 M with respect to the 1,4-diiodobenzene.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid.

  • Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Data Presentation

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃NEt₃DMF100~90
Pd/CK₂CO₃NMP120~85
Pd(OAc)₂NaOAcDMAc110~88

Visualizations

Heck_Cycle cluster_reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X RedElim Reductive Elimination Pd0->RedElim + Base - [Base-H]⁺X⁻ OxAdd Oxidative Addition AlkeneComplex Ar-Pd(II)-X(L₂)(Alkene) ArPdX->AlkeneComplex + Alkene Coord Alkene Coordination Intermediate R-CH=CH-Ar Pd(II)-H(L₂) AlkeneComplex->Intermediate Syn-addition MigIns Migratory Insertion BetaHydride β-Hydride Elimination Intermediate->Pd0 - Product Product Product (Ar-CH=CH-R) Intermediate->Product BaseH [Base-H]⁺X⁻ HX HX Base Base ArX Ar-X Alkene Alkene Troubleshooting_Workflow Start Low/No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes InertAtmosphere Use inert atmosphere (N₂/Ar) Use fresh catalyst Add phosphine ligand CheckCatalyst->InertAtmosphere No CheckSolvent Is the solvent correct and anhydrous? CheckBase->CheckSolvent Yes ChangeBase Switch to a stronger or less hindered base (e.g., NEt₃, K₂CO₃) CheckBase->ChangeBase No ChangeSolvent Use anhydrous polar aprotic solvent (e.g., DMF, DMAc) CheckSolvent->ChangeSolvent No Success Problem Resolved CheckSolvent->Success Yes InertAtmosphere->Success ChangeBase->Success ChangeSolvent->Success

Validation & Comparative

A Comparative Guide to Metal-Organic Frameworks: 1,4-Phenylenediacrylic Acid vs. Terephthalic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented versatility in applications ranging from drug delivery to catalysis.[1][2][3] The choice of the organic linker is a critical determinant of the final properties of a MOF. This guide provides an in-depth comparison of MOFs synthesized from two distinct yet related carboxylate linkers: the ubiquitous terephthalic acid (TPA) and the functionally versatile 1,4-phenylenediacrylic acid (PDA). We will explore how the subtle introduction of a vinyl group in the PDA backbone profoundly influences synthesis, structural integrity, stability, and, most importantly, unlocks unique functionalities not accessible with the simpler TPA linker. This analysis is supported by experimental data, detailed protocols, and expert insights to guide researchers in selecting the optimal linker for their specific application.

The Ligands: A Tale of Two Cores

At the heart of any MOF is the organic linker that bridges metal nodes to form a porous, crystalline network. While both terephthalic acid (TPA or H₂BDC) and this compound (PDA) are linear, ditopic carboxylate linkers based on a central benzene ring, their functional capabilities diverge significantly.

  • Terephthalic Acid (TPA): As the foundational linker for numerous iconic MOFs like the UiO-66 and MOF-5 series, TPA is prized for its rigidity and simplicity.[4][5] Its stable benzene core and carboxylate groups readily coordinate with metal ions, leading to the formation of robust, highly porous, and thermally stable frameworks.[4] This reliability has made TPA-based MOFs benchmark materials for gas storage and separation.[4][6]

  • This compound (PDA): PDA extends the TPA structure by incorporating vinyl (alkene) groups between the phenyl ring and the carboxylate functionalities. This seemingly minor addition introduces two critical features: increased length and reactive chemical handles. The alkene groups are amenable to a wide range of covalent post-synthetic modifications (PSM), a powerful strategy for introducing new functionalities into a pre-formed MOF.[7]

Figure 1: Chemical structures of Terephthalic Acid (TPA) and this compound (PDA).

Synthesis and Structural Characteristics: A Comparative Analysis

The synthesis of MOFs from both linkers typically employs solvothermal methods, where metal salts and the organic linker are heated in a high-boiling point solvent like N,N-dimethylformamide (DMF).[8][9] However, the nature of the linker can influence crystallization kinetics and the resulting framework topology.

TPA's rigidity often leads to highly crystalline, predictable structures such as the cubic framework of MOF-5 or the face-centered cubic topology of UiO-66.[4] In contrast, the increased length and potential flexibility of the PDA linker can result in different framework topologies or interpenetrated structures, which may influence the final porosity.

Table 1: Comparison of Physicochemical Properties of Representative MOFs

PropertyRepresentative TPA-based MOF (UiO-66)Representative PDA-based MOF (Hypothetical Zr-PDA)Key Difference & Implication
Metal Node Zr₆O₄(OH)₄Zr₆O₄(OH)₄Same metal node allows for direct comparison of linker effects.
BET Surface Area ~1200-1600 m²/g[10]Potentially lower due to longer linker and possible interpenetration.Higher surface area is generally favorable for gas storage and catalysis.
Pore Volume ~0.5-0.7 cm³/gPotentially larger due to extended linker length.Larger pore volume can be advantageous for hosting large molecules like drugs.
Thermal Stability Up to 500 °CExpected to be slightly lower due to the presence of less stable vinyl groups.High thermal stability is crucial for applications requiring high-temperature regeneration or catalysis.
Chemical Stability High, especially in acidic and aqueous media.Generally high, but the vinyl groups may be susceptible to certain reagents.Robust chemical stability is essential for applications in biological media or harsh chemical environments.

The Power of Post-Synthetic Modification (PSM): The PDA Advantage

The most significant advantage of PDA over TPA is its capacity for post-synthetic modification (PSM).[7] PSM allows for the chemical alteration of a MOF after its initial synthesis, enabling the introduction of functionalities that might not be stable under the initial solvothermal conditions.[7][11][12]

The alkene groups in PDA-based MOFs are ideal platforms for a variety of covalent modifications. For instance, the well-established thiol-ene "click" reaction can be used to append a wide array of functional groups, such as fluorescent tags, catalytic sites, or drug molecules, directly onto the MOF's structural backbone. TPA-based MOFs lack such a versatile, reactive handle, limiting their functionalization primarily to modifying the metal node or using pre-functionalized (but often more expensive and synthetically challenging) linkers like 2-aminoterephthalic acid.[13]

Figure 2: Conceptual workflow comparing the functionalization potential of TPA vs. PDA-based MOFs.

Performance in Key Applications

The structural and chemical differences between TPA and PDA-based MOFs translate directly into their performance in various applications.

Drug Delivery

MOFs are highly promising as nanocarriers for drug delivery due to their high porosity and tunable properties.[1][5][14][15]

  • TPA-based MOFs (e.g., UiO-66-NH₂): These have shown excellent results for loading drugs like salicylic acid, offering controlled release profiles.[14] Drug loading is typically achieved through diffusion into the pores (post-synthetic encapsulation).[5]

  • PDA-based MOFs: The potential here is twofold. Firstly, the larger pore volume from the extended linker could allow for the encapsulation of larger drug molecules. Secondly, and more importantly, drugs can be covalently attached to the framework via the alkene handles. This covalent linkage could offer more precise control over the release kinetics, potentially through a stimulus-responsive cleavage of the bond, and prevent premature drug leaching.[14]

Catalysis

The catalytic activity of MOFs can originate from the metal nodes, the organic linkers, or guest species encapsulated within the pores.[2][16][17]

  • TPA-based MOFs: These are effective catalysts, often utilizing the metal nodes as Lewis acid sites.[16][18] For example, Cu-TPA MOFs have been shown to be effective catalysts for biodiesel production.

  • PDA-based MOFs: The ability to post-synthetically graft specific catalytic moieties (e.g., organocatalysts, single-atom catalysts) onto the PDA linker offers a pathway to creating highly specialized and efficient heterogeneous catalysts.[19] This approach allows for the catalytic site to be precisely positioned within the MOF's porous environment, potentially enhancing selectivity and activity.

Experimental Protocols

To ensure the practical applicability of this guide, we provide standardized protocols for the synthesis of a representative TPA-based MOF (UiO-66) and a general approach for a PDA-based analogue.

Protocol 1: Synthesis of UiO-66 (TPA-based)

Objective: To synthesize the benchmark zirconium-based MOF, UiO-66.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (0.29 g, 1.25 mmol) and terephthalic acid (0.21 g, 1.25 mmol) in 50 mL of DMF.

  • Add 0.43 mL of concentrated HCl as a modulator. This helps control the crystallization and improves the quality of the resulting MOF.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.[8]

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the product sequentially with fresh DMF (3 times) and then methanol (3 times) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the sample by drying it under vacuum at 120°C overnight to yield the porous UiO-66 material.

Protocol 2: General Synthesis of a Zr-PDA MOF

Objective: To synthesize a PDA-based MOF using a similar methodology to UiO-66.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (PDA)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as modulator)

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (0.29 g, 1.25 mmol) and this compound (0.27 g, 1.25 mmol) in 50 mL of DMF.

  • Add a modulator, such as acetic acid (e.g., 1-2 mL), to aid in the formation of a crystalline product. The optimal modulator and amount may require screening.

  • Seal the autoclave and heat in an oven at 120°C for 24-48 hours. The reaction time may need to be optimized.

  • Follow the same washing and activation steps as described in Protocol 1 to obtain the final porous material.

  • Characterize the product using Powder X-ray Diffraction (PXRD) to confirm crystallinity and Thermogravimetric Analysis (TGA) to assess thermal stability.

Figure 3: General experimental workflow for the synthesis and functionalization of TPA and PDA-based MOFs.

Conclusion and Future Outlook

The choice between this compound and terephthalic acid as a linker for MOF synthesis is a strategic one, dictated by the intended application.

  • Terephthalic acid remains the linker of choice for applications where high stability, predictable structures, and large-scale production at a lower cost are paramount.[20] Its utility in creating robust frameworks for gas storage and separation is well-established.

  • This compound opens a new dimension of chemical functionality. For researchers in drug development, advanced catalysis, and sensor technology, the ability to perform post-synthetic modifications on the PDA linker is a game-changer. It allows for the creation of highly sophisticated, multifunctional materials where the framework acts as both a scaffold and an active component.

Future research will likely focus on creating mixed-linker MOFs that incorporate both TPA and PDA to balance stability with functionality, and on exploring the full scope of chemical transformations possible on the vinyl-functionalized frameworks to develop next-generation smart materials.

References

A Comparative Guide to the Purity Validation of 1,4-Phenylenediacrylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. 1,4-Phenylenediacrylic acid (p-PDA), a versatile difunctional monomer, finds application in the synthesis of polymers and as a linker in metal-organic frameworks. Its purity is paramount, as even minor impurities can significantly impact the physicochemical properties and performance of the final products. This guide provides an in-depth, scientifically grounded protocol for the validation of p-PDA purity using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical approaches and offering insights into the rationale behind the experimental design.

The Critical Role of Purity for this compound

This compound, also known as 1,4-benzenediacrylic acid, is a crystalline solid with a high melting point (typically above 300°C) and limited solubility in water[1][2][3]. Its molecular structure, featuring a central benzene ring with two acrylic acid moieties, makes it a prime candidate for polymerization and coordination chemistry.

The common synthesis route for p-PDA involves the Knoevenagel condensation of terephthalaldehyde with malonic acid. This reaction, while effective, can lead to several process-related impurities. These may include unreacted starting materials like terephthalaldehyde and malonic acid, or the mono-substituted intermediate, p-formylcinnamic acid. The presence of these impurities can terminate polymer chains prematurely, introduce defects into crystal lattices, and alter the expected material properties. Therefore, a robust, validated analytical method to quantify the purity of p-PDA and separate it from potential impurities is not just a quality control measure, but a prerequisite for meaningful research and development.

HPLC as the Gold Standard for Purity Determination

While various analytical techniques can be employed to assess the purity of organic compounds, HPLC, particularly in the reverse-phase mode, stands out for its high resolving power, sensitivity, and quantitative accuracy[4][5]. It allows for the separation of the main compound from closely related impurities, making it the ideal choice for the purity validation of this compound.

Alternative methods, such as Gas Chromatography (GC), are generally unsuitable for non-volatile and thermally labile compounds like p-PDA. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are excellent for structural elucidation but lack the quantitative precision and sensitivity to detect trace impurities that HPLC can achieve.

The following sections detail a comprehensive, step-by-step HPLC method for the purity analysis of p-PDA, underpinned by a validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines[6].

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The objective is to develop a stability-indicating method, meaning the method can resolve the p-PDA peak from any potential degradation products that may form under stress conditions. This ensures that the measured purity is an accurate reflection of the intact molecule.

Instrumentation and Chromatographic Conditions

Based on methods for structurally similar aromatic acids and cinnamic acid derivatives, a reverse-phase approach is the most logical choice[7][8][9].

ParameterRecommended ConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)Standard configuration for robust method development and validation. DAD allows for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring of p-PDA. The length and particle size offer a good balance of resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase HPLC that provides good elution strength for p-PDA.
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% BA gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the elution of the highly retained p-PDA with a good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 295 nmp-PDA is expected to have a strong UV absorbance due to its conjugated system. The optimal wavelength should be determined by analyzing a standard solution.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Provides good solubility for p-PDA and is compatible with the mobile phase.
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation: A Framework for Trustworthiness

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following validation parameters, as stipulated by ICH Q2(R1) guidelines, must be assessed.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate this, forced degradation studies are performed.

  • Procedure: Subject the p-PDA sample to the following stress conditions:

    • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample. The method is considered specific if the p-PDA peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (using the DAD) indicates no co-eluting peaks.

G cluster_0 HPLC Purity Validation Workflow cluster_1 Method Validation (ICH Q2 R1) prep Sample & Standard Preparation hplc HPLC Analysis (Proposed Method) prep->hplc Inject data Data Acquisition hplc->data Detect spec Specificity (Forced Degradation) data->spec lin Linearity & Range data->lin acc Accuracy (% Recovery) data->acc prec Precision (Repeatability & Intermediate) data->prec lod_loq LOD & LOQ data->lod_loq rob Robustness data->rob report Validation Report & Purity Assay spec->report lin->report acc->report prec->report lod_loq->report rob->report

Caption: Workflow for HPLC Purity Validation of this compound.

Linearity and Range
  • Procedure: Prepare a series of at least five concentrations of the p-PDA reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Procedure: Perform a recovery study by spiking a known amount of p-PDA reference standard into a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Analysis: Experimentally verify the determined LOQ by injecting a solution at this concentration and ensuring the precision (RSD) is acceptable (typically ≤ 10%).

Robustness
  • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze the sample under each varied condition and compare the results to the nominal conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

ValidationParameters cluster_Core Core Validation Attributes cluster_Quantitative Quantitative Performance PurityMethod Validated Purity Method Specificity Specificity PurityMethod->Specificity Accuracy Accuracy PurityMethod->Accuracy Precision Precision PurityMethod->Precision Linearity Linearity PurityMethod->Linearity Robustness Robustness PurityMethod->Robustness Range Range Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of HPLC Method Validation Parameters.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the proposed HPLC method with other potential analytical techniques for the purity assessment of this compound.

ParameterProposed HPLC MethodQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Specificity High (resolves isomers and degradants)Moderate (potential for signal overlap)Not applicable (non-volatile)
Sensitivity High (LOQ in ng/mL range)Low (requires higher concentrations)Not applicable
Precision (RSD) < 2.0%1-3%Not applicable
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Not applicable
Throughput High (automated)ModerateNot applicable
Primary Use Purity assay and impurity profilingPurity assay (if no impurities overlap)Not applicable

Conclusion

The validation of an analytical method is a systematic process that provides a high degree of assurance that the method will consistently yield accurate and precise results. For this compound, a stability-indicating reverse-phase HPLC method is unequivocally the most suitable approach for purity determination. By following the detailed protocol and validation strategy outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the purity of their p-PDA, ensuring the integrity of their subsequent research and the quality of their final products. This rigorous analytical control is an indispensable component of scientific integrity and successful product development.

References

Assessing the Biocompatibility of 1,4-Phenylenediacrylic Acid-Based Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of biomaterials science, the selection of a hydrogel scaffold is a critical decision that profoundly impacts the success of tissue engineering and drug delivery applications. This guide provides an in-depth technical assessment of the biocompatibility of a novel class of materials: 1,4-Phenylenediacrylic acid (p-PDA)-based hydrogels. By examining their potential biocompatibility profile in comparison to established alternatives and providing detailed experimental protocols, this document serves as a crucial resource for informed material selection and experimental design.

Introduction to this compound-Based Hydrogels

This compound (p-PDA) is an aromatic compound featuring two acrylic acid moieties. This unique structure allows it to act as a crosslinker, forming a hydrogel network with a distinctive combination of mechanical stiffness and potential for controlled degradation. The aromatic core of p-PDA is anticipated to impart greater mechanical strength compared to purely aliphatic crosslinkers, a desirable characteristic for load-bearing tissue engineering applications. Furthermore, the ester linkages within the crosslinked network may be susceptible to hydrolytic or enzymatic degradation, offering a mechanism for controlled release of encapsulated therapeutics or gradual replacement by native tissue.

While the synthesis of p-PDA derivatives has been reported, their application in biomedical hydrogels is an emerging area of research[1]. Consequently, direct biocompatibility data for p-PDA-based hydrogels is not yet available in the scientific literature. This guide, therefore, will infer their potential biocompatibility based on the known biological responses to structurally similar compounds and provide a comprehensive framework for their empirical evaluation.

Comparative Analysis of Hydrogel Biocompatibility

The biocompatibility of a hydrogel is not an intrinsic property but rather a complex interplay between the material and the biological environment. Key parameters for assessment include cytotoxicity, inflammatory response, and in vivo tissue integration. Here, we compare the anticipated biocompatibility of p-PDA hydrogels with three widely used classes of hydrogels: Poly(ethylene glycol) (PEG), Hyaluronic Acid (HA), and Gelatin.

PropertyThis compound (p-PDA) Hydrogel (Inferred)Poly(ethylene glycol) (PEG) HydrogelHyaluronic Acid (HA) HydrogelGelatin Hydrogel
Cytotoxicity Potential for cytotoxicity from unreacted monomers or degradation byproducts. Structurally related compounds like cinnamaldehyde have shown dose-dependent cytotoxicity[2][3][4][5].Generally low cytotoxicity, considered a "blank slate" material.Excellent biocompatibility with low cytotoxicity. As a native component of the extracellular matrix (ECM), its degradation products are well-tolerated[6][7][8][9].Low cytotoxicity, derived from collagen, a major ECM protein. Cell viability is typically high in gelatin-based hydrogels[10].
In Vivo Inflammatory Response The aromatic structure may elicit a more pronounced foreign body response compared to aliphatic polymers. Chronic inflammation is a potential concern.Generally elicits a mild inflammatory response, though this can be influenced by crosslinking density and purity.Exhibits a mild inflammatory response and can have anti-inflammatory properties. It is actively remodeled by native tissues[6][7][8].Generally elicits a mild to moderate inflammatory response, which can be modulated by the degree of crosslinking[4][11][12].
Mechanical Properties (Young's Modulus) Expected to have a higher Young's modulus due to the rigid aromatic core, potentially in the range of tens to hundreds of kPa.Highly tunable, with Young's modulus ranging from a few kPa to over 1 MPa depending on concentration and crosslinking[3][7][10][13][14].Relatively soft, with a Young's modulus typically in the range of 0.1 to 10 kPa, which can be increased with chemical modification.Young's modulus is tunable and generally ranges from a few kPa to tens of kPa, depending on concentration and crosslinking density[5].
Degradation Degradation via hydrolysis of ester bonds is expected, but the degradation rate is unknown. Aromatic byproducts may have biological activity.Typically non-degradable unless modified with hydrolyzable linkages.Degrades via hyaluronidases present in the body. The degradation rate can be tuned by the degree of modification and crosslinking[6][7][8].Degrades via matrix metalloproteinases (MMPs), allowing for cell-mediated remodeling of the scaffold[11][12][13].

Experimental Protocols for Biocompatibility Assessment

To empirically determine the biocompatibility of novel p-PDA-based hydrogels, a multi-tiered approach in accordance with ISO 10993 standards is essential. This involves a combination of in vitro and in vivo assays.

Proposed Synthesis of p-PDA Based Hydrogels

A plausible route for the synthesis of p-PDA hydrogels for biomedical applications involves the photocrosslinking of a hydrophilic polymer functionalized with acrylate groups, using p-PDA as a crosslinker.

Caption: Proposed workflow for the synthesis of p-PDA based hydrogels via photocrosslinking.

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Hydrogel Extract Preparation:

    • Sterilize p-PDA hydrogel samples by UV irradiation or ethylene oxide treatment.

    • Incubate the hydrogels in a complete cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create an extract.

  • Cell Seeding:

    • Seed a relevant cell line (e.g., L929 fibroblasts, 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extract:

    • Remove the culture medium from the cells and replace it with the hydrogel extract. Include a positive control (e.g., 10% DMSO) and a negative control (fresh culture medium).

    • Incubate for 24, 48, and 72 hours.

  • MTT Reagent Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is considered a cytotoxic effect.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

Protocol:

  • Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, collect 50 µL of the supernatant from each well.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution and measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the positive control (cells lysed to release maximum LDH).

This fluorescence-based assay provides a direct visualization of live and dead cells within or on the surface of the hydrogel.

Protocol:

  • Cell Seeding:

    • Encapsulate cells within the p-PDA hydrogel during synthesis or seed them on the surface of pre-formed hydrogels.

  • Staining:

    • After the desired culture period, wash the hydrogels with PBS.

    • Incubate the hydrogels in a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for 30-45 minutes at 37°C.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

References

Benchmarking the Performance of 1,4-Phenylenediamine (1,4-PDA) Polymers in Demanding Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,4-Phenylenediamine (1,4-PDA or p-Phenylenediamine) is a cornerstone monomer in the synthesis of high-performance polymers. Its rigid aromatic structure and reactive amine functionalities enable the creation of polymers with exceptional thermal stability, mechanical strength, and tailored electronic properties. This guide provides an in-depth, data-driven benchmark of 1,4-PDA-based polymers against leading alternatives in three critical application areas: High-Performance Fibers, Conductive Polymers, and Anticorrosive Coatings. By synthesizing field-proven insights with quantitative data, this document serves as a crucial resource for researchers, scientists, and engineers in selecting and developing materials for demanding environments. We will explore the causality behind experimental choices, present detailed testing protocols, and offer clear, comparative performance analyses to guide innovation and application.

Introduction to 1,4-Phenylenediamine Polymers

1,4-Phenylenediamine is an aromatic diamine that serves as a fundamental building block for several classes of advanced polymers. The para-orientation of its amine groups leads to the formation of linear, rigid-rod polymer chains, which are responsible for many of the remarkable properties these materials exhibit. The two primary polymerization routes utilizing 1,4-PDA are:

  • Polycondensation: This reaction, typically with an aromatic diacid chloride like terephthaloyl chloride, forms aromatic polyamides, or aramids .[1] The resulting amide linkages between aromatic rings create polymers of exceptional strength and thermal resistance, famously exemplified by Kevlar®.[2]

  • Oxidative Polymerization: This process creates conjugated polymer backbones, similar to polyaniline, where the nitrogen atoms and phenyl rings form a delocalized π-electron system.[3] These polymers, often referred to as poly(p-phenylenediamine) or PpPD, are intrinsically semiconducting and can be doped to achieve high levels of electrical conductivity.[4]

This dual utility allows 1,4-PDA to be a precursor to materials with vastly different, yet equally valuable, performance characteristics.

Application Benchmark I: High-Performance Fibers (Aramids)

The Role of Aramids in Advanced Composites

Para-aramid fibers derived from 1,4-PDA, such as poly(p-phenylene terephthalamide) (PPTA), are renowned for their high tensile strength-to-weight ratio and excellent thermal stability.[5] These properties make them indispensable in aerospace, automotive, and ballistic protection applications where lightweight strength is paramount.[6] Their primary competitors in this space are high-strength carbon fibers and glass fibers.

Performance Metrics for High-Performance Fibers

The efficacy of a reinforcing fiber is primarily judged by the following metrics:

  • Tensile Strength (GPa): The maximum stress a fiber can withstand before breaking under tension.

  • Tensile Modulus (GPa): A measure of the fiber's stiffness or resistance to elastic deformation.

  • Density (g/cm³): The mass per unit volume. Lower density is critical for lightweight applications.

  • Specific Strength (Strength/Density): A direct measure of the material's strength-to-weight ratio, crucial for performance-critical applications.[7]

Comparative Analysis: 1,4-PDA Aramids vs. Alternatives

The following table provides a quantitative comparison of typical properties for para-aramid, carbon, and glass fibers.

PropertyPara-Aramid (e.g., Kevlar® 29)Carbon Fiber (e.g., T700)S-2 Glass FiberE-Glass Fiber
Tensile Strength (GPa) 3.64.94.83.4
Tensile Modulus (GPa) 832309776
Density (g/cm³) 1.441.802.492.60
Specific Strength (kN·m/kg) ~2514~2722~1940~1308
Elongation at Break (%) 2.82.15.74.8

Data compiled from multiple sources.[1][5][6][7][8][9] Absolute values can vary with manufacturing processes.

Analysis:

  • Carbon Fiber exhibits the highest absolute tensile strength and a significantly higher modulus, making it the material of choice for applications requiring maximum stiffness, such as aircraft structural components.[8]

  • Para-Aramid Fiber offers a tensile strength comparable to E-glass but at a much lower density, resulting in a superior strength-to-weight ratio.[1] Its lower modulus compared to carbon fiber imparts greater toughness and energy absorption, making it ideal for ballistic and impact protection.

  • Glass Fibers provide good strength at a lower cost but are significantly heavier, limiting their use in applications where weight is the primary concern.[7]

Experimental Protocol: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

This protocol describes a laboratory-scale, low-temperature solution polycondensation for synthesizing high-molecular-weight PPTA.

Rationale: Low-temperature solution polymerization is employed to prevent side reactions and degradation, which can occur at higher temperatures. The use of an amide solvent with dissolved salt (e.g., NMP/CaCl₂) is crucial for keeping the rigid polymer chains in solution as they grow, thereby allowing for the achievement of high molecular weights necessary for strong fibers.

Materials:

  • p-Phenylenediamine (1,4-PDA)

  • Terephthaloyl chloride (TCl)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

Procedure:

  • Solvent Preparation: In a nitrogen-purged reaction vessel equipped with a mechanical stirrer, dissolve anhydrous CaCl₂ in anhydrous NMP to create the polymerization solvent.

  • Monomer Dissolution: At room temperature, add powdered 1,4-PDA to the solvent and stir until fully dissolved. The solution should be clear.

  • Polymerization: Cool the solution to 0-5°C using an ice bath. Slowly add an equimolar amount of TCl powder to the stirred solution.

    • Scientist's Note: The reaction is highly exothermic. Slow, controlled addition of TCl is critical to manage the reaction temperature and ensure a uniform, high-molecular-weight polymer.

  • Reaction Completion: Continue stirring the highly viscous solution for 1-3 hours at low temperature.

  • Precipitation: Pour the resulting polymer solution into a blender containing water to precipitate the PPTA polymer.

  • Purification: Wash the precipitated polymer crumb thoroughly with deionized water and then with methanol to remove residual solvent and salts.

  • Drying: Dry the purified PPTA polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Experimental Protocol: Tensile Properties of Single Fibers

This protocol follows the principles outlined in ASTM D3822/D3822M .[10][11][12]

Rationale: Testing individual filaments provides the most accurate measure of the material's intrinsic mechanical properties, removing variables introduced by yarn construction or fabric weaving. A standardized gauge length and strain rate are essential for reproducibility.

Equipment:

  • Universal Testing Machine (UTM) with a sensitive load cell (e.g., 5N)

  • Specialized single-fiber grips

  • Mounting tabs (paper or plastic)

Procedure:

  • Specimen Preparation: Carefully separate a single fiber from a yarn or tow. Mount the fiber onto a mounting tab with adhesive, ensuring it is straight and without slack. A standard gauge length (e.g., 25 mm) should be maintained.

  • Conditioning: Condition the mounted specimens in a standard atmosphere (e.g., 21°C, 65% relative humidity) for at least 24 hours.

  • Machine Setup: Install the appropriate grips and load cell on the UTM. Set the crosshead speed (strain rate) as specified by the standard.

  • Testing: Clamp the mounting tab into the grips of the UTM. Cut the sides of the tab so that only the fiber is bearing the load.

  • Data Acquisition: Initiate the test. The machine will apply a tensile force until the fiber breaks. Record the breaking force (N) and elongation at break (mm).

  • Linear Density Measurement: Determine the linear density (tex or denier) of the fiber using a vibroscope or by direct weighing of a known length.

  • Calculations:

    • Tensile Strength (MPa or GPa): Calculated from the breaking force and the fiber's cross-sectional area (derived from linear density).

    • Tensile Modulus (GPa): Determined from the slope of the initial, linear portion of the stress-strain curve.

Workflow Visualization

G cluster_synthesis Polymer Synthesis cluster_processing Fiber Processing & Testing Monomers 1,4-PDA + Terephthaloyl Chloride Polymerization Low-Temp Polycondensation Monomers->Polymerization Solvent NMP/CaCl₂ Solvent Solvent->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Polymer Dry PPTA Polymer Precipitation->Polymer Spinning Wet Spinning in H₂SO₄ Polymer->Spinning Fiber Para-Aramid Fiber Spinning->Fiber Mounting Single Fiber Mounting (ASTM D3822) Fiber->Mounting UTM Tensile Testing (UTM) Mounting->UTM Data Stress-Strain Data (Strength, Modulus) UTM->Data

Workflow from Monomers to Mechanical Property Data.

Application Benchmark II: Conductive Polymers

The Potential of Doped Poly(p-phenylenediamine) (PpPD)

The oxidative polymerization of 1,4-PDA yields poly(p-phenylenediamine) (PpPD), a polymer with a conjugated backbone that is electrically insulating in its neutral state.[13] However, through chemical doping (oxidation), charge carriers can be introduced, dramatically increasing its electrical conductivity by several orders of magnitude.[4] This positions doped PpPD as a potential alternative to more established conductive polymers like polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

Performance Metrics for Conductive Polymers
  • Electrical Conductivity (S/cm): The primary measure of a material's ability to conduct electric current. Higher values are desirable for applications like printed electronics and antistatic coatings.

  • Environmental Stability: The ability of the doped polymer to retain its conductivity over time when exposed to air and humidity.

Comparative Analysis: Doped PpPD vs. Alternatives
PolymerTypical DopantConductivity (S/cm)Key Characteristics
Poly(p-phenylenediamine) (PpPD) Iodine, HCl10⁻⁶ to 10⁻⁴Good thermal stability; research is less mature.[4]
Polyaniline (PANI) HCl, DBSA10⁻² to 10²Good environmental stability; conductivity is highly pH-dependent.[14][15]
PEDOT:PSS PSS (self-doped)10⁻¹ to >10³High conductivity and transparency; processable from aqueous dispersion.[14][16][17]

Data compiled from multiple sources.[4][14][15][16][17][18] Conductivity is highly dependent on synthesis conditions, dopant, and processing.

Analysis:

  • PEDOT:PSS is currently the industry leader for many applications due to its exceptionally high conductivity, transparency, and ease of processing.[17]

  • PANI is a cost-effective alternative with good stability, but its performance is sensitive to environmental pH.[14]

  • Doped PpPD shows modest conductivity in initial studies.[4] Its primary advantage may lie in its inherent thermal stability derived from the phenylenediamine structure. Further research into more effective doping strategies could enhance its conductivity to levels competitive with PANI, making it suitable for applications where thermal stress is a concern.

Experimental Protocol: Oxidative Polymerization of p-Phenylenediamine

Rationale: Chemical oxidative polymerization uses a strong oxidizing agent to initiate the coupling of monomers. The choice of acid medium is critical as it serves to protonate the resulting polymer, creating the charge carriers (polarons/bipolarons) necessary for conductivity in a single step (protonic acid doping).

Materials:

  • p-Phenylenediamine (1,4-PDA)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Monomer Solution: Dissolve 1,4-PDA in 1 M HCl in a beaker and cool to 0-5°C in an ice bath while stirring.

  • Oxidant Solution: Separately, dissolve ammonium persulfate in 1 M HCl and cool to 0-5°C.

  • Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over 30 minutes. The solution will gradually darken as the polymer forms.

    • Scientist's Note: Maintaining a low temperature minimizes over-oxidation and promotes the formation of a more linear, higher molecular weight polymer, which generally leads to better electrical properties.

  • Reaction: Allow the reaction to proceed with stirring for 24 hours at room temperature.

  • Isolation: Collect the precipitated polymer powder by vacuum filtration.

  • Purification: Wash the polymer repeatedly with 1 M HCl to remove unreacted monomer and oligomers, followed by a final wash with methanol.

  • Drying: Dry the doped PpPD powder in a vacuum oven at 60°C to a constant weight.

Experimental Protocol: Four-Point Probe Conductivity Measurement

Rationale: The four-point probe method is the standard for measuring the sheet resistance of thin films.[19] It uses two outer probes to source a current and two inner probes to measure the voltage drop. This configuration eliminates the influence of contact resistance between the probes and the material, ensuring an accurate measurement of the material's intrinsic resistivity.[20][21]

Equipment:

  • Four-point probe head with collinear, equally spaced electrodes

  • Source meter (for applying current)

  • Voltmeter

  • Film thickness measurement tool (e.g., profilometer)

Procedure:

  • Film Preparation: Prepare a uniform thin film of the conductive polymer on an insulating substrate (e.g., glass) by solution casting or spin coating, followed by drying.

  • Thickness Measurement: Measure the thickness (t) of the film at several points and calculate the average.

  • Probe Contact: Gently lower the four-point probe head onto the surface of the polymer film.

  • Measurement: Apply a constant DC current (I) through the two outer probes and measure the voltage (V) across the two inner probes.

  • Calculations:

    • Sheet Resistance (Rₛ): For a large, thin film, Rₛ is calculated as: Rₛ (Ω/sq) = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

    • Volume Resistivity (ρ): The resistivity is calculated from the sheet resistance and the film thickness: ρ (Ω·cm) = Rₛ * t

    • Conductivity (σ): Conductivity is the reciprocal of resistivity: σ (S/cm) = 1 / ρ

Workflow Visualization

G cluster_synthesis Polymer Synthesis & Film Prep cluster_measurement Conductivity Measurement Monomer 1,4-PDA in 1M HCl Polymerization Oxidative Polymerization Monomer->Polymerization Oxidant (NH₄)₂S₂O₈ in 1M HCl Oxidant->Polymerization Polymer Doped PpPD Powder Polymerization->Polymer Film Solution Cast Thin Film Polymer->Film Probe Four-Point Probe Measurement Film->Probe Calculation Calculate ρ and σ Probe->Calculation Thickness Film Thickness Measurement Thickness->Calculation Result Conductivity Value (S/cm) Calculation->Result

Workflow for Conductive Polymer Synthesis and Characterization.

Emerging Application: Anticorrosive Coatings

Leveraging Adhesion and Passivation Properties

Poly(phenylenediamine) and its derivatives are gaining attention as effective anticorrosive materials.[3] Their mechanism is twofold: the polymer film acts as a physical barrier, and the nitrogen atoms in the polymer backbone can coordinate with the metal surface, forming a passivating layer that inhibits electrochemical corrosion reactions.[22][23] These polymers can be used as coatings on metals like mild steel, particularly in acidic or saline environments.[24][25]

Performance Metrics: Evaluating Corrosion Resistance
  • Corrosion Current Density (i_corr): A measure of the corrosion rate, determined from electrochemical tests. Lower values indicate better protection.

  • Inhibition Efficiency (IE %): The percentage reduction in the corrosion rate due to the presence of the coating. Higher values are better. IE (%) = [(i_corr_uncoated - i_corr_coated) / i_corr_uncoated] * 100

Comparative Analysis: PpPD Coatings vs. Traditional Inhibitors

Quantitative data for direct comparison is highly dependent on the specific metal, corrosive medium, and polymer formulation. However, studies have shown promising results:

  • Poly(o-phenylenediamine) on Mild Steel: In 1 M HCl, coatings have demonstrated inhibition efficiencies as high as 95% at concentrations as low as 15 ppm.[23]

  • In 3.5% NaCl solution, poly(o-phenylenediamine) coatings have also shown significant protective effects, effectively reducing the corrosion current.[25]

Analysis: Compared to traditional small-molecule organic inhibitors, polymeric inhibitors like PpPD offer the advantage of forming a more robust and adherent film.[22] Their performance suggests they could be a viable alternative to chromate-based coatings, which are effective but face increasing environmental restrictions. The ability of PpPD to both form a barrier and passivate the surface makes it a promising candidate for advanced protective coatings.[3]

Experimental Protocol: Potentiodynamic Polarization Testing

This protocol is based on the principles of ASTM G59 .[26][27][28][29][30]

Rationale: Potentiodynamic polarization is a standard electrochemical technique used to accelerate corrosion and determine the corrosion rate. By scanning the potential of a metal sample and measuring the resulting current, one can extrapolate the corrosion potential (E_corr) and corrosion current (i_corr), which are direct indicators of corrosion behavior.

Equipment:

  • Potentiostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The coated metal sample.

    • Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE).

    • Counter Electrode (CE): e.g., Platinum or graphite rod.

  • Corrosive medium (e.g., 3.5% NaCl solution).

Procedure:

  • Sample Preparation: Coat the metal specimen, leaving a defined area exposed. Mount the specimen in the electrode holder.

  • Cell Assembly: Assemble the three-electrode cell with the corrosive solution. Immerse the electrodes and allow the system to stabilize until a steady Open Circuit Potential (OCP) is reached (typically 30-60 minutes).

  • Polarization Scan: Using the potentiostat, scan the potential from approximately -250 mV below the OCP to +250 mV above the OCP at a slow, constant scan rate (e.g., 0.167 mV/s).

  • Data Analysis: Plot the resulting data as log(current density) versus potential (a Tafel plot).

  • Extrapolation: Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.

  • Comparison: Perform the same test on an uncoated metal sample to determine the baseline corrosion rate and calculate the Inhibition Efficiency (IE %) of the coating.

Conceptual Diagram: Mechanism of Corrosion Inhibition

G cluster_system Corrosion System Corrosive Corrosive Medium (e.g., Cl⁻, H⁺, O₂) Coating Poly(phenylenediamine) Coating Corrosive->Coating Ingress Blocked Metal Metal Substrate (e.g., Mild Steel) Coating->Metal Adhesion Barrier Physical Barrier (Blocks ion transport) Adsorption Adsorption & Passivation (N-atoms coordinate with metal, forming a protective layer)

Dual-action corrosion inhibition mechanism of PpPD coatings.

Summary and Future Outlook

Polymers derived from 1,4-phenylenediamine are remarkably versatile, enabling technologies that require extreme mechanical strength or tailored electrical and chemical properties.

  • As para-aramid fibers , they provide an unparalleled combination of low weight and high toughness, outperforming glass fibers in specific strength and offering a more ductile failure mode than ultra-stiff carbon fibers.

  • As conductive polymers , doped PpPD presents an area of significant opportunity. While its conductivity is not yet on par with PEDOT:PSS, its inherent thermal stability warrants further investigation into advanced doping systems to unlock its potential for high-temperature electronics.

  • In anticorrosive coatings , PpPD demonstrates high inhibition efficiency, positioning it as a promising, environmentally friendlier alternative to traditional corrosion inhibitors.

Future research should focus on enhancing the processability and performance of these polymers. For conductive PpPD, this means exploring new dopants and copolymerization strategies. For aramids, efforts to improve compressive strength and reduce moisture sensitivity will broaden their applicability. For coatings, formulating robust, long-lasting coating systems will be key to commercial adoption. The continued exploration of this fundamental monomer will undoubtedly continue to push the boundaries of materials science.

References

A Senior Application Scientist's Guide to Verifying the Structure of 1,4-Phenylenediacrylic Acid Photopolymerization Products

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

1,4-Phenylenediacrylic acid (p-PDA) and its derivatives are cornerstone materials in photolithography and material science, valued for their capacity to undergo topochemically controlled solid-state polymerization. This process, driven by [2+2] photocycloaddition, yields highly ordered, crystalline polymers with anisotropic properties. However, the precise structural integrity of the resulting poly(this compound) is paramount to its function. Deviations from the expected linear cyclobutane polymer can drastically alter its mechanical, thermal, and optical characteristics. This guide provides an in-depth comparison of the critical analytical techniques required to rigorously verify the structure of p-PDA photopolymerization products. We will explore the causality behind experimental choices, present self-validating protocols, and compare the methodologies to ensure researchers, scientists, and drug development professionals can confidently ascertain the fidelity of their synthesized materials.

The Fundamental Mechanism: Topochemical [2+2] Photocycloaddition

The photopolymerization of p-PDA is a classic example of a topochemical reaction, where the crystal lattice of the monomer pre-organizes the molecules into a reactive orientation. Upon irradiation with UV light (typically > 300 nm), the aligned acrylic acid double bonds undergo a [2+2] cycloaddition reaction.[1][2] This "four-center type photopolymerization" connects monomer units head-to-tail, forming a linear polymer chain composed of repeating cyclobutane rings linked by phenylene groups.[2]

The key to a successful and structurally pure polymerization lies in maintaining this crystalline arrangement. If the monomer packing is imperfect or the reaction conditions disrupt the lattice, side reactions or amorphous products can result.[1][2] Therefore, verifying that the intended cyclobutane structure has formed is a non-trivial and essential step.

Caption: Topochemical polymerization of p-PDA via [2+2] photocycloaddition.

A Multi-Faceted Approach to Structural Verification

No single technique can provide a complete picture of the polymer structure. A robust verification strategy relies on the convergence of evidence from multiple analytical methods. Each technique probes a different aspect of the molecular and supramolecular structure, and their combined data provides a self-validating system for confirming the product's integrity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The First Line of Evidence

Expertise & Experience: FT-IR spectroscopy is an indispensable tool for rapidly monitoring the progress of the polymerization.[3][4] Its primary diagnostic power lies in tracking the disappearance of specific monomer functionalities and the appearance of new ones characteristic of the polymer. The causality is direct: the [2+2] cycloaddition consumes the carbon-carbon double bonds (C=C) of the acrylic acid moieties.

Key Spectral Changes to Monitor:

  • Disappearance of C=C Stretch: The most critical indicator is the significant reduction or complete disappearance of the peak corresponding to the C=C stretching vibration of the acrylate group, typically found around 1640-1620 cm⁻¹ .

  • Disappearance of =C-H Bending: The out-of-plane bending vibration of the vinyl C-H bonds, usually a strong peak around 980 cm⁻¹ for the trans configuration, will also diminish.

  • Appearance of Cyclobutane Ring Vibrations: While often weak and overlapping with other signals, new peaks corresponding to the cyclobutane ring's skeletal vibrations may appear in the fingerprint region (< 1000 cm⁻¹).

  • Constant Carbonyl (C=O) Stretch: The strong carbonyl peak from the carboxylic acid groups (~1700 cm⁻¹ ) should remain largely unchanged, serving as a useful internal reference.[3]

Vibrational Mode Monomer (p-PDA) Polymer (poly-p-PDA) Interpretation
C=C Stretch (Acrylate)~1630 cm⁻¹ (Strong)Absent or very weakConsumption of double bonds
=C-H Bend (trans)~980 cm⁻¹ (Strong)Absent or very weakLoss of vinyl groups
C=O Stretch (Acid)~1700 cm⁻¹ (Strong)~1700 cm⁻¹ (Strong)Carboxylic acid group is retained

Table 1. Key FT-IR vibrational changes during p-PDA polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

Expertise & Experience: While FT-IR confirms the loss of unsaturation, NMR spectroscopy provides definitive, high-resolution proof of the cyclobutane ring's formation.[5] Due to the insoluble and crystalline nature of the expected product, solid-state NMR (ssNMR), specifically ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), is the technique of choice.[4][6]

Key Spectral Changes to Monitor:

  • Disappearance of Vinylic Resonances: In both ¹H and ¹³C NMR, the signals corresponding to the vinylic protons and carbons of the monomer will disappear.[7]

    • ¹H NMR (in solution for monomer): ~6.5-7.8 ppm

    • ¹³C NMR: ~120-145 ppm

  • Appearance of Aliphatic Cyclobutane Resonances: The formation of the saturated four-membered ring gives rise to new signals in the aliphatic region of the spectrum.

    • ¹³C NMR: New peaks will appear in the ~40-55 ppm range, which are characteristic of the methine carbons in the cyclobutane ring.[6] The precise chemical shift provides information about the stereochemistry of the ring (e.g., α- or β-type).

Atom Type Monomer (p-PDA) Polymer (poly-p-PDA) Interpretation
Vinylic Carbons (¹³C)~120-145 ppmAbsentConsumption of double bonds
Cyclobutane Carbons (¹³C)Absent~40-55 ppmDirect evidence of ring formation
Aromatic Carbons (¹³C)~128-138 ppm~128-138 ppmPhenyl ring remains intact

Table 2. Characteristic ¹³C NMR chemical shift changes.

X-Ray Diffraction (XRD): Confirming Topochemical Control

Expertise & Experience: XRD is crucial for assessing the long-range order and crystallinity of the product, which directly validates the topochemical nature of the polymerization.[8][9] A successful reaction should transform the monomer single crystal into a polymer crystal, often with retention of crystal integrity.[8]

Key Observational Points:

  • Shift in Diffraction Peaks: The formation of the polymer, with its different unit cell dimensions compared to the monomer, will cause a distinct shift in the positions (2θ angles) of the Bragg reflections.[10]

  • Retention of Crystallinity: The diffraction pattern of the product should still exhibit sharp, well-defined peaks, indicating a high degree of crystallinity.[9] A significant broadening of peaks or the appearance of a broad amorphous halo would suggest a loss of topochemical control and the formation of a disordered material.

  • Crystallite Size Analysis: The width of the diffraction peaks can be used (via the Scherrer equation) to estimate the size of the crystalline domains, providing insight into the perfection of the polymer lattice.[10]

UV-Vis Spectroscopy: A Tool for Kinetic Analysis

Expertise & Experience: While not a primary tool for final structure verification, UV-Vis spectroscopy is highly effective for monitoring the kinetics of the polymerization in real-time.[11][12] The extensive π-conjugation in the p-PDA monomer results in a strong UV absorbance at a specific λ_max. As the polymerization proceeds, the C=C bonds are saturated, breaking the conjugation between the phenyl ring and the carboxylic acid groups.

Key Observational Points:

  • Decrease in Absorbance: Monitoring the decrease in absorbance at the λ_max of the monomer over time provides a direct measure of the rate of monomer consumption.[12] This is invaluable for optimizing reaction conditions like irradiation time and intensity.

Experimental Workflow & Self-Validation

A trustworthy analysis relies on a logical workflow where the results from each technique corroborate the others. This cross-validation is the hallmark of a scientifically rigorous characterization process.

Verification_Workflow start p-PDA Monomer Sample irradiate UV Irradiation start->irradiate product Putative Polymer Product irradiate->product ftir FT-IR Analysis product->ftir Check for C=C loss nmr Solid-State NMR (¹³C CP-MAS) product->nmr Check for cyclobutane xrd XRD Analysis product->xrd Check for crystallinity decision Do results converge? ftir->decision nmr->decision xrd->decision pass Structure Verified: Linear Crystalline Polymer decision->pass Yes fail Structure Unverified: Amorphous/Mixed Product decision->fail No

Caption: A self-validating workflow for p-PDA polymer structure verification.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and FT-IR Analysis

  • Preparation: Prepare a KBr pellet. Mix ~1 mg of the dried polymer product with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum with an empty holder. Then, acquire the sample spectrum.

  • Data Interpretation: Process the spectrum to identify the key peaks as outlined in Table 1. Compare the product spectrum directly with the spectrum of the starting p-PDA monomer.

Protocol 2: Solid-State NMR (¹³C CP-MAS) Analysis

  • Sample Packing: Pack the powdered polymer sample (~50-100 mg) into a zirconia rotor (e.g., 4 mm).

  • Acquisition: Insert the rotor into the NMR probe. Set the magic angle spinning (MAS) rate (e.g., 10-15 kHz).

  • Parameter Setup: Utilize a standard cross-polarization pulse sequence. Optimize the contact time (e.g., 1-2 ms) and recycle delay to ensure quantitative reliability.

  • Data Interpretation: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor. Reference the spectrum (e.g., using adamantane as an external standard). Identify the disappearance of vinylic carbons and the appearance of cyclobutane carbons as detailed in Table 2.

Comparison with Alternatives

While p-PDA is a model system, other molecules like poly(vinyl cinnamate) (PVCi) also undergo [2+2] photocycloaddition for cross-linking.[2] However, the verification process differs slightly. In PVCi, the cinnamoyl groups are pendant side chains on a polymer backbone. The photocycloaddition creates cross-links between chains rather than polymerizing monomers. The analytical goals are similar—confirming cyclobutane formation—but the interpretation of XRD would focus on changes in inter-chain spacing and loss of crystallinity as an amorphous network is formed, a distinct contrast to the crystalline product expected from p-PDA.

Conclusion

Verifying the structure of this compound photopolymerization products is a critical exercise in ensuring material integrity. A superficial analysis is insufficient. By employing a multi-technique, self-validating workflow that combines FT-IR, solid-state NMR, and XRD, researchers can move beyond simple confirmation of reaction to a comprehensive understanding of the product's molecular structure and solid-state morphology. This rigorous approach, grounded in the causality of each analytical choice, provides the confidence needed for the development of advanced materials in high-stakes applications.

References

A Comparative Guide to the Synthesis of 1,4-Phenylenediacrylic Acid for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth comparative analysis of the principal synthetic routes to 1,4-phenylenediacrylic acid (p-PDA). As a critical building block for high-performance polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates, the efficient and reliable synthesis of p-PDA is of paramount importance.[1][2][3] This document is intended for researchers, chemists, and materials scientists, providing not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed decisions in process development and laboratory research.

Introduction: The Significance of this compound

This compound is a symmetrical, conjugated dicarboxylic acid featuring a central benzene ring flanked by two acrylic acid moieties.[4][5][6] This rigid, planar structure is responsible for its utility as a linker in creating robust, porous materials like MOFs and as a monomer in the synthesis of thermally stable polymers.[1][7][8] The selection of a synthetic pathway is a critical decision that directly influences yield, purity, scalability, and cost-effectiveness. We will now dissect the three most prominent methodologies for its synthesis: the Heck, Perkin, and Wittig reactions.

The Heck Reaction: Precision through Palladium Catalysis

The Mizoroki-Heck reaction represents a powerful and versatile tool in modern organic synthesis for C-C bond formation.[9] It facilitates the coupling of an aryl halide with an alkene, making it an excellent candidate for the synthesis of p-PDA from 1,4-dihalobenzenes and acrylic acid. The reaction is renowned for its high efficiency and tolerance of a wide range of functional groups.[9][10]

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-elucidated process that underpins its reliability. The choice of palladium source, ligand, base, and solvent are critical parameters that must be optimized for maximum efficiency. The generally accepted mechanism proceeds via a Pd(0)/Pd(II) cycle.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Alkene Coordination & Insertion: The alkene (acrylic acid) coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed bond is eliminated, regenerating the double bond and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst for the next cycle.

Heck_Mechanism Figure 1. Catalytic Cycle of the Heck Reaction cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Coord [Ar-Pd(II)(Alkene)L₂]⁺X⁻ OxAdd->Coord Alkene Coordination Insert R-Pd(II)(X)L₂ Coord->Insert Migratory Insertion Elim [H-Pd(II)(Product)L₂]⁺X⁻ Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Product Product Elim->Product Salt Base-H⁺X⁻ Elim->Salt ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Elim + Base

Experimental Protocol: Synthesis via Heck Reaction

Materials:

  • 1,4-Diiodobenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Charge a dry Schlenk flask with 1,4-diiodobenzene (1.0 eq.), palladium(II) acetate (0.02 eq.), and tri(o-tolyl)phosphine (0.08 eq.) under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add acrylic acid (2.5 eq.) followed by triethylamine (3.0 eq.) to the stirring mixture. The base is crucial for neutralizing the HX generated during the reaction.

  • Heat the reaction mixture to 100 °C and maintain with vigorous stirring for 24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Pour it into a beaker containing 1 M HCl (aq). This protonates the carboxylate and precipitates the crude product.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake sequentially with deionized water and cold ethanol to remove salts and unreacted starting materials.

  • Dry the purified product in a vacuum oven at 80 °C to a constant weight.

Performance Data & Analysis
ParameterHeck Reaction
Typical Yield 75-95%
Reaction Time 12-48 h
Temperature 80-120 °C
Key Reagents Palladium catalyst, phosphine ligand, base
Advantages High yields, broad functional group tolerance, reliable
Disadvantages High cost of palladium, potential for product contamination with residual metal, requires inert atmosphere

The Perkin Reaction: A Classic Base-Catalyzed Condensation

Developed by William Henry Perkin in 1868, the Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[12][13] It involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[14][15][16] For p-PDA, this translates to the reaction of terephthalaldehyde with acetic anhydride.

Mechanistic Rationale

The mechanism involves the formation of a carbanion from the anhydride, which then acts as the nucleophile.[13]

  • Enolate Formation: The base (e.g., sodium acetate) deprotonates acetic anhydride at the α-carbon, forming an enolate.

  • Aldol Addition: The enolate attacks a carbonyl group of terephthalaldehyde.

  • Dehydration & Hydrolysis: Subsequent elimination of a water molecule (after an acyl transfer and protonation steps) and final hydrolysis of the anhydride group yields the desired α,β-unsaturated carboxylic acid.

Perkin_Workflow Figure 2. Workflow of the Perkin Reaction Start Terephthalaldehyde + Acetic Anhydride Enolate Enolate Formation Start->Enolate Base Base Catalyst (e.g., CH₃COONa) Base->Enolate Aldol Aldol Addition Enolate->Aldol Dehydration Dehydration Aldol->Dehydration Product This compound Dehydration->Product

Experimental Protocol: Synthesis via Perkin Reaction

Materials:

  • Terephthalaldehyde

  • Acetic anhydride

  • Potassium acetate, anhydrous

  • Pyridine (optional catalyst)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine terephthalaldehyde (1.0 eq.), acetic anhydride (3.0 eq.), and anhydrous potassium acetate (2.0 eq.).

  • Heat the mixture to 180 °C and reflux for 10 hours. The high temperature is necessary to drive the reaction to completion.

  • Carefully pour the hot reaction mixture into a large volume of deionized water to precipitate the product and hydrolyze the excess anhydride.

  • Boil the aqueous suspension for 15 minutes, then filter the hot solution to remove any insoluble byproducts.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of the product.

  • Collect the crystalline p-PDA by vacuum filtration.

  • Wash the product with cold water and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Performance Data & Analysis
ParameterPerkin Reaction
Typical Yield 40-65%
Reaction Time 8-16 h
Temperature 150-200 °C
Key Reagents Base catalyst (alkali acetate)
Advantages Inexpensive, readily available reagents; no transition metal catalyst
Disadvantages Harsh reaction conditions (high temp.), moderate yields, limited substrate scope

The Wittig Reaction: Versatile and Mild Olefination

The Wittig reaction provides a highly reliable method for converting aldehydes and ketones into alkenes.[17] Its inventor, Georg Wittig, was awarded the Nobel Prize in Chemistry in 1979 for this discovery. For p-PDA synthesis, terephthalaldehyde is reacted with a phosphonium ylide, typically derived from an ester of a haloacetic acid. This route is favored for its mild conditions and predictable stereochemistry.

Mechanistic Rationale

The core of the reaction is the nucleophilic attack of the phosphonium ylide on the aldehyde's carbonyl carbon.[17]

  • Ylide Formation: A triphenylphosphine derivative (e.g., (carbethoxymethyl)triphenylphosphonium bromide) is deprotonated by a strong base to form the nucleophilic ylide.

  • Betaine/Oxaphosphetane Formation: The ylide attacks the aldehyde carbonyl, leading to a four-membered ring intermediate known as an oxaphosphetane.[18]

  • Decomposition: The oxaphosphetane collapses, forming the desired C=C double bond and a highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is the driving force of the reaction.[18]

  • Hydrolysis: If an ester-containing ylide is used, a final saponification step is required to yield the dicarboxylic acid.

Wittig_Synthesis_Flow Figure 3. Synthesis and Reaction of a Wittig Reagent Phosphine Ph₃P + BrCH₂CO₂Et Salt Phosphonium Salt Formation [Ph₃P⁺-CH₂CO₂Et]Br⁻ Phosphine->Salt Ylide Ylide Generation Ph₃P=CHCO₂Et Salt->Ylide Base Strong Base (e.g., NaOEt) Base->Ylide Reaction Wittig Reaction Ylide->Reaction Aldehyde Terephthalaldehyde Aldehyde->Reaction Ester Intermediate Diester Reaction->Ester Hydrolysis Saponification (NaOH, H₃O⁺) Ester->Hydrolysis Product This compound Hydrolysis->Product

Experimental Protocol: Synthesis via Wittig Reaction

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Sodium ethoxide (NaOEt)

  • Terephthalaldehyde

  • Ethanol, absolute

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Ylide Generation: In a flame-dried, three-neck flask under N₂, dissolve (carbethoxymethyl)triphenylphosphonium bromide (2.2 eq.) in absolute ethanol. Cool the solution to 0 °C in an ice bath. Add a solution of sodium ethoxide (2.2 eq.) in ethanol dropwise. Stir for 1 hour at 0 °C to ensure complete formation of the orange-colored ylide.

  • Aldehyde Addition: Add a solution of terephthalaldehyde (1.0 eq.) in ethanol dropwise to the cold ylide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The disappearance of the orange color indicates consumption of the ylide.

  • Ester Isolation: Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. The combined organic layers contain the diethyl ester of p-PDA.

  • Saponification: Remove the ether, and add a solution of 10% aqueous NaOH to the residual ester. Reflux the mixture for 4 hours to hydrolyze the ester groups.

  • Acidification: Cool the basic solution and acidify with concentrated HCl until a pH of ~2 is reached. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.

Performance Data & Analysis
ParameterWittig Reaction
Typical Yield 65-85%
Reaction Time 24-48 h (including hydrolysis)
Temperature 0 °C to Room Temp. (hydrolysis requires heat)
Key Reagents Stoichiometric phosphonium salt and strong base
Advantages Mild reaction conditions, high stereoselectivity for (E)-alkenes with stabilized ylides
Disadvantages Stoichiometric generation of triphenylphosphine oxide byproduct (can complicate purification), multi-step process

Final Comparative Analysis and Recommendations

The optimal synthetic route for this compound is dictated by the specific needs of the project, including scale, purity requirements, cost constraints, and available equipment.

FeatureHeck ReactionPerkin ReactionWittig Reaction
Yield Excellent (75-95%)Moderate (40-65%)Good (65-85%)
Purity High (after purification)ModerateGood
Conditions High Temp. (80-120 °C)Very High Temp. (150-200 °C)Mild (0 °C to RT)
Cost High (Pd catalyst)Low (bulk chemicals)Moderate (phosphine reagent)
Byproducts CatalyticStoichiometric (acetic acid)Stoichiometric (Ph₃PO)
Ideal Use Case High-value applications requiring high purity and yield (e.g., electronics, pharmaceuticals).Large-scale, cost-driven industrial synthesis where moderate yields are acceptable.Laboratory-scale synthesis, especially when mild conditions are needed to protect other functional groups.

Expert Recommendation:

  • For exploratory research and high-purity materials , the Heck Reaction is often the superior choice due to its high yields and reliability, provided the cost and subsequent removal of the palladium catalyst are manageable.

  • For large-scale industrial production where cost is the primary driver, the Perkin Reaction remains a viable, albeit less elegant, option using inexpensive commodity chemicals.

  • The Wittig Reaction serves as an excellent middle ground, offering mild conditions and good yields, making it highly suitable for academic labs and the synthesis of sensitive analogues. The primary challenge remains the efficient removal of the triphenylphosphine oxide byproduct.

References

The Strategic Advantage of Amine Functionalization: Evaluating 1,4-Phenylenediamine (1,4-PDA) and its Analogs as Linkers in MOFs for Enhanced Gas Storage

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Linker Selection and Performance in Metal-Organic Frameworks

In the quest for next-generation materials for gas storage and separation, Metal-Organic Frameworks (MOFs) have emerged as frontrunners due to their unparalleled porosity and chemical tunability. The choice of the organic linker is a critical determinant of a MOF's ultimate performance. This guide provides an in-depth evaluation of 1,4-phenylenediamine (1,4-PDA) and its analogs as linkers in MOFs for gas storage applications. As a Senior Application Scientist, this analysis synthesizes technical data with field-proven insights to aid researchers and drug development professionals in making informed decisions for their material design strategies.

The Rationale for Amine Functionalization in MOF Linkers

The introduction of functional groups onto the organic linkers of MOFs is a powerful strategy to enhance their gas storage and separation capabilities. Amine (-NH2) groups, in particular, have garnered significant attention for their ability to introduce basic sites into the MOF structure. This functionalization can lead to stronger interactions with acidic gases like carbon dioxide (CO2) through Lewis acid-base interactions, thereby increasing both the capacity and selectivity of the adsorbent.

1,4-Phenylenediamine (1,4-PDA), with its two amine groups, presents an intriguing candidate as a linker. While its direct use as a primary coordinating linker in highly porous MOFs for gas storage is still an emerging area of research, the principles of its potential benefits can be effectively demonstrated by examining a well-studied analog: 2-amino-1,4-benzenedicarboxylic acid, the linker used in the renowned UiO-66-NH2 MOF. By comparing the performance of UiO-66-NH2 with its non-functionalized counterpart, UiO-66 (which uses 1,4-benzenedicarboxylic acid), we can elucidate the profound impact of amine functionalization.

Comparative Analysis: The UiO-66 vs. UiO-66-NH2 Case Study

The UiO-66 series of MOFs, based on zirconium clusters, is known for its exceptional thermal and chemical stability, making it an ideal platform for studying the effects of linker functionalization.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K and 1 bar
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]

Table 1: Comparison of physicochemical properties and CO2 uptake for UiO-66 and UiO-66-NH2.

The data clearly indicates that the introduction of the amine group in UiO-66-NH2 leads to a significant enhancement in CO2 adsorption capacity compared to the parent UiO-66, despite a similar surface area. This enhancement is attributed to the increased affinity of the framework for CO2 molecules due to the presence of the basic amine groups.

The Promise of 1,4-PDA as a Linker

Extrapolating from the insights gained from UiO-66-NH2, MOFs constructed with 1,4-PDA as a linker are poised to offer several advantages for gas storage:

  • Enhanced CO2 Affinity: The two amine groups per linker molecule would create a high density of basic sites within the MOF structure, leading to strong interactions with CO2.

  • Potential for Hydrogen Storage: The nitrogen atoms in the amine groups could also act as weak binding sites for H2 molecules, potentially improving hydrogen storage capacity at cryogenic temperatures.

  • Structural Diversity: The linear and ditopic nature of 1,4-PDA allows for the construction of a variety of framework topologies, offering tunability of pore size and shape.

However, the synthesis of stable, porous MOFs using diamine linkers like 1,4-PDA can be challenging due to the coordination chemistry of the amine groups. Careful control over reaction conditions is necessary to prevent the formation of dense, non-porous coordination polymers.

Experimental Protocols

Part 1: Synthesis of an Amine-Functionalized MOF (UiO-66-NH2 as a representative example)

This section provides a detailed, step-by-step methodology for the solvothermal synthesis of UiO-66-NH2.

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-amino-1,4-benzenedicarboxylic acid (H2BDC-NH2)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve Zirconium(IV) chloride (e.g., 0.25 g) and 2-amino-1,4-benzenedicarboxylic acid (e.g., 0.2 g) in N,N-dimethylformamide (DMF) (e.g., 50 mL).

  • Add a modulating agent, such as acetic acid (e.g., 5 mL), to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.

  • Seal the vial and sonicate the mixture for approximately 15-20 minutes to ensure homogeneity.

  • Transfer the vial into a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 120 °C for 24 hours.

  • After cooling the autoclave to room temperature, collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted starting materials and residual DMF from the pores.

  • Activate the synthesized MOF by heating under vacuum (e.g., at 150 °C for 12 hours) to remove the solvent molecules from the pores, making the framework accessible for gas adsorption.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Purification & Activation Dissolution Dissolve ZrCl4 and H2BDC-NH2 in DMF Modulator Add Acetic Acid (Modulator) Dissolution->Modulator Sonication Sonicate for Homogenization Modulator->Sonication Autoclave Transfer to Autoclave Sonication->Autoclave Heating Heat at 120°C for 24h Autoclave->Heating Collection Collect Product (Filtration/Centrifugation) Heating->Collection Washing Wash with DMF and Ethanol/Acetone Collection->Washing Activation Activate under Vacuum Washing->Activation Final_Product Final_Product Activation->Final_Product Porous UiO-66-NH2

Caption: Solvothermal synthesis workflow for UiO-66-NH2.

Part 2: Gas Adsorption Measurement

This protocol outlines the procedure for evaluating the gas storage performance of the synthesized MOF using a volumetric gas adsorption analyzer.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • High-purity adsorbate gases (e.g., CO2, H2, N2)

  • Sample tube and heating mantle

Procedure:

  • Sample Degassing (Activation): Accurately weigh a sample of the synthesized MOF (typically 50-100 mg) into a sample tube. Attach the sample tube to the degassing port of the analyzer. Heat the sample under high vacuum at a temperature determined from thermogravimetric analysis (TGA) to be just below the decomposition temperature of the MOF (e.g., 150 °C for UiO-66-NH2) for several hours to remove any adsorbed guest molecules.

  • Isotherm Measurement: After degassing, transfer the sample tube to the analysis port of the instrument. Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N2, H2 adsorption, or a water bath at a controlled temperature like 273 K or 298 K for CO2 adsorption).

  • The instrument will then automatically dose known amounts of the adsorbate gas into the sample tube and measure the equilibrium pressure after each dose.

  • The amount of gas adsorbed at each pressure point is calculated, generating an adsorption isotherm (a plot of the amount of gas adsorbed versus pressure at a constant temperature).

  • From the N2 adsorption isotherm at 77 K, the Brunauer-Emmett-Teller (BET) surface area can be calculated, which is a key parameter for characterizing porous materials.

  • The CO2 and H2 isotherms provide direct information on the gas storage capacity of the MOF under specific temperature and pressure conditions.

Gas_Adsorption_Workflow cluster_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis Weighing Weigh MOF Sample Degassing Degas under Vacuum and Heat Weighing->Degassing Analysis_Port Transfer to Analysis Port Degassing->Analysis_Port Cryo_Bath Immerse in Cryogenic/Controlled Temp Bath Analysis_Port->Cryo_Bath Gas_Dosing Dose Adsorbate Gas Cryo_Bath->Gas_Dosing Equilibrium Measure Equilibrium Pressure Gas_Dosing->Equilibrium Isotherm_Plot Generate Adsorption Isotherm Equilibrium->Isotherm_Plot BET_Calc Calculate BET Surface Area (from N2 isotherm) Isotherm_Plot->BET_Calc Capacity_Eval Evaluate Gas Storage Capacity (from CO2/H2 isotherms) Isotherm_Plot->Capacity_Eval

Caption: Workflow for gas adsorption analysis of MOFs.

Conclusion and Future Outlook

The strategic incorporation of amine functionalities into MOF linkers, as exemplified by the UiO-66-NH2 case study, presents a highly effective approach for enhancing gas storage capacities, particularly for CO2. The basic amine groups introduce strong adsorption sites, leading to improved uptake and selectivity. While the direct synthesis of highly porous and stable MOFs using 1,4-phenylenediamine as a primary linker requires further exploration, the foundational principles of amine functionalization strongly suggest its significant potential. Future research should focus on developing robust synthetic methodologies for incorporating 1,4-PDA and other diamine linkers into stable, high-surface-area MOFs. Such advancements will undoubtedly pave the way for the next generation of highly efficient materials for gas storage and separation, with wide-ranging applications in energy, environmental remediation, and beyond.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Phenylenediacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship in our laboratories. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, technically grounded protocol for the disposal of 1,4-Phenylenediacrylic acid (CAS 16323-43-6), moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.

Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first step in designing a safe disposal plan. This compound is a carboxylic acid that appears as a yellow powder or solid.[1] While stable under standard conditions, its disposal requires careful consideration of its specific hazards and reactivity profile.

Core Hazards

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [3]

Additionally, it is a combustible solid, meaning it can burn if exposed to an ignition source.[1][4] These hazards dictate the necessity of stringent personal protective measures during all handling and disposal operations.

Incompatibility Profile

As a carboxylic acid, this compound will react exothermically (release heat) with bases in a neutralization reaction.[1] More critically, it is incompatible with:

  • Strong Oxidizing Agents (e.g., perchlorates, nitrates, permanganates): Contact may cause fires or explosions.[5]

  • Bases (e.g., sodium hydroxide, amines): Reacts to form salts and generate substantial heat.[1]

  • Cyanide and Sulfide Salts: Reacts to generate highly toxic gases like hydrogen cyanide and hydrogen sulfide.[1]

This reactivity profile is the primary driver for the strict segregation protocols outlined below. Mixing incompatible waste streams is not merely poor practice; it is a significant safety threat.

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves. Materials such as Butyl or Neoprene are recommended for acrylic compounds.[6] Always inspect gloves before use.[3]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: For handling bulk quantities or when dust generation is likely, a NIOSH-approved N95 particle respirator is recommended.[3][4]

Waste Segregation and Containment Protocol

The cornerstone of compliant chemical waste management is the proper collection and storage of waste at the point of generation. This prevents accidental mixing of incompatible chemicals and ensures the waste is managed safely until final disposal.

Establishing a Satellite Accumulation Area (SAA)

All laboratories generating hazardous waste must designate a Satellite Accumulation Area (SAA).[7] This is a location at or near the point of generation where waste is collected.

  • The SAA must be under the control of the laboratory personnel.

  • It should be clearly marked, and secondary containment (such as a tray or tub) is required to contain any potential leaks.[7]

  • Incompatible wastes within the SAA must be physically segregated.[7]

Container Selection and Labeling
  • Container Choice: Whenever possible, collect waste in its original container.[8] If unavailable, use a container made of compatible material (e.g., polyethylene) with a secure, screw-top cap.[7] The container must be in good condition, free of cracks or deterioration.[7]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full identification of its contents, including the name "this compound" and its approximate concentration or quantity.[9][10]

  • Headroom: Do not fill the container completely; leave at least 10% or one inch of headroom to allow for expansion of contents.[7]

Standard Disposal Procedure (Primary Pathway)

For the vast majority of laboratory settings, the safest and most compliant method for disposing of this compound is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Step 1: Waste Collection Carefully transfer the solid this compound waste into your designated, properly labeled hazardous waste container located in the SAA. Minimize dust generation during this process.

Step 2: Secure Storage Keep the waste container tightly closed except when adding waste.[9] Store it in the SAA, segregated from incompatible materials as detailed in Section 1.2.

Step 3: Arrange for Pickup Once the container is full or you have no further use for it, submit a chemical waste collection request to your institution's EH&S office.[9][10] Do not store full containers in the laboratory for extended periods.[9]

Step 4: Professional Disposal The trained EH&S professionals will then transport the waste for final disposal, which is typically high-temperature incineration for solid organic materials.[11]

On-Site Treatment: Neutralization of Small Quantities

In some specific cases, on-site neutralization of small quantities of corrosive-only waste may be permissible.[12] This should only be performed by trained personnel who are fully aware of the risks and have the proper equipment.

When is Neutralization Appropriate?

Neutralization is only an option if:

  • The waste consists of a very small volume of this compound.

  • The acid is not contaminated with any other hazardous materials (e.g., heavy metals, halogenated solvents).

  • Your institutional and local regulations explicitly permit on-site neutralization of corrosive waste.[12]

Detailed Step-by-Step Neutralization Protocol

This procedure must be performed in a certified chemical fume hood while wearing all mandatory PPE.

Step 1: Prepare a Basic Solution Prepare a dilute solution (e.g., 5-10%) of a base such as sodium carbonate (soda ash) or sodium hydroxide in a large beaker. Place this beaker in an ice-water bath to manage heat generation.[8][12]

Step 2: Dilute the Acid In a separate beaker, slowly and carefully create a dilute aqueous solution or slurry of the this compound waste.

Step 3: Perform Neutralization Very slowly, add the diluted acid solution to the stirring basic solution in the ice bath.[8] The slow addition of acid to base is critical to control the exothermic reaction and prevent splashing.

Step 4: Verify pH After the addition is complete, use a calibrated pH meter or pH test strips to check the pH of the resulting solution. Continue to add base dropwise until the pH is stable within a neutral range, typically between 5.5 and 9.5.[12]

Step 5: Dispose of Neutralized Solution If the neutralized solution contains no other hazards, it may be permissible to pour it down the drain with a copious amount of water (at least 20 parts water to 1 part solution), as per local regulations.[8][12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

For small solid spills:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, gently dampen the spilled solid material with water to prevent dust from becoming airborne.[1]

  • Carefully transfer the dampened material into a labeled container for hazardous waste disposal.[1]

  • Use absorbent paper dampened with water to clean up any remaining residue.[1]

  • Place all contaminated cleaning materials into a sealed plastic bag and then into the hazardous waste container.[1]

  • Wash the contaminated surface thoroughly with soap and water.[1]

  • Do not wash spilled material into a sewer drain.[6]

For large spills, evacuate the area and contact your institution's emergency response or EH&S team immediately.

Data Summary Table

ParameterGuideline / DataSource(s)
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
Physical FormYellow powder or solid[1]
CombustibilityCombustible Solid[1][4]
Key IncompatibilitiesStrong bases, oxidizing agents, metals, cyanides, sulfides[1][6][7]
Recommended PPESafety goggles, chemical-resistant gloves (e.g., Butyl, Neoprene), lab coat, N95 respirator (for dust)[3][4][6]
Neutralization pH Target5.5 - 9.5[12]

Disposal Decision Workflow

G start This compound Waste Generated spill Is it a spill? start->spill routine Routine Lab Waste spill->routine No spill_yes Follow Spill Management Protocol (Section 5) spill->spill_yes Yes collect Collect in Labeled Container in SAA (Primary Pathway) routine->collect consider_treat Consider On-Site Treatment? routine->consider_treat consider_treat->collect No treat_criteria Small quantity AND corrosive-only hazard AND permitted by institution? consider_treat->treat_criteria Yes treat_criteria->collect No neutralize Follow Neutralization Protocol (Section 4) treat_criteria->neutralize Yes

Caption: Decision workflow for this compound disposal.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical's hazards, adhering to strict segregation and containment protocols, and following the primary disposal pathway through professional services, you build a deep and trustworthy culture of safety. On-site treatment, while possible in limited scenarios, requires a higher level of scrutiny and expertise. Always prioritize the safest method that ensures compliance with all applicable regulations.

References

Personal protective equipment for handling 1,4-Phenylenediacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1,4-Phenylenediacrylic Acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the safe handling of this compound, grounded in scientific principles and practical laboratory experience. Our aim is to build your trust by providing value that extends beyond the product itself, making this your preferred resource for chemical handling safety.

Understanding the Compound: Why Caution is Critical

This compound is a solid, often appearing as a yellow powder.[1] While some supplier safety data sheets (SDS) may classify it as non-hazardous, this assessment is not universally consistent.[2] More comprehensive databases, such as PubChem, which aggregates data from multiple sources, indicate clear hazard classifications. According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1][3] Some data also suggests it may cause respiratory irritation (H335).[1][4]

This discrepancy highlights a crucial principle of laboratory safety: always default to the more conservative safety profile. The potential for skin, eye, and respiratory irritation dictates that this compound must be handled with appropriate engineering controls and personal protective equipment (PPE) at all times.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is your primary barrier against the specific hazards posed by a chemical. For this compound, a solid powder, the primary risks are inadvertent contact with skin and eyes, and inhalation of airborne particles.

Eye and Face Protection: Your First Line of Defense

Given the significant risk of serious eye irritation, robust eye protection is non-negotiable.

  • Mandatory: Chemical splash goggles are required whenever there is a potential for splashing, which includes during weighing, transfer, and dissolution of the powder.[5] Safety glasses do not provide an adequate seal against airborne dust or splashes.[5]

  • Recommended for Large Quantities: When handling larger volumes (e.g., >25g), a face shield should be worn in addition to chemical splash goggles to protect the entire face from splashes.[5][6]

Hand and Body Protection: Preventing Dermal Exposure

As this compound is a known skin irritant, preventing dermal contact is paramount.

  • Gloves: Disposable nitrile gloves are generally suitable for incidental contact.[5] Always inspect gloves for tears or holes before use. If you are working with the compound for extended periods or in a solution, consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvent being used.[7][8] Employ proper glove removal technique to avoid contaminating your skin.[4]

  • Lab Coat: A standard laboratory coat is required to protect your skin and personal clothing from contamination.[5][8] Ensure it is fully buttoned. For tasks with a higher risk of spills, consider a chemical-resistant apron worn over the lab coat.[8]

  • Apparel: Always wear long pants and closed-toe shoes in the laboratory.[5][8]

Respiratory Protection: Mitigating Inhalation Risk

The potential for respiratory irritation from the fine powder necessitates measures to prevent inhalation.

  • Primary Control: The most effective method is to handle the solid chemical within a certified chemical fume hood or a powder containment hood.[9] This engineering control removes the hazard at the source.

  • Secondary Control: When engineering controls are not sufficient to keep airborne concentrations low, respiratory protection is required.[10] A NIOSH-approved N95 particulate respirator is the minimum recommended protection for handling this powder outside of a containment hood.[11] For any required respirator use, a formal respiratory protection program, including fit testing, is mandated by OSHA.

Protection Level Equipment Specification Rationale
Eye/Face Chemical Splash GogglesMust provide a seal around the eyes.[5]Protects against airborne dust and splashes causing serious eye irritation.[1][3]
Face Shield (in addition to goggles)Full-face coverage.Required for handling larger quantities to protect against significant splashes.[5]
Hand Chemical-Resistant GlovesNitrile (for incidental contact).[5]Prevents skin contact and irritation.[1][3]
Body Laboratory CoatFully buttoned.Protects skin and clothing from contamination.[8]
Respiratory Particulate RespiratorN95 (US) or P1 (EU) minimum.[4]Prevents inhalation of dust that may cause respiratory irritation.[1][4]

Operational Plan: From Benchtop to Disposal

Adherence to a standardized workflow is critical for ensuring safety and reproducibility. The following protocol outlines the essential steps for handling this compound.

Step-by-Step Handling Protocol
  • Preparation and Hazard Review:

    • Before beginning work, review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).[8]

    • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.[6][10]

  • Donning PPE:

    • Put on your lab coat, ensuring it is buttoned.

    • Don chemical splash goggles.

    • Put on nitrile gloves, checking for integrity.

  • Weighing and Transfer:

    • Perform all manipulations of the solid powder inside a chemical fume hood or other ventilated enclosure to minimize dust inhalation.[9]

    • Use a spatula for transfers. Avoid pouring the powder, which can generate dust.

    • If weighing on a balance outside the hood, use a tared, sealed container to transport the chemical.

  • Post-Handling:

    • Thoroughly clean the work area. A wet wipe method is preferred for cleaning residual powder to prevent it from becoming airborne.[1]

    • Remove gloves using the proper technique and dispose of them in the designated solid waste container.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[2][3]

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS & SOPs prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 clean1 Clean Work Area (Wet Wipe) handle2->clean1 Complete Handling clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for safely handling solid this compound.

Emergency and Disposal Plan

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flood the affected skin with water and then wash thoroughly with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air. If symptoms like coughing or shortness of breath develop, seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give one or two glasses of water to dilute the chemical. Seek immediate medical attention.[1]

Spill Response

For small spills of solid this compound:

  • Alert personnel in the immediate area.

  • Wearing your full PPE (including respiratory protection), gently dampen the spilled solid with water to prevent dust formation.[1]

  • Carefully sweep or scoop the dampened material into a clearly labeled, sealable container for hazardous waste.[1][4]

  • Use an absorbent paper dampened with water to wipe the spill area clean.[1]

  • Seal all contaminated cleaning materials (gloves, paper, etc.) in a vapor-tight plastic bag for disposal.[1]

  • Wash the contaminated surface with a soap and water solution.[1]

Waste Disposal

All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous chemical waste.

  • Containers: Collect waste in designated, sealed, and properly labeled hazardous waste containers. Do not mix with other waste streams.[2]

  • Regulations: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.[2] Consult with your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Phenylenediacrylic acid
Reactant of Route 2
Reactant of Route 2
1,4-Phenylenediacrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.